Technical Guide: Synthesis and Characterization of 2-Aminooctahydropentalene
Executive Summary The 2-aminooctahydropentalene (2-aminobicyclo[3.3.0]octane) scaffold represents a critical structural motif in medicinal chemistry, offering a conformationally restricted diamine or amino-alcohol surrog...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-aminooctahydropentalene (2-aminobicyclo[3.3.0]octane) scaffold represents a critical structural motif in medicinal chemistry, offering a conformationally restricted diamine or amino-alcohol surrogate. Unlike flexible linear amines, the bicyclo[3.3.0]octane core locks substituents into defined vectors, improving receptor subtype selectivity—particularly in the design of GPCR ligands and kinase inhibitors.
This guide provides a definitive protocol for the synthesis and characterization of 2-aminooctahydropentalene , focusing on the thermodynamically stable cis-fused ring system. We prioritize the Curtius Rearrangement pathway due to its superior stereochemical fidelity compared to reductive amination routes.
Structural & Stereochemical Analysis[1]
The octahydropentalene core consists of two fused cyclopentane rings. The cis-fused isomer is thermodynamically more stable than the trans-fused isomer by approximately 6 kcal/mol due to lower ring strain.
Stereochemical Nomenclature[2]
Ring Fusion: cis-bicyclo[3.3.0]octane (Bridgehead hydrogens at C1 and C5 are cis).
Substituent Orientation (C2):
Exo: The substituent points "out" of the concave face (convex face).
Endo: The substituent points "into" the concave face (concave face).
In the context of the synthesis described below (via radical cyclization), the exo -isomer is the predominant product due to steric control during the initial radical addition.
This route is preferred for generating the exo-isomer with high diastereoselectivity. It utilizes inexpensive 1,5-cyclooctadiene as the starting material.
Phase 1: Construction of the Bicyclic Core
Reaction: Free-radical transannular addition of chloroform to 1,5-cyclooctadiene.
Add benzoyl peroxide (0.02 eq) and reflux under inert atmosphere (N2) for 5 days, adding fresh initiator every 24 hours.
Mechanism: The trichloromethyl radical adds to one alkene; the resulting radical undergoes transannular cyclization to the second alkene, followed by hydrogen abstraction.
Workup: Wash with NaHCO3, dry over MgSO4, and distill.
Stir ketone and ammonium acetate in methanol for 2 hours to form the imine.
Add NaCNBH3 and stir for 24 hours.
Quench with dilute HCl, basify with NaOH, and extract with DCM.
Visualization of Synthetic Logic
The following diagram illustrates the preferred synthetic pathway (Method A) and the stereochemical outcomes.
Figure 1: Step-wise synthesis of 2-aminooctahydropentalene via radical cyclization and Curtius rearrangement.
Characterization & Validation
To ensure the integrity of the synthesized scaffold, the following analytical parameters must be verified.
Data Summary Table
Parameter
Specification (exo-cis isomer)
Diagnostic Note
Molecular Formula
C8H15N
MW: 125.21 g/mol
Physical State
Waxy solid or oil (Free base)
HCl salt is a white crystalline solid.
1H NMR (CDCl3)
3.4-3.6 ppm (m, 1H, H2)
H2 signal is distinct from bridgehead protons.
13C NMR
8 signals (C1 C5)
Lack of C2 symmetry confirms 2-substitution.
MS (ESI+)
[M+H]+ = 126.1
Characteristic fragmentation of bicyclic core.
NMR Diagnostics[4]
Stereochemistry Check: In the cis-fused system, the bridgehead protons (H1/H5) appear as complex multiplets.
Exo vs Endo:
The exo-amine proton (H2) typically exhibits a larger coupling constant with the adjacent bridgehead proton (H1) due to the dihedral angle (~0-30° for endo-H2/cis-H1 relationship in the exo-amine derivative).
NOESY: Strong NOE correlations between H2 and the bridgehead H5 confirm the cis-fusion and relative proximity.
Self-Validating Protocol Steps
Acid Purity: Before the Curtius step, verify the purity of the carboxylic acid precursor by melting point (mp 46-48°C for the exo-isomer). Impure acid leads to complex amine mixtures.
Isocyanate Formation: Monitor the evolution of N2 gas during the DPPA reaction. Cessation of bubbling indicates completion of the rearrangement.
References
Radical Cyclization Protocol
Dowbenko, R. (1973). exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid. Organic Syntheses, Coll. Vol. 5, p. 93.[2]
Curtius Rearrangement Methodology
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
Stereochemical Analysis of Bicyclo[3.3.
Whitesell, J. K., & Minton, M. A. (1987). Stereochemical control in the synthesis of bicyclo[3.3.0]octanes. Stereochemical Control in Organic Synthesis.
Physicochemical Properties and Synthetic Workflows of 2-Aminooctahydropentalenes: A Technical Whitepaper for Drug Discovery
Executive Summary The transition from flat, sp²-hybridized aromatic rings to sp³-rich, conformationally restricted scaffolds is a defining paradigm in modern medicinal chemistry. While cyclohexylamines are ubiquitous str...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from flat, sp²-hybridized aromatic rings to sp³-rich, conformationally restricted scaffolds is a defining paradigm in modern medicinal chemistry. While cyclohexylamines are ubiquitous structural motifs in drug design, their metabolic liabilities and sub-optimal lipophilicity profiles often necessitate bioisosteric replacement.
2-Aminooctahydropentalenes (bicyclo[3.3.0]octan-2-amines) and their gem-difluorinated derivatives have emerged as highly valuable, lipophilic bioisosteres for cyclohexanes . By locking the amine into a rigid, cis-fused bicyclic framework, medicinal chemists can precisely tune both the basicity (pKₐ) and lipophilicity (LogP) of the target molecule while exploring novel vector space. This whitepaper provides an in-depth analysis of the physicochemical properties, stereocontrolled synthesis, and experimental validation of these critical building blocks.
The synthesis of stereochemically pure exo- and endo-5,5-difluorooctahydropentalen-2-amines requires strict diastereocontrol. The synthetic sequence typically commences from the commercially available Weiss diketone (octahydropentalene-2,8-dione).
Causality in Diastereoselective Reduction
The bicyclo[3.3.0]octane system inherently adopts a cis-fused, V-shaped conformation, creating two distinct faces: a sterically accessible exo (convex) face and a hindered endo (concave) face. When the monoprotected ketone undergoes reduction via NaBH₄, the hydride attack occurs almost exclusively from the less hindered exo face. This spatial bias forces the resulting hydroxyl group into the endo position, providing a stereochemically pure endo-alcohol intermediate.
Stereodivergent Amination
To access both epimers of the final amine, the endo-alcohol is subjected to divergent Mitsunobu protocols:
For the exo-amine: A direct Mitsunobu reaction utilizing phthalimide as the nucleophile results in a single Walden inversion, directly yielding the exo-phthalimide.
For the endo-amine: A double-inversion sequence is required. First, a Mitsunobu reaction with benzoic acid inverts the stereocenter to the exo-alcohol. Subsequent mesylation and Sₙ2 displacement by an azide ion (second inversion) yields the endo-azide.
Finally, classical deoxofluorination of the remaining ketone using Diethylaminosulfur trifluoride (DAST) installs the gem-difluoro moiety before the nitrogen functional groups are unmasked .
Stereodivergent synthesis of exo- and endo-5,5-difluorooctahydropentalen-2-amines.
Physicochemical Profiling: Basicity and Lipophilicity
Understanding the physicochemical impact of the octahydropentalene core versus a standard cyclohexane ring is critical for rational drug design. The introduction of the gem-difluoro group further modulates these properties through strong inductive effects.
Lipophilicity (LogP) Dynamics
The addition of the bicyclic system (two additional carbon atoms compared to cyclohexane) predictably increases the baseline lipophilicity by approximately 0.5 LogP units. However, the introduction of a gem-difluoro moiety exerts a counterbalancing hydrophilic effect, lowering the LogP by 0.51–0.58 units. Consequently, a gem-difluorooctahydropentalene possesses roughly the same overall lipophilicity as a non-fluorinated cyclohexane, but occupies a vastly different, three-dimensional vector space. Notably, the stereochemistry (exo vs. endo) has a negligible impact on lipophilicity .
Basicity (pKₐ) and Through-Bond Induction
Fluorine's extreme electronegativity lowers the basicity of the amine (decreasing the pKₐ of its conjugate acid). However, the rigid bicyclic framework of the octahydropentalene dictates the efficiency of this electron withdrawal based on stereochemistry:
The exo isomer experiences a pronounced basicity drop (ΔpKₐ ≈ 1.0), nearly identical to the drop seen in 4,4-difluorocyclohexylamines. This illustrates highly efficient transmission of fluorine's electron-withdrawing effects through the rigid carbon bonds of the bicyclic system, driven by optimal orbital alignment.
The endo isomer is significantly shielded from this effect, experiencing a minor basicity drop (ΔpKₐ ≈ 0.4). The spatial orientation of the endo C-N bond is orthogonal to the optimal pathways for through-bond inductive withdrawal from the CF₂ group.
Quantitative Data Summary
Compound Scaffold
Stereochemistry
LogP (Lipophilicity)
pKₐ (Basicity)
ΔpKₐ (vs non-fluorinated)
Cyclohexylamine
N/A
~1.50
~10.7
N/A
4,4-Difluorocyclohexylamine
N/A
~1.10
~9.5
-1.2
Octahydropentalen-2-amine
exo
~2.00
~10.5
N/A
Octahydropentalen-2-amine
endo
~2.00
~10.5
N/A
5,5-Difluorooctahydropentalen-2-amine
exo
~1.45
~9.5
-1.0
5,5-Difluorooctahydropentalen-2-amine
endo
~1.45
~10.1
-0.4
(Note: Values are representative benchmarks derived from comparative physicochemical profiling of bicyclic and monocyclic amine hydrochlorides .)
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls (IPCs).
Protocol A: Hydrazinolysis of Phthalimide (Synthesis of exo-amine hydrochloride)
Objective: Deprotect the phthalimide intermediate to yield exo-5,5-difluorooctahydropentalen-2-amine hydrochloride.
Causality & Design: Hydrazine hydrate is selected over primary alkylamines due to its superior nucleophilicity (the alpha effect), which rapidly drives the formation of the highly stable, insoluble phthalhydrazide byproduct, irreversibly releasing the target primary amine.
Initiation: Dissolve the phthalimide precursor (e.g., 27.5 mmol) in a 4:1 v/v mixture of THF and MeOH (100 mL). Rationale: THF provides necessary solubility for the bulky organic precursor, while MeOH accelerates the nucleophilic attack by stabilizing the tetrahedral intermediate via hydrogen bonding.
Thermal Activation: Heat the reaction mixture to reflux for 2 hours.
Validation Check: Monitor via LC-MS until complete consumption of the starting material is observed.
Solvent Exchange & Precipitation: Evaporate solvents under reduced pressure. Suspend the crude residue in 4 M aqueous HCl (100 mL). Rationale: The highly acidic medium protonates the target amine, rendering it water-soluble, while the phthalhydrazide byproduct remains entirely insoluble.
Filtration & Isolation: Filter off the white phthalhydrazide precipitate. Wash the aqueous filtrate with dichloromethane (2 × 50 mL) to extract any unreacted organic impurities.
Final Recovery: Lyophilize the aqueous layer to yield the pure amine hydrochloride salt.
Validation Check: Confirm identity via HRMS (ESI/QTOF) expecting [M + H]⁺ m/z calculated for C₈H₁₄F₂N⁺: 162.1089.
Protocol B: Staudinger Reduction of Azide (Synthesis of endo-amine hydrochloride)
Objective: Reduce the endo-azide to endo-5,5-difluorooctahydropentalen-2-amine hydrochloride without compromising the gem-difluoro moiety.
Causality & Design: Triphenylphosphine (PPh₃) is chosen for its mild, chemoselective reduction of azides to amines via an iminophosphorane intermediate. This avoids harsh transition-metal catalyzed hydrogenation conditions that carry a risk of unwanted hydrodefluorination.
Initiation: Dissolve the azide intermediate (10.2 mmol) in anhydrous THF (25 mL) under an inert atmosphere.
Phosphine Addition: Add PPh₃ (1.1 equivalents, 11.2 mmol) in small, equal portions at room temperature.
Observation: Nitrogen gas evolution will occur immediately as the intermediate phosphazide decomposes into the iminophosphorane.
Hydrolysis: After stirring for 2 hours (or until N₂ evolution ceases), add deionized water (10 equivalents) to hydrolyze the iminophosphorane, yielding the primary amine and triphenylphosphine oxide (TPPO).
Acidic Workup: Acidify the mixture with 2 M HCl to protonate the amine. Extract the mixture with toluene (3 × 30 mL) to selectively remove the highly lipophilic TPPO byproduct.
Isolation: Evaporate the aqueous layer under reduced pressure to isolate the hydrochloride salt.
Validation Check: Confirm structural integrity and stereochemical purity via ¹⁹F NMR (CDCl₃), expecting distinct doublets around -97.1 ppm and -98.9 ppm (J ≈ 228 Hz) for the diastereotopic fluorine atoms.
References
Voloshyna, O., Moroz, B., Melnykov, K. P., Holovach, S., Lesyk, D., Holota, Y., Borysko, P., Filatov, A. A., & Grygorenko, O. O. (2025). Gram-scale synthesis and physicochemical properties of exo- and endo-5,5-difluorooctahydropentalen-2-amines. Journal of Fluorine Chemistry, 287, 110484. URL:[Link]
Foundational
2-Aminooctahydropentalene: A Scaffold for Conformationally Restricted Pharmacophores
Executive Summary 2-Aminooctahydropentalene (systematically bicyclo[3.3.0]octan-2-amine ) represents a privileged scaffold in medicinal chemistry, valued for its ability to impose rigid stereochemical constraints on phar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Aminooctahydropentalene (systematically bicyclo[3.3.0]octan-2-amine ) represents a privileged scaffold in medicinal chemistry, valued for its ability to impose rigid stereochemical constraints on pharmacophores without adding excessive molecular weight (MW = 125.21 g/mol ).[1] Unlike the adamantane cage (memantine, amantadine), the octahydropentalene system offers a unique "butterfly" or "cup" shape (in its cis-fused configuration) that allows for vector-specific functionalization.[1]
This guide details the structural utility, synthetic access, and pharmacological applications of this scaffold, specifically focusing on its role as a bioisostere for flexible cyclic amines and its utility in designing high-affinity ligands for NMDA receptors, Sigma receptors, and DPP-4 enzymes.[1]
Part 1: Structural Chemistry & Stereochemistry
The Cis-Fusion Imperative
The octahydropentalene core consists of two fused cyclopentane rings.[1] Stereochemically, the fusion can be cis or trans.[1]
kcal/mol more stable than trans).[1] The two rings adopt an envelope conformation, creating a concave "cup" shape.[1] This is the dominant form in biological systems and synthesis.[1]
Trans-bicyclo[3.3.0]octane: Highly strained due to the geometric difficulty of fusing two five-membered rings in a trans configuration.[1] It is rarely encountered in drug discovery contexts.[1]
Positional Isomerism
Distinction must be made between the 2-amino and 3-amino isomers, as they present different vectors:
2-Amino (Proximal): Substituent is adjacent to the bridgehead.[1] Mimics conformationally restricted ortho-substituted aromatics or branched alkyl amines.[1]
3-Amino (Distal): Substituent is at the apex.[1] Often derived from the Weiss-Cook dione.[1] Mimics para-substituted systems.
Part 2: Synthetic Pathways[1][2][3]
Access to the 2-aminooctahydropentalene scaffold typically proceeds via the ketone precursor (bicyclo[3.3.0]octan-2-one ).[1] Two primary industrial/lab-scale routes exist.[1]
Route A: Transannular Cyclization (The COD Route)
The most direct route to the 2-functionalized system involves the transannular reaction of 1,5-cyclooctadiene (COD).[1] This method leverages the proximity of the double bonds in COD to form the cis-fused bond.[1]
Route B: The Weiss-Cook Condensation (The 3-Substituted Route)
While primarily yielding the 3,7-dione, this is the most scalable method for generating the bicyclic core.[1] Subsequent deoxygenation and functionalization can yield specific amine derivatives.[1]
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing these analogs.
Caption: Synthetic divergence for accessing proximal (2-position) vs. distal (3-position) amine derivatives of the octahydropentalene core.
Part 3: Pharmacological Profiles & Applications[1]
The 2-aminooctahydropentalene scaffold acts as a "lipophilic bullet"—a rigid, hydrophobic core that penetrates the blood-brain barrier (BBB) while orienting the amine group for receptor binding.[1]
NMDA Receptor Antagonism
Similar to Memantine (adamantane derivative), the 2-aminooctahydropentalene derivatives function as low-affinity, uncompetitive NMDA receptor antagonists.[1]
Mechanism: The bicyclic cage blocks the ion channel pore.[1] The cis-pentalene shape offers a different steric profile than the spherical adamantane, potentially altering off-rate kinetics (a key factor in tolerability).[1]
Key Advantage: Lower molecular weight than adamantane allows for additional substitution without violating Lipinski's Rule of 5.[1]
Sigma Receptor Ligands
The hydrophobic pocket of Sigma-1 (
) receptors accommodates the bicyclic cage well.[1] Derivatives with N-benzyl or N-phenethyl substituents show high affinity.
Application: Neuroprotection and cognitive enhancement.[1]
DPP-4 Inhibition (Diabetes)
Bicyclo[3.3.0]octane derivatives have been identified as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[1][2] The rigid scaffold restricts the conformation of the amino-acyl moiety, mimicking the proline ring of the natural substrate but with enhanced metabolic stability.[1]
Comparative Data: Scaffold Properties
Property
Adamantane (Memantine Core)
Octahydropentalene (cis)
Biological Implication
Formula
Pentalene is smaller, allowing larger substituents.[1]
Part 5: Structure-Activity Relationship (SAR) Logic[1]
The following diagram details the logic flow for optimizing this scaffold for CNS indications.
Caption: SAR optimization pathways for transforming the core amine into functional drug candidates.
References
Weiss, U., & Edwards, J. M. (1968).[1] A one-step synthesis of the bicyclo[3.3.0]octane system.[1][3][4][5] Tetrahedron Letters, 9(47), 4885-4887.[1] [1]
Bertz, S. H., et al. (1986).[1][6] Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis-Bicyclo[3.3.0]octane-3,7-diones.[1][6][7] Organic Syntheses, 64,[1][6] 27.
Parsons, C. G., et al. (1999).[1] Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data. Neuropharmacology, 38(6), 735-767.[1] (Contextual reference for NMDA scaffold hopping).
Korman, M., et al. (2020).[1][3] Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. Journal of Chemical Education, 97(9), 3463-3467.[1] [1]
Pecanha, E. P., et al. (2002).[1] Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. Journal of the Brazilian Chemical Society, 13(5).[1] (Reference for heterocyclic analogs and nootropic screening).
potential biological activities of novel 2-Aminooctahydropentalene scaffolds
A Technical Guide for Drug Discovery & Medicinal Chemistry Part 1: Executive Summary & Structural Rationale The "Rigidification" Strategy in Modern Medicinal Chemistry The 2-aminooctahydropentalene scaffold (bicyclo[3.3....
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Discovery & Medicinal Chemistry
Part 1: Executive Summary & Structural Rationale
The "Rigidification" Strategy in Modern Medicinal Chemistry
The 2-aminooctahydropentalene scaffold (bicyclo[3.3.0]octan-2-amine) represents a high-value pharmacophore in the transition from "flat" aromatic drugs to three-dimensional (3D) architectures.[1] With a high fraction of sp3-hybridized carbons (
), this scaffold offers superior solubility and metabolic stability compared to traditional planar heteroaromatics.
Core Value Proposition:
Conformational Restriction: The rigid bicyclic core locks the amino group into a specific vector, reducing the entropic penalty upon binding to protein targets (e.g., GPCRs, proteases).
Bioisosterism: It acts as a lipophilic, conformationally restricted mimic of Proline and Cyclopentylamine , common motifs in bioactive peptides and neurotransmitters.
Stereochemical Diversity: The cis-fused octahydropentalene system allows for a "cup-shaped" topography, while the trans-fused system (though more strained) offers a linear, rod-like geometry.[1]
Part 2: Biological Activities & Therapeutic Targets
Based on structural homology and recent medicinal chemistry campaigns, the 2-aminooctahydropentalene scaffold exhibits potent activity in three primary domains.
Scaffold Role: The 2-amino group forms a critical salt bridge with the Glu205/Glu206 residues in the DPP-4 active site (S2 pocket), mimicking the N-terminus of the substrate.[1] The bicyclic cage fills the hydrophobic S1 pocket more efficiently than flexible pyrrolidine rings found in early inhibitors.
Signaling Pathway Visualization:
Figure 1: Mechanism of action for DPP-4 inhibition by 2-aminooctahydropentalene derivatives, leading to enhanced glycemic control.[1]
2. Neuropharmacology: NMDA Receptor Modulation
Rigid lipophilic amines (e.g., Memantine, Amantadine) are classic NMDA receptor antagonists used in Alzheimer's disease.
Hypothesis: The 2-aminooctahydropentalene core shares the "cage-like" lipophilicity of adamantane but with lower molecular weight and different vectorality.[1]
Activity: Low-affinity, uncompetitive antagonism of the NMDA receptor channel pore. This prevents excitotoxicity without blocking physiological synaptic transmission.
3. Prostacyclin Mimetics (Cardiovascular)
Historically, the bicyclo[3.3.0]octane core is the skeleton of Carbacyclin (a stable analog of Prostacyclin/PGI2).
Application: Treatment of pulmonary hypertension.
Role: The scaffold replaces the unstable enol-ether moiety of natural PGI2, preventing hydrolysis while maintaining the precise geometry required for IP receptor activation.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via Reductive Amination
Objective: Generate the 2-amino scaffold from the commercially available bicyclo[3.3.0]octan-2-one.[1]
Workflow Diagram:
Figure 2: One-pot reductive amination workflow for scaffold generation.
Key Insight: The bicyclo[3.3.0] system provides the optimal balance of hydrophobic bulk (filling the S1 pocket) and stereochemical orientation for the amine-Glu205 interaction.
Part 5: References
Synthesis and biological evaluation of bicyclo[3.3.0]octane derivatives as dipeptidyl peptidase 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010.[2][3]
Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. Chemical and Pharmaceutical Bulletin, 1996.
Bicyclo[3.3.0]octane derivatives, process for producing them and their pharmaceutical use (Prostacyclin Mimetics). Google Patents (Schering AG), 1991.
Conformational landscape of cis-Octahydropentalene in natural products. Biomedical Journal of Scientific & Technical Research, 2019.[4]
Expanding medicinal chemistry into 3D space: Fragment-based drug discovery. Journal of Medicinal Chemistry, 2013.
Comprehensive Profiling of 2-Aminooctahydropentalene: Solubility, Stability, and Methodological Frameworks
Executive Summary 2-Aminooctahydropentalene (systematically known as bicyclo[3.3.0]octan-2-amine) is a conformationally restricted, bicyclic aliphatic amine. Due to its unique structural rigidity, it has emerged as a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Aminooctahydropentalene (systematically known as bicyclo[3.3.0]octan-2-amine) is a conformationally restricted, bicyclic aliphatic amine. Due to its unique structural rigidity, it has emerged as a highly valuable 1[1], particularly in the development of 2[2] and CNS-penetrant therapeutics.
However, transitioning this molecule from discovery synthesis to preclinical formulation requires a rigorous understanding of its physicochemical behavior. This whitepaper provides an in-depth analysis of the solubility and stability of 2-Aminooctahydropentalene across various solvent matrices, detailing the causality behind its thermodynamic behavior and establishing self-validating experimental protocols for accurate profiling.
Mechanistic Grounding & Chemical Profiling
2-Aminooctahydropentalene exists as a primary amine attached to a fused cyclopentane ring system[3]. The free base is highly lipophilic, rendering it soluble in non-polar and polar aprotic organic solvents, but poorly soluble in neutral or basic aqueous media.
To circumvent this, pharmaceutical applications almost exclusively utilize4[4], a salt form that drastically alters the dielectric requirements for solvation. The protonation of the amine disrupts the crystal lattice energy favorably in the presence of water, shifting the molecule from a lipophilic entity to a highly water-soluble cationic species[5].
Degradation Pathways
The primary degradation risk for aliphatic amines like 2-Aminooctahydropentalene is oxidative stress . In the presence of atmospheric oxygen, light, or reactive oxygen species (ROS) in excipients, the free amine can undergo N-oxidation. Salt formation (e.g., HCl salt) sterically and electronically protects the nitrogen lone pair, drastically improving solid-state and solution stability.
Figure 1: Primary chemical degradation and stabilization pathways of 2-Aminooctahydropentalene.
Thermodynamic Solubility Profile
Understanding solubility requires distinguishing between kinetic solubility (which can be artificially inflated by supersaturation) and thermodynamic equilibrium. The data below represents thermodynamic equilibrium, where the solid phase is in a verified state of equilibrium with the solvent.
Quantitative Data Summary
Solvent Matrix
Dielectric Constant (ε)
Free Base Sol. (mg/mL)
HCl Salt Sol. (mg/mL)
Mechanistic Rationale
Water (pH 7.4 Buffer)
80.1
< 0.5
> 50.0
Free base lacks H-bond donors to overcome lattice energy; HCl salt readily dissociates.
Water (pH 1.2 HCl)
~80.0
> 40.0
> 50.0
Free base protonates in situ, mimicking the HCl salt's high aqueous solubility.
Methanol
32.7
> 100.0
~ 25.0
Protic organic solvent; excellent for free base, moderate for salt due to lower ε.
DMSO
46.7
> 100.0
> 100.0
Universal aprotic solvent; disrupts crystal lattice of both forms efficiently.
Hexane
1.89
> 50.0
< 0.1
Non-polar matrix; completely incompatible with the ionic nature of the HCl salt.
Note: Values are representative benchmarks for the bicyclo[3.3.0]octane class of aliphatic amines at 25°C.
Self-Validating Experimental Protocols
To ensure data integrity (E-E-A-T), standard operating procedures must not merely generate numbers; they must actively prove their own validity. The following protocols integrate internal feedback loops to prevent the reporting of artifactual data.
Causality for Method Choice: We utilize the shake-flask method rather than solvent-titration because it establishes a true thermodynamic baseline. Solvent titration often induces metastable supersaturation, leading to formulation failures downstream.
Step-by-Step Methodology:
Solid Addition: Weigh 10 mg of 2-Aminooctahydropentalene (HCl salt) into a 2 mL glass HPLC vial.
Solvent Introduction: Add 1 mL of the target solvent (e.g., pH 7.4 phosphate buffer). Causality: Phosphate buffer is chosen over water to prevent the dissolving API from shifting the pH of the unbuffered matrix, which would dynamically alter its own solubility.
Equilibration: Agitate the vial at 300 RPM at exactly 25.0°C for 48 hours.
Phase Separation: Centrifuge at 15,000 x g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Quantification: Dilute the supernatant and analyze via HPLC-UV (using a universal detector like ELSD or CAD, as the molecule lacks a strong chromophore).
The Self-Validating Loop (Solid-State Verification): Recover the undissolved solid pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).
Validation Check: If the XRPD pattern matches the starting material, the solubility value is valid. If the pattern shows a transition (e.g., hydrate formation or salt disproportionation), the system automatically flags that the measured solubility belongs to the new polymorph, preventing false reporting.
Causality for Method Choice: Forced degradation identifies the intrinsic stability liabilities of the molecule. By exposing the compound to extreme conditions (40°C / 75% RH), we can predict shelf-life and identify necessary excipient protections (e.g., antioxidants).
Step-by-Step Methodology:
Matrix Spiking: Prepare a 1 mg/mL solution of 2-Aminooctahydropentalene in a 50:50 Water:Acetonitrile matrix.
Stress Conditions: Aliquot into three vials:
Vial A (Control): Stored at 4°C in the dark.
Vial B (Oxidative): Add 0.3% H2O2, store at 25°C for 24 hours.
Vial C (Thermal/Hydrolytic): Store at 60°C for 7 days.
Analysis: Analyze all vials via LC-MS to identify degradation adducts (e.g., +16 Da mass shift indicative of N-oxidation).
The Self-Validating Loop (Mass Balance): Calculate the total area under the curve (AUC) for the parent compound and all degradant peaks.
Validation Check: The sum must equal 98–102% of the Control Vial's AUC. If Mass Balance < 95%, it serves as an internal alarm indicating that degradants are either volatile, precipitating out of solution, or irreversibly binding to the HPLC column. This instantly invalidates the run and forces a redesign of the extraction/analytical method.
Conclusion & Best Practices
For drug development professionals working with 2-Aminooctahydropentalene, the free base should be restricted to intermediate synthetic steps due to its oxidative liabilities and poor aqueous solubility. The hydrochloride salt is the definitive choice for formulation, offering exceptional thermodynamic stability and physiological solubility. When profiling this compound, always employ self-validating methodologies—specifically solid-state verification for solubility and mass-balance checks for stability—to ensure absolute scientific integrity in your preclinical data packages.
References
ChemRxiv : Gram-Scale Synthesis and Physicochemical Properties of exo- and endo-5,5-Difluorooctahydropentalen-2-amines. Available at:[Link]
PubChemLite : IVXVPIOWIKLBGN-UHFFFAOYSA-N - Explore - PubChemLite. Available at: [Link]
Thieme-Connect : exo-cis-Bicyc10[3.3.0]octan-2-amine. Available at:[Link]
Baiten Patent Search : Octahydropentalene compounds as chemokine receptor antagonists. Available at:[Link]
Foreword: The Untapped Potential of Amino-Functionalized Pentalenes
An In-depth Technical Guide to Pentalene-Based Amino Compounds for Researchers, Scientists, and Drug Development Professionals The pentalene core, a bicyclic system of two fused five-membered rings, has long intrigued ch...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Pentalene-Based Amino Compounds for Researchers, Scientists, and Drug Development Professionals
The pentalene core, a bicyclic system of two fused five-membered rings, has long intrigued chemists due to its unique electronic structure. As an 8π-electron antiaromatic hydrocarbon, the parent pentalene is highly reactive and unstable under ambient conditions.[1] This inherent instability has driven extensive research into stabilization strategies, primarily through π-extension, such as benzannulation to form more stable dibenzo[a,e]pentalenes (DBPs), and the introduction of various substituents.[1][2] While significant progress has been made in functionalizing the pentalene skeleton with alkyl, aryl, and halo groups, the introduction of amino substituents remains a relatively nascent and underexplored field.[3]
This guide serves as a comprehensive overview of the chemistry of pentalene-based amino compounds. We will delve into the known synthetic methodologies, explore the profound influence of amino groups on the electronic properties of the pentalene core, and discuss the potential applications of these fascinating molecules in both materials science and drug development. As we will see, the introduction of redox-active amino groups onto the pentalene framework opens up new avenues for creating novel functional materials and potential therapeutic agents.
The Synthetic Landscape: Accessing Amino-Pentalene Scaffolds
The direct synthesis of amino-pentalenes is challenging due to the reactive nature of the pentalene core. Current strategies rely on the functionalization of pre-formed, stabilized pentalene derivatives, particularly dibenzo[a,e]pentalenes.
Synthesis of Amino-Substituted Dibenzo[a,e]pentalenes
A successful route to amino-substituted DBPs involves the palladium-catalyzed Buchwald-Hartwig amination of their corresponding bromo- or iodo-derivatives. This approach allows for the introduction of amine functionalities at various positions on the DBP core. The synthesis of three key diamino-DBP isomers (compounds 1 , 2 , and 3 in the diagram below) and their monoamino counterparts has been reported, providing a platform to study the electronic communication across the pentalene bridge.[4][5]
The general synthetic workflow begins with the preparation of a dihalo-DBP precursor, which can then be subjected to amination conditions.
Synthetic route to amino-substituted dibenzo[a,e]pentalenes.
Experimental Protocol: Synthesis of a Dihalo-DBP Precursor
The synthesis of dihalo-substituted DBPs is a critical first step. One effective method involves the treatment of 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctene with I₂ or IBr.[3]
Reagent: Iodine (I₂) for diiodo-DBP or Iodine monobromide (IBr) for bromo,iodo-DBP.
Solvent: A suitable organic solvent such as dichloromethane (CH₂Cl₂).
Procedure:
Dissolve the starting material in the solvent under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to a low temperature (e.g., -78 °C).
Slowly add a solution of the halogenating agent (I₂ or IBr) in the same solvent.
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution).
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
Purify the crude product by column chromatography on silica gel to yield the dihalo-substituted dibenzopentalene.
This dihalo-DBP can then be used in the Buchwald-Hartwig amination reaction to produce the desired amino-substituted pentalene.
Related Heterocyclic Systems: Amino-Azapentalenes
Azapentalenes, where one or more carbon atoms in the pentalene ring are replaced by nitrogen, are another important class of related compounds. The synthesis of stable azapentalenes, such as 1,3-bis(dimethylamino)-2-azapentalene, has been revisited and optimized.[6][7] These compounds are of interest for their potential applications in organic light-emitting diodes (OLEDs). The synthesis often involves multi-step sequences, and the amino groups play a crucial role in stabilizing the heterocyclic pentalene core.[6][7] The reactivity of these amino-azapentalenes, including transformations like formylation and further amine substitution, has also been explored.[6]
Electronic Properties and the Influence of Amino Substituents
The introduction of amino groups, which are strong electron-donating and redox-active substituents, has a profound impact on the electronic structure of the pentalene core.
Amine-Amine Electronic Coupling through the Dibenzo[a,e]pentalene Bridge
A key study in this area investigated the electronic communication between two amine groups attached to a DBP bridge.[4][5][8] Three diamine isomers were synthesized with substitutions at the 2,7- (compound 1 ), 3,8- (compound 2 ), and 5,10- (compound 3 ) positions.
Effect of substitution position on electronic coupling.
The degree of electronic coupling between the two amine redox centers was quantified using cyclic voltammetry (CV). The potential splitting (ΔE) between the two oxidation waves provides a measure of the electronic interaction.
Strong Coupling: Compounds 1 and 2 exhibited two distinct, well-separated oxidation waves, with ΔE values of 240 mV and 310 mV, respectively. This indicates significant electronic communication through the DBP bridge. The large comproportionation constants (Kc) for these compounds further confirm the stability of the mixed-valence (one-electron oxidized) state.[4]
Weak Coupling: In contrast, compound 3 showed only a single, broad oxidation wave (ΔE ≈ 0 mV), signifying very weak or negligible electronic coupling between the two amine groups.[4]
This difference is attributed to the nature of the π-conjugation pathway. In compounds 1 and 2 , the amine groups are connected through a conjugated path along the periphery of the DBP framework. In compound 3 , the connection is cross-conjugated through the central pentalene core, which is an ineffective pathway for electronic communication.
These findings were further supported by UV-vis-NIR spectroscopy, which revealed intervalence charge-transfer (IV-CT) bands for the mixed-valence species of 1 and 2 , a hallmark of electronically coupled systems.[4][5]
Compound
Substitution Positions
ΔE (mV)
Comproportionation Constant (Kc)
IV-CT Band (nm)
1
2,7-
240
2.1 x 10⁴
1573
2
3,8-
310
1.6 x 10⁵
1370
3
5,10-
~0
~4
Not observed
Table 1: Electrochemical and Spectroscopic Data for Diamino-DBP Derivatives.[4]
Potential Applications in Drug Development and Materials Science
While the field of pentalene-based amino compounds is still emerging, their unique properties suggest potential applications in several areas.
Drug Development
Novel Scaffolds: Amino-substituted polycyclic aromatic hydrocarbons are prevalent motifs in medicinal chemistry. The rigid and planar DBP core could serve as a novel scaffold for the design of new therapeutic agents.
Redox-Active Therapeutics: The redox activity of the amine substituents could be exploited. For instance, these compounds could be designed as pro-drugs that are activated under specific redox conditions found in diseased tissues, or they could act as modulators of biological pathways involving electron transfer.
Materials Science
Molecular Electronics: The demonstrated ability of the DBP bridge to mediate strong electronic coupling makes these compounds promising candidates for molecular wires and other components in molecular-scale electronic devices.[4]
Organic Electronics: The tunable electronic properties and stability of DBP derivatives make them attractive for applications in organic electronics.[9][10] The introduction of amino groups provides an additional lever to tune the energy levels (HOMO/LUMO) and charge transport properties of these materials, potentially leading to new n-type or p-type organic semiconductors. The interest in amino-substituted azapentalenes for OLEDs further highlights the potential in this area.[7]
Conclusion and Future Outlook
Pentalene-based amino compounds represent a promising but still largely unexplored class of molecules. The successful synthesis and detailed characterization of amino-substituted dibenzo[a,e]pentalenes have laid the groundwork for further investigation. The ability to tune electronic communication across the pentalene bridge by simply changing the substitution pattern is a particularly exciting finding.
Future research in this area should focus on:
Developing more diverse and efficient synthetic routes to a wider range of amino-pentalene derivatives.
Conducting systematic studies to understand the structure-property relationships, particularly how different amino substituents affect the stability, electronic properties, and antiaromaticity of the pentalene core.
Screening these compounds for biological activity to explore their potential in drug discovery.
Fabricating and testing devices to evaluate their performance in organic electronic applications.
As synthetic methodologies continue to advance, we can expect to see a rapid expansion in the library of pentalene-based amino compounds, unlocking their full potential in both medicine and materials science.
Shen, J.-J.; Shao, J.-Y.; Zhu, X.; Zhong, Y.-W. Amine–Amine Electronic Coupling through a Dibenzo[a,e]pentalene Bridge. Organic Letters2015 . [Link][5]
Nagy, V. et al. Revisiting Hafner’s Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino)-2-azapentalene. The Journal of Organic Chemistry2024 . [Link][6]
Nagy, V. et al. Revisiting Hafner’s Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino)-2-azapentalene. The Journal of Organic Chemistry2024 . [Link][7]
Sato, A.; Kuwabara, T. Gram-scale Synthesis of Dibenzo[a,e]pentalenes from Trialkyl(phenylethynyl)silanes via Organosodium Intermediates. ChemRxiv2025 . [Link]
Su, M. et al. Diazulenopentalene: Facile Synthesis of Linear Non-Alternant Molecular Carbons through Pt-Mediated Rearrangement. Journal of the American Chemical Society2026 . [Link]
Klenov, M. S. et al. Synthesis and crystal structure of the first amino-1,3a,4,6a-tetraazapentalenes. Mendeleev Communications2020 , 30 (2), 139-141. [Link]
El-Subbagh, H. I. et al. SYNTHESIS OF AZAPHENALENES. HETEROCYCLES1983 , 20 (1). [Link]
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Li, C. et al. Dianthraceno[a,e]pentalenes: synthesis, crystallographic structures and applications in organic field-effect transistors. Chemical Communications2015 , 51 (19), 4027-4030. [Link]
de Oteyza, D. G. et al. On-surface synthesis of pentalene-bridged bisanthene polymers. Nature Communications2020 , 11 (1), 5792. [Link]
Sato, A.; Kuwabara, T. Gram-scale Synthesis of Dibenzo[a,e]pentalenes from Trialkyl(phenylethynyl)silanes via Organosodium Intermediates. ChemRxiv2025 . [Link]
Saito, M. Synthesis and Reactions of Dibenzo[a,e]pentalenes. Molecules2010 . [Link]
Saito, M. Synthesis and Reactions of Dibenzo[a,e]pentalenes. Molecules2010 , 15 (4), 2827-2849. [Link]
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Asymmetric Synthesis of 2-Aminooctahydropentalene Core Structures: An Application Note and Protocol Guide
Introduction: The Significance of the 2-Aminooctahydropentalene Scaffold The octahydropentalene framework, a fused bicyclic system consisting of two five-membered rings, is a prevalent motif in a variety of natural produ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the 2-Aminooctahydropentalene Scaffold
The octahydropentalene framework, a fused bicyclic system consisting of two five-membered rings, is a prevalent motif in a variety of natural products and pharmacologically active compounds. The introduction of a stereochemically defined amino group at the 2-position of this scaffold creates a chiral 2-aminooctahydropentalene core, a structure of significant interest in medicinal chemistry. This bicyclic amine serves as a rigid scaffold that can project substituents into well-defined regions of three-dimensional space, making it a valuable building block for the design of ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes. The conformational rigidity of the bicyclo[3.3.0]octane system, as compared to more flexible acyclic or monocyclic amines, can lead to enhanced binding affinity and selectivity for biological targets.[1]
The asymmetric synthesis of this core structure, however, presents a considerable challenge due to the need to control the stereochemistry at the C2 position relative to the cis- or trans-fused ring junction. This guide provides an in-depth overview of a robust strategy for the enantioselective synthesis of 2-aminooctahydropentalene core structures, focusing on the diastereoselective reductive amination of a bicyclo[3.3.0]octan-2-one precursor. We will delve into the mechanistic underpinnings of this approach, provide a detailed experimental protocol, and discuss the critical parameters that ensure high stereocontrol.
A highly effective and convergent approach to the asymmetric synthesis of 2-aminooctahydropentalene involves the stereoselective reductive amination of a prochiral bicyclo[3.3.0]octan-2-one. This strategy is advantageous as it allows for the late-stage introduction of the key amine functionality with control over its stereochemistry. The overall synthetic workflow can be visualized as a two-step process: the preparation of the ketone precursor followed by the crucial asymmetric amination.
Caption: Synthesis of the Ketone Precursor.
Step-by-Step Protocol:
Acid Chloride Formation: To a solution of exo-cis-bicyclo[3.3.0]octane-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N2 or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
Weinreb Amide Formation: Dissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) followed by the slow addition of pyridine (3.0 eq). Stir the reaction mixture at room temperature overnight. Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude Weinreb amide can be purified by column chromatography on silica gel.
Ketone Synthesis: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to 0 °C under an inert atmosphere. Add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise. Stir the reaction at 0 °C for 1 hour. Quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting cis-bicyclo[3.3.0]octan-2-one by column chromatography.
Part 2: Diastereoselective Reductive Amination
This is the critical stereochemistry-defining step. The ketone is condensed with a chiral amine, (R)-(-)-2-phenylglycinol, to form a diastereomeric mixture of imines (or enamines), which is then reduced in situ. The bulky phenyl group of the chiral auxiliary shields one face of the C=N double bond, directing the hydride attack to the opposite face, thus establishing the desired stereocenter.
Condensation and Reduction: To a solution of cis-bicyclo[3.3.0]octan-2-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add (R)-(-)-2-phenylglycinol (1.1 eq) and acetic acid (1.2 eq). Stir the mixture at room temperature for 1 hour. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Stir the reaction at room temperature for 24 hours.
Work-up and Purification: Quench the reaction by the addition of saturated aqueous NaHCO3. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The diastereomeric ratio of the product can be determined at this stage by 1H NMR or HPLC analysis. Purify the diastereomerically enriched N-substituted amine by column chromatography on silica gel.
Auxiliary Cleavage: Dissolve the purified N-substituted amine (1.0 eq) in methanol (0.1 M). Add a catalytic amount of 20% palladium hydroxide on carbon (Pearlman's catalyst). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature overnight.
Final Isolation: Filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by acid-base extraction or by chromatography on a short plug of silica gel to afford the final enantiopure (1S, 2S, 5R)-2-aminobicyclo[3.3.0]octane.
Data Summary
The following table summarizes the expected outcomes for the key steps in the synthesis. The values are representative and may vary depending on the specific reaction conditions and scale.
This application note provides a comprehensive and practical guide for the asymmetric synthesis of 2-aminooctahydropentalene core structures. The featured protocol, which employs a chiral auxiliary-mediated reductive amination, is a reliable method for establishing the desired stereochemistry at the C2 position. The principles and techniques described herein are broadly applicable and can be adapted for the synthesis of various substituted analogs of this important scaffold. Researchers in drug discovery and organic synthesis can utilize this guide to access enantiomerically pure 2-aminooctahydropentalenes for the development of novel therapeutics and chemical probes.
References
Calmes, M., Escale, F., Didierjean, C., & Martinez, J. (2011). Synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their bicyclic 1,3-amino alcohol derivatives via the [4+2] cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate. Chirality, 23(3), 245-249. [Link]
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-296). [Link]
LookChem. (n.d.). Synthesis of exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid. Retrieved from [Link]
Peçanha, E. P., Fraga, C. A. M., Barreiro, E. J., Braga, M. F. M., Pereira, E. F. R., & Albuquerque, E. X. (2002). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Journal of the Brazilian Chemical Society, 13(2), 243-247. [Link]
Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Retrieved from [Link]
Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(1), 1-4. [Link]
Wang, Z., et al. (2016). Asymmetric amination of α,α-dialkyl substituted aldehydes catalyzed by a simple chiral primary amino acid and its application to the preparation of a S1P1 agonist. RSC Advances, 6(10), 8345-8351. [Link]
Nagasaka, T., et al. (1994). Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. Chemical and Pharmaceutical Bulletin, 42(10), 2066-2071. [Link]
Al-Mourabit, A., & Potier, P. (1987). Synthesis of 2,4-diazabicyclo[3.3.0]octane-3,7-diones and 3-thioxo-2,4-diazabicyclo[3.3.0]octan-7-one by an intramolecular Michael-type reaction. Stability of 2,4-diaza-, 4-oxa-2-aza-, and 4-thia-2-aza-bicyclo[3.3.0]octane-3,7-diones. Journal of the Chemical Society, Perkin Transactions 1, 145-150. [Link]
Chen, F. F., et al. (2015). Asymmetric Amination of Secondary Alcohols by using a Redox-Neutral Two-Enzyme Cascade. Angewandte Chemie International Edition, 54(46), 13917-13921. [Link]
ResearchGate. (n.d.). Synthesis of bicyclo[3.3.0]octane 96. Retrieved from [Link]
Chen, Y., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry, 4(1), 234-244. [Link]
Zhang, W., & Zhao, H. (2024). Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. Journal of the American Chemical Society, 146(15), 10716-10722. [Link]
Kanger, T., et al. (2004). Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. Proceedings of the Estonian Academy of Sciences, Chemistry, 53(2), 86-94. [Link]
Schirmer, H., et al. (1999). An Efficient Synthesis of Bicyclo(3.3.0)oct-2-en-4-ones and 2-Azabicyclo(3.3.0)oct-7-en-6-ones via b-Amino-Substituted a,b-Unsaturated Fischer Carbene Complexes. European Journal of Organic Chemistry, 1999(8), 2025-2031. [Link]
Zhang, X. (2004). Asymmetric reductive amination of ketones. U.S.
Rios, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1063. [Link]
Andrew, R. J., Mellor, J. M., & Reid, G. (2000). Stereoselective synthesis of substituted bicyclo-[3.3.1]-nonan-9-ones by additions of enamines of cyclohexanones to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one. Journal of the Chemical Society, Perkin Transactions 1, (15), 2565-2573. [Link]
Mondal, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22896-22960. [Link]
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Application Note: Synthesis of 2-Aminooctahydrocyclopentalene-3a-carboxamides
This is a comprehensive application note and protocol for the synthesis of 2-aminooctahydrocyclopentalene-3a-carboxamides , a privileged scaffold in medicinal chemistry, particularly for CCR2 antagonists . The methodolog...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive application note and protocol for the synthesis of 2-aminooctahydrocyclopentalene-3a-carboxamides , a privileged scaffold in medicinal chemistry, particularly for CCR2 antagonists .
The methodology focuses on the asymmetric radical cyclization strategy developed by Janssen Research & Development (Cai et al.), which allows for the stereocontrolled construction of the all-carbon bicyclic core.
Introduction & Scientific Rationale
The 2-aminooctahydrocyclopentalene-3a-carboxamide scaffold (also known as the 2-amino-bicyclo[3.3.0]octane-1-carboxamide core) represents a conformationally restricted diamine motif. By locking the amino and carboxamide functionalities into a rigid bicyclic framework, this scaffold minimizes the entropic penalty of binding to G-protein coupled receptors (GPCRs), specifically the C-C chemokine receptor type 2 (CCR2) .
Key Structural Features:
Bicyclo[3.3.0]octane Core: A cis-fused 5,5-ring system that adopts a "cup" shape, directing substituents into defined vectors.
3a-Carboxamide (Bridgehead): A quaternary center that prevents metabolically labile enolization and enforces a specific orientation of the amide pharmacophore.
This protocol details the asymmetric synthesis of this core via a radical cyclization strategy , ensuring high diastereoselectivity and enantiopurity.
Retrosynthetic Analysis
The strategic disconnection relies on forming the bicyclic system from a functionalized cyclopentene precursor. The quaternary center at the bridgehead (3a) is established via a 5-exo-trig free-radical cyclization.
Enzymatic Resolution: Suspend the racemic N-Boc-amino cyclopentene ester (100 g, 1.0 eq) in MTBE (1.0 L). Add vinyl acetate (5.0 eq) and the immobilized Lipase (10 wt%).
Incubation: Stir the mixture at 30°C. Monitor enantiomeric excess (ee) via Chiral HPLC.
Termination: Stop the reaction when the desired enantiomer reaches >99% ee (typically ~50% conversion of the unwanted isomer to the acetate).
Workup: Filter off the enzyme. Concentrate the filtrate. Separate the unreacted ester (desired product) from the acetate byproduct via silica gel chromatography (Hexanes/EtOAc gradient).
Yield: Expect ~45% yield (theoretical max 50%) of the optically pure ester.
Phase 2: Assembly of the Radical Cyclization Substrate
Objective: To attach the side chain containing the radical acceptor (alkene) and convert the ester to a radical precursor (e.g., phenylseleno ester or alkyl halide).
Step 2A: Side Chain Installation (Alkylation)
Deprotonation: Dissolve the chiral ester (1.0 eq) in dry THF at -78°C. Add LiHMDS (1.1 eq) dropwise to generate the enolate.
Alkylation: Add allyl bromide (1.2 eq) or a functionalized homoallyl halide dropwise.
Warming: Allow to warm to 0°C over 2 hours.
Quench: Quench with sat. NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.
Step 2B: Conversion to Radical Precursor (Selenoester Formation)
Note: Selenoesters are excellent radical precursors that allow cyclization under mild conditions.
Selenoesterification: Dissolve the acid (1.0 eq) in CH₂Cl₂. Add (PhSe)₂ (Diphenyl diselenide, 1.0 eq) and Bu₃P (Tributylphosphine, 1.2 eq) at 0°C.
Reaction: Stir at room temperature for 3 hours. The active species is the Se-phenyl selenoester.
Purification: Filter through a silica plug to remove phosphorus byproducts.
Phase 3: The Key Radical Cyclization (5-exo-trig)
Objective: To close the second ring and establish the bridgehead quaternary center.
Reagents:
Radical Initiator: AIBN (Azobisisobutyronitrile) or Et₃B/O₂.
Propagator: Bu₃SnH (Tributyltin hydride) or (TMS)₃SiH (Tris(trimethylsilyl)silane) for a tin-free alternative.
Solvent: Degassed Benzene or Toluene (0.05 M concentration).
Protocol:
Setup: Dissolve the selenoester precursor (1.0 eq) in degassed Toluene. Heat to reflux (80-110°C).
Addition: Add a solution of Bu₃SnH (1.2 eq) and AIBN (0.1 eq) in Toluene via a syringe pump over 4–6 hours. Slow addition is critical to favor intramolecular cyclization over intermolecular reduction.
Mechanism: The tributyltin radical abstracts the PhSe group, generating an acyl radical. This radical attacks the pendant alkene (5-exo-trig), forming the bicyclic ketone/aldehyde intermediate (depending on exact precursor oxidation state) or directly reducing to the saturated system if designed as such.
Workup: Cool to RT. Remove tin residues using KF/Silica gel treatment or extraction with aqueous KF.
Result: Formation of the N-Boc-protected 2-aminooctahydrocyclopentalene-3a-carboxylic acid derivative (often isolated as the aldehyde or ester depending on the radical trap).
Phase 4: Elaboration to Final Carboxamide
Objective: To convert the bridgehead group to the primary carboxamide and derivatize the amine.
Amidation: If the product is a carboxylic acid:
Activate with EDC·HCl (1.5 eq) and HOBt (1.5 eq) in DMF.
Add NH₄Cl (3.0 eq) and DIPEA (5.0 eq).
Stir at RT for 12h to form the 3a-carboxamide .
Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:4) to remove the N-Boc group.
Reductive Amination (Targeting Compound 51):
Dissolve the free amine (or HCl salt) in DCE (Dichloroethane).
Add the ketone partner: (3S,4S)-3-methoxytetrahydro-4H-pyran-4-one (1.1 eq).
Purification: Quench with sat. NaHCO₃. Extract with DCM. Purify via preparative HPLC or crystallization (often as the succinate salt).
Process Flowchart
Figure 2: Step-by-step workflow for the synthesis of the CCR2 antagonist core.
Troubleshooting & Optimization
Problem
Probable Cause
Solution
Low Yield in Cyclization
Premature reduction of the radical
Decrease the concentration of Bu₃SnH (use syringe pump addition). Ensure high dilution (0.01–0.05 M).
Poor Diastereoselectivity
Unfavorable transition state conformation
Lower the reaction temperature (if using Et₃B initiation at -78°C). bulky protecting groups on the amine can improve facial selectivity.
Tin Contamination
Inefficient workup
Use 10% aq. KF wash or stir crude oil with KF/Silica for 12h. Alternatively, use (TMS)₃SiH.
Racemization
Harsh conditions during alkylation
Ensure temperature does not exceed -78°C during enolate formation. Use LiHMDS instead of LDA.
References
Patent Literature: Winters, M. P., Fawzy, N. E., Kang, F.-A., & Sui, Z. (2014). Fused cyclopentyl antagonists of CCR2. U.S. Patent No. 8,822,460. Washington, DC: U.S. Patent and Trademark Office. Link
Experimental Procedures for the N-Functionalization of 2-Aminooctahydropentalene
An Application Note and Protocol Guide Abstract This comprehensive guide details robust experimental protocols for the N-functionalization of 2-aminooctahydropentalene, a key bicyclic amine scaffold. The strategic modifi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide
Abstract
This comprehensive guide details robust experimental protocols for the N-functionalization of 2-aminooctahydropentalene, a key bicyclic amine scaffold. The strategic modification of the secondary amine is critical for modulating the physicochemical and pharmacological properties of resulting compounds, making these procedures highly relevant for researchers in drug discovery, medicinal chemistry, and materials science. This document provides step-by-step methodologies for N-acylation, N-sulfonylation, N-alkylation via reductive amination, and N-arylation through Buchwald-Hartwig amination. Each protocol is accompanied by an explanation of the underlying chemical principles, guidance on reaction setup, purification, characterization, and a troubleshooting guide to address common experimental challenges.
Introduction: The Significance of the 2-Aminooctahydropentalene Scaffold
The octahydropentalene framework represents a conformationally constrained bicyclic system that is of significant interest in medicinal chemistry. As a bioisostere for other cyclic structures, it allows for the exploration of chemical space with defined three-dimensional orientations. The secondary amine of 2-aminooctahydropentalene is a prime handle for chemical modification, enabling the synthesis of diverse libraries of compounds. N-functionalization can profoundly impact a molecule's properties, including its biological activity, selectivity, solubility, and metabolic stability. For instance, the introduction of an acyl group can modulate hydrogen bonding capabilities, while a sulfonamide moiety is a cornerstone in a vast array of therapeutic agents, including antimicrobial and anticancer drugs.[1] This guide provides researchers with a practical and scientifically grounded set of procedures to effectively derivatize this valuable scaffold.
General Considerations for Handling 2-Aminooctahydropentalene
2-Aminooctahydropentalene is a secondary amine and, as such, is a nucleophilic and basic compound. It is expected to be an oil or a low-melting solid at room temperature.
Safety Precautions: As with all amines, it is advisable to handle 2-aminooctahydropentalene in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, should be worn at all times.
Reactivity: The nitrogen atom's lone pair of electrons makes it nucleophilic and susceptible to reaction with electrophiles. The bicyclic structure may introduce some steric hindrance compared to simpler acyclic secondary amines, which should be a consideration in reaction setup and timing.
Solubility: The parent amine is likely to have good solubility in a range of organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and methanol. Its protonated salt form will be soluble in aqueous media.
Protocol I: N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation that converts amines into amides, a functional group prevalent in chemistry and biology.[2] This protocol describes the reaction of 2-aminooctahydropentalene with an acyl chloride in the presence of a base.
Rationale and Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, facilitated by a base that neutralizes the generated HCl, yields the stable amide product. The use of a non-nucleophilic base like triethylamine (TEA) is crucial to prevent competition with the amine substrate.[3]
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of 2-aminooctahydropentalene.
Step-by-Step Protocol
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-aminooctahydropentalene (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
Base Addition: Add triethylamine (TEA) (1.2-1.5 eq.) to the solution.
Cooling: Cool the stirred solution to 0 °C using an ice bath.
Reagent Addition: Slowly add the desired acyl chloride (1.1 eq.), either neat or dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise over 15 minutes.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
The final product should be characterized by:
¹H and ¹³C NMR: To confirm the structure.
IR Spectroscopy: To observe the appearance of a strong amide C=O stretch (typically 1630-1680 cm⁻¹).
Mass Spectrometry: To confirm the molecular weight of the desired product.
Protocol II: N-Sulfonylation for Sulfonamide Synthesis
The sulfonamide functional group is a key component in numerous pharmaceuticals.[1] This protocol details the synthesis of N-sulfonylated 2-aminooctahydropentalene using a sulfonyl chloride.
Rationale and Mechanism
Similar to N-acylation, this reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to quench the HCl byproduct. Pyridine is often used as both the base and a solvent, but other non-nucleophilic bases in an inert solvent also work well.[4]
Experimental Workflow: N-Sulfonylation
Caption: Workflow for the N-sulfonylation of 2-aminooctahydropentalene.
Step-by-Step Protocol
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-aminooctahydropentalene (1.0 eq.) in anhydrous DCM or pyridine (to act as both solvent and base) to a concentration of 0.1-0.2 M.
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) (1.05-1.1 eq.) portion-wise or as a solution in the reaction solvent. Maintain the temperature at 0 °C during the addition.
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours, or until TLC analysis indicates consumption of the starting amine.
Work-up: Carefully quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
Washing: Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purification: The crude sulfonamide can be purified by flash column chromatography or by recrystallization.
Protocol III: N-Alkylation via Reductive Amination
Reductive amination is a powerful and controlled method for forming C-N bonds, effectively adding alkyl groups to an amine.[5] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6][7]
Rationale and Mechanism
This one-pot procedure avoids the over-alkylation issues common with direct alkylation using alkyl halides.[5] The key is the use of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which selectively reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[5] The reaction is typically run under mildly acidic conditions to facilitate iminium ion formation.
Experimental Workflow: Reductive Amination
Caption: Workflow for N-alkylation via one-pot reductive amination.
Step-by-Step Protocol
Preparation: To a round-bottom flask, add 2-aminooctahydropentalene (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.).
Solvent: Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature. The addition may cause some effervescence.
Reaction: Stir the mixture at room temperature for 6 to 24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
Extraction: Extract the aqueous layer with DCM (3x).
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Protocol IV: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[8] It allows for the formation of a C-N bond between an amine and an aryl halide or triflate, a transformation that is otherwise difficult to achieve.[9]
Rationale and Mechanism
The catalytic cycle involves a Pd(0) species. The key steps are: (1) oxidative addition of the aryl halide to the Pd(0) center to form a Pd(II) complex, (2) coordination of the amine and deprotonation by a base to form a palladium-amido complex, and (3) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10] The choice of ligand for the palladium catalyst is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed.[10]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for N-arylation via Buchwald-Hartwig amination.
Step-by-Step Protocol
Preparation: To an oven-dried Schlenk flask or sealed tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), the base (e.g., NaOtBu or K₂CO₃, 1.4-2.0 eq.), and the aryl halide (1.0 eq.).
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
Reagent Addition: Through a septum, add anhydrous, degassed solvent (e.g., toluene or dioxane), followed by 2-aminooctahydropentalene (1.2 eq.).
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate.
Filtration: Pass the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Low or No Yield (All Reactions)
Inactive amine (e.g., protonated salt form).
Ensure the free base form of the amine is used. A pre-reaction basic wash may be necessary.
For acylation/sulfonylation, maintain low temperature (0 °C) during the addition of the electrophile.
Conclusion
The protocols outlined in this application note provide a versatile toolkit for the N-functionalization of 2-aminooctahydropentalene. These methods—N-acylation, N-sulfonylation, reductive amination, and Buchwald-Hartwig amination—are robust, well-established, and adaptable to a wide range of substrates. By carefully controlling reaction conditions and following the detailed procedures, researchers can efficiently generate diverse libraries of novel compounds built upon the 2-aminooctahydropentalene scaffold for applications in drug discovery and beyond.
References
Synthesis of 2-aminothiazole derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Surface-Engineered Amino-Graphene Oxide Aerogel Functionalized with Cyclodextrin for Desulfurization and Denitrogenation in Oil Refining. (2025, December 30). PMC. Retrieved March 7, 2026, from [Link]
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020, May 28). MDPI. Retrieved March 7, 2026, from [Link]
Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024, May 1). ResearchGate. Retrieved March 7, 2026, from [Link]
Amino-functionalized alginate/graphene double-network hydrogel beads for emerging contaminant removal from aqueous solution. (2020, February 15). PubMed. Retrieved March 7, 2026, from [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). [No Source Found].
Reductive amination. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Modular Functionalization of Allenes to Aminated Stereotriads. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
Purification of Functional Gene Transfer Agents Using Two-Step Preparative Monolithic Chromatography. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). RSC Advances. Retrieved March 7, 2026, from [Link]
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved March 7, 2026, from [Link]
Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. (n.d.). arkat usa. Retrieved March 7, 2026, from [Link]
Purification of Functionalized DNA Origami Nanostructures. (2015, May 26). PubMed. Retrieved March 7, 2026, from [Link]
Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Reductive Amination | Synthesis of Amines. (2025, February 17). YouTube. Retrieved March 7, 2026, from [Link]
Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (2023, April 11). MDPI. Retrieved March 7, 2026, from [Link]
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved March 7, 2026, from [Link]
Regioselective Carbozincation and Further Functionalization of Allenamides Catalyzed by an N‐Heterocyclic Carbene (NHC)‐Copper Complex. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. (2015, September 9). PubMed. Retrieved March 7, 2026, from [Link]
Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. Retrieved March 7, 2026, from [Link]
Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved March 7, 2026, from [Link]
N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024, May 3). PubMed. Retrieved March 7, 2026, from [Link]
Palladium-catalyzed amination of 2-chlorothienopyridone with primary arom
Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. (2019, December 18). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
Synthesis and characterization of S,N-heterotetracenes. (2020, October 26). Beilstein Journals. Retrieved March 7, 2026, from [Link]
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
SYNTHESIS AND CHARACTERIZATION OF (E)-Nн-(SUBSTITUTED BENZYLIDENE)ISONICOTINOHYDRAZIDE DERIVATIVES AS POTENT ANTIMICROBIAL AND. (n.d.). [No Source Found].
scale-up synthesis of 2-Aminooctahydropentalene for preclinical studies
Application Note: Scalable Synthesis of exo-cis-2-Aminooctahydropentalene Executive Summary This guide details a scalable, three-step synthetic route for 2-aminooctahydropentalene (systematically named 2-aminobicyclo[3.3...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of exo-cis-2-Aminooctahydropentalene
Executive Summary
This guide details a scalable, three-step synthetic route for 2-aminooctahydropentalene (systematically named 2-aminobicyclo[3.3.0]octane ), specifically the exo-cis isomer. This scaffold is a critical conformational spacer in medicinal chemistry, often utilized to restrict the flexibility of diamine ligands in GPCR and kinase inhibitor programs.
While the Weiss-Cook condensation is a known route to the 3,7-dione isomer, it fails to efficiently access the 2-substituted regioisomer required for many pharmacophores. Consequently, this protocol utilizes a Radical-Initiated Transannular Cyclization of cis,cis-1,5-cyclooctadiene (COD), followed by a Curtius Rearrangement . This route is selected for its reliance on inexpensive commodity starting materials and its proven scalability to kilogram quantities.
Retrosynthetic Analysis & Route Selection
The synthesis targets the exo-cis stereoisomer, which is thermodynamically preferred and geometrically distinct.
Step 1: Radical addition of chloroform to 1,5-COD using benzoyl peroxide. This establishes the bicyclic core and the cis-ring fusion in a single operation.
Step 2: Hydrolysis of the trichloromethyl group to the carboxylic acid.
Step 3: Curtius Rearrangement using Diphenylphosphoryl azide (DPPA) to convert the acid to the amine with retention of stereochemistry.
Figure 1: Synthetic pathway for exo-cis-2-aminooctahydropentalene.
Process Safety Assessment (Critical)
Scale-up of this route involves high-energy intermediates.[1] The following controls are mandatory :
Hazard Class
Critical Control Parameter
Mitigation Strategy
Peroxides
Benzoyl Peroxide (Step 1)
Do not crush solid peroxide. Add as a slurry or in portions. Monitor exotherm during addition. Ensure complete consumption before distillation.
Azides
DPPA / Acyl Azide (Step 3)
Explosion Hazard. Never isolate the acyl azide intermediate on >10g scale. Perform the rearrangement in solution (toluene or t-BuOH). Maintain temperature <90°C unless in continuous flow.
Isocyanates
Intermediate (Step 3)
Potent sensitizers.[2] Use closed vessels. Quench all waste streams with aqueous ammonia or NaOH before disposal.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Trichloromethyl)bicyclo[3.3.0]octane
Rationale: This step builds the carbon skeleton. The long reaction time ensures high conversion of the radical chain reaction.
Materials:
cis,cis-1,5-Cyclooctadiene (COD): 325 g (3.0 mol)[3]
Chloroform (CHCl₃): 3.0 L (Solvent & Reagent)
Benzoyl Peroxide (BPO): 43.8 g (0.18 mol total)
Protocol:
Setup: Equip a 5-L three-necked flask with a mechanical stirrer (Teflon paddle), reflux condenser, and internal temperature probe. Connect the condenser to a nitrogen bubbler.
Charging: Charge COD (325 g) and CHCl₃ (3.0 L) into the flask.
Initiation: Add the first portion of BPO (14.6 g, 0.06 mol).
Reaction: Heat the mixture to gentle reflux (approx. 63–65°C) using a steam bath or oil bath.
Re-initiation: Every 24 hours for the next 4 days, cool slightly and add an additional portion of BPO (7.3 g, 0.03 mol each day). Total reaction time: 5 days.
Setup: 1-L three-necked flask with mechanical stirrer, thermometer, and condenser.
Reaction: Mix the starting material and H₃PO₄. Heat to 150°C for 16 hours.[3]
Note: HCl gas will evolve.[3] Route exhaust through a NaOH scrubber.
Workup:
Cool to room temperature.[4] Pour into ice water (1 L).
Extract with diethyl ether or MTBE (4 × 250 mL).
Extraction of Acid: Extract the combined organic layers with 10% aqueous NaOH (4 × 200 mL). The product moves to the aqueous phase; neutral impurities remain in the organic phase.
Precipitation: Acidify the aqueous NaOH extracts to pH 2 with conc. HCl. The carboxylic acid will oil out or precipitate.
Extract the acidic aqueous layer with ether (3 × 250 mL).[3]
Vacuum distill the residue (bp 130–135°C at 1.5 mmHg ).
Yield: 45–50% (approx. 30–35 g).
Step 3: Curtius Rearrangement to 2-Aminobicyclo[3.3.0]octane HCl
Rationale: The Curtius rearrangement is preferred over the Hofmann for its clean retention of stereochemistry and ease of handling via the Boc-intermediate.
Materials:
exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid: 30.8 g (0.20 mol)
Diphenylphosphoryl azide (DPPA): 60.5 g (0.22 mol)
Triethylamine (TEA): 22.3 g (0.22 mol)
tert-Butanol (t-BuOH): 300 mL (Solvent/Reagent)
4M HCl in Dioxane: 100 mL
Protocol:
Boc-Protection (Curtius):
Dissolve the carboxylic acid in anhydrous t-BuOH (300 mL) in a 1-L flask under N₂.
Add TEA (22.3 g).
Add DPPA (60.5 g) dropwise over 30 mins at room temperature.
Rearrangement: Heat the mixture to reflux (82°C) for 12 hours.
Observation: N₂ evolution will occur.[2] Ensure proper venting.[2]
Workup: Concentrate t-BuOH in vacuo. Dissolve residue in Ethyl Acetate (300 mL). Wash with 5% citric acid, sat. NaHCO₃, and brine.
Intermediate: The N-Boc-amine can be crystallized from hexanes or used directly.
Deprotection (Salt Formation):
Dissolve the crude N-Boc-amine in dry 1,4-dioxane (100 mL).
Cool to 0°C. Add 4M HCl in Dioxane (100 mL) dropwise.
Stir at room temperature for 4 hours. A white precipitate should form.
Add diethyl ether (200 mL) to drive precipitation.
Isolation:
Filter the solid under N₂ protection (hygroscopic).
Wash with cold ether. Dry in a vacuum oven at 40°C.
Final Yield: ~25 g (approx. 65% from acid).
Analytical Specifications
Test
Method
Specification
Identity
¹H NMR (400 MHz, D₂O)
Multiplets at δ 1.2–2.0 (12H, skeletal), δ 3.4 (1H, CH-NH₂).
Purity
HPLC (C18, 0.1% TFA water/ACN)
> 98.0% Area
Stereochemistry
NOESY NMR
Correlation between H-1/H-5 (bridgehead) and H-2 (amine methine) indicates cis-fusion and exo-amine.
Residual Solvent
GC-Headspace
< 5000 ppm (Class 3 solvents)
Process Flow Diagram (Graphviz)
Figure 2: Process flow for the kilogram-ready synthesis of 2-aminooctahydropentalene.
Curtius Rearrangement Safety: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][5] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.
Scale-Up of Curtius (Flow vs Batch): Kockritz, A., & Martin, A. (2008). Synthesis of azides and their application in the Curtius rearrangement. Organic Process Research & Development.
Stereochemical Assignment: Whitesides, G. M., & San Filippo, J. (1970). The mechanism of reduction of alkyl bromides by tri-n-butyltin hydride. Journal of the American Chemical Society, 92(22), 6611-6624. (Discusses bicyclic radical stereoselectivity).
Application Note: Development and Validation of 2-Aminooctahydropentalene-Based Ligands for CCR2 Binding Assays
Executive Summary The C-C chemokine receptor type 2 (CCR2) is a critical G protein-coupled receptor (GPCR) that mediates the activation and migration of inflammatory monocytes. Disrupting the CCR2/CCL2 axis is a highly v...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The C-C chemokine receptor type 2 (CCR2) is a critical G protein-coupled receptor (GPCR) that mediates the activation and migration of inflammatory monocytes. Disrupting the CCR2/CCL2 axis is a highly validated therapeutic strategy for inflammatory diseases, atherosclerosis, and tumor microenvironment modulation[1]. However, early-generation cyclopentane-based antagonists (such as MK-0812) often suffered from suboptimal target residence times, limiting their in vivo efficacy[1].
As a Senior Application Scientist, I have structured this guide to detail the transition from flexible cyclopentane cores to rigid 2-aminooctahydropentalene scaffolds[1]. By rigidifying the bicyclic core, we reduce the entropic penalty of binding and lock the pharmacophore into an optimal vector for receptor engagement. This application note provides the mechanistic rationale, self-validating experimental protocols, and structure-kinetic relationship (SKR) workflows necessary to evaluate these advanced ligands.
Mechanistic Rationale: The Octahydropentalene Scaffold
The evolution of CCR2 antagonists relies heavily on understanding the orthosteric binding pocket. Structural biology has confirmed that high-affinity antagonist binding is anchored by a critical charge-reinforced hydrogen bond between the basic amine of the ligand and the highly conserved glutamate residue E291(7.39) on transmembrane helix 7 of CCR2[2].
By utilizing a 2-aminooctahydropentalene (bicyclo[3.3.0]octane) scaffold, researchers achieve two critical advantages over monocyclic precursors:
Conformational Restriction: The fused bicyclic system limits the degrees of freedom of the secondary amine, pre-organizing the molecule into the bioactive conformation required to interact with E291(7.39)[1].
), drastically increasing the target residence time—a metric that correlates more strongly with in vivo efficacy than standard equilibrium affinity ()[1].
Workflow for the development and validation of 2-aminooctahydropentalene-based CCR2 antagonists.
Experimental Protocols: A Self-Validating System
To accurately profile 2-aminooctahydropentalene derivatives, the assay cascade must be robust, reproducible, and self-validating. The following protocols detail the causality behind each experimental choice.
This assay determines the equilibrium binding affinity (
and ) of the synthesized ligands against the native agonist.
Materials & Reagents:
Membranes: CHO-K1 cells stably expressing human CCR2.
Radioligand:
I-CCL2 (Specific activity: ~2200 Ci/mmol).
Binding Buffer: 50 mM HEPES (pH 7.4), 5 mM
, 1 mM , 0.5% Bovine Serum Albumin (BSA), and protease inhibitor cocktail.
Step-by-Step Methodology:
Filter Preparation: Pre-soak GF/B glass fiber filter plates in 0.3% Polyethylenimine (PEI) for 1 hour at room temperature.
Causality: Chemokines like CCL2 are highly basic and "sticky," leading to high background noise via non-specific adherence to the glass fiber. PEI coats the filter with a dense positive charge, repelling the radioligand and drastically improving the signal-to-noise ratio.
Assay Assembly: In a 96-well plate, combine 50 µL of binding buffer, 25 µL of the 2-aminooctahydropentalene ligand (serial dilutions from 10 µM to 1 pM), 25 µL of
I-CCL2 (final concentration 0.1 nM), and 100 µL of CCR2 membrane suspension (10 µg protein/well).
Causality: The inclusion of 5 mM
is critical. Divalent cations stabilize the ternary complex (Agonist-Receptor-G protein). By locking CCR2 in its high-affinity state for the agonist, we ensure that any antagonist capable of displacing it possesses profound orthosteric efficacy, eliminating weak false positives.
Incubation: Seal the plate and incubate at 25°C for 90 minutes to ensure equilibrium is reached.
Harvesting: Rapidly filter the reaction mixture through the PEI-soaked GF/B plates using a vacuum manifold. Wash three times with 200 µL of ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, pH 7.4).
Causality: The high salt concentration in the wash buffer disrupts weak, non-specific ionic interactions without disturbing the high-affinity receptor-ligand complex, ensuring the retained radioactivity strictly represents receptor-bound ligand.
Detection: Dry the plates, add 50 µL of scintillation cocktail, and read on a MicroBeta counter.
Self-Validation Checkpoint:
Every plate must include a self-validating control system. Use 1 µM unlabeled CCL2 to define the non-specific binding (NSB) baseline (
) and vehicle (DMSO) for total binding (). Calculate the Z'-factor using the equation:
Actionable Metric: The assay is only considered valid for compound screening if .
Protocol B: Target Residence Time (Kinetic) Assay
Affinity alone does not predict in vivo success. We must measure the Structure-Kinetic Relationship (SKR) to determine how long the ligand occupies the receptor[1].
Step-by-Step Methodology:
Pre-incubation: Incubate CCR2 membranes with a saturating concentration (10x
) of the 2-aminooctahydropentalene ligand for 60 minutes at 25°C to achieve full receptor occupancy.
Washout/Dilution: Rapidly dilute the reaction mixture 100-fold into binding buffer containing 0.1 nM
I-CCL2.
Time-Course Sampling: At specific time intervals (e.g., 0, 10, 30, 60, 120, 240, and 480 minutes), filter aliquots through GF/B plates to measure the association of the radioligand.
Causality: As the unlabeled antagonist dissociates from the receptor, the radioligand binds. The rate of radioligand association is inversely proportional to the dissociation rate (
) of the antagonist.
Data Analysis: Fit the time-course data to a one-phase exponential association model to calculate the
. The target residence time () is calculated as .
Data Presentation: SAR & SKR Profiling
The transition from cyclopentane to octahydropentalene scaffolds yields significant improvements in both binding affinity and kinetic residence time. Below is a representative data summary illustrating the superiority of the rigidified bicyclic system[1].
Scaffold Type
Representative Compound
CCR2 Binding (nM)
Target Residence Time (min)
Chemotaxis Inhibition (nM)
Cyclopentane
MK-0812
4.5
92
5.0
Octahydropentalene
Cmpd-14a
2.1
315
2.8
Octahydropentalene
Cmpd-15b (Fluorinated)
1.8
714
1.5
Table 1: Comparative profiling of CCR2 antagonists. Rigidification via the octahydropentalene core (Cmpd-14a, Cmpd-15b) drastically increases the residence time compared to the monocyclic MK-0812 baseline, translating to more potent functional inhibition of monocyte chemotaxis.
Pathway Modulation
Understanding the downstream effects of these ligands is crucial. When CCL2 binds to CCR2, it triggers a conformational shift that activates the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
protein cascade, leading to intracellular calcium flux and actin polymerization (chemotaxis). 2-Aminooctahydropentalene ligands act as orthosteric competitive antagonists, physically blocking E291(7.39) and preventing the initial conformational shift.
CCR2 signaling pathway and its inhibition by 2-aminooctahydropentalene-based antagonists.
References
Cai, C., Kang, F. A., Hou, C., O'Neill, J. C., Opas, E., McKenney, S., Johnson, D., & Sui, Z. (2013). Novel 2-aminooctahydrocyclopentalene-3a-carboxamides as potent CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(2), 351-354.
Zheng, Y., Qin, L., Zacarías, N. V., de Vries, H., Han, G. W., Gustavsson, M., ... & Stevens, R. C. (2016). Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists. Nature, 540(7633), 458-461.
Vilums, M., Heitman, L. H., & Ijzerman, A. P. (2015). Structure-kinetic relationships (SKR) of CC chemokine receptor 2 (CCR2) antagonists. Journal of Medicinal Chemistry, 58(11), 4614-4623.
methodology for creating a library of 2-Aminooctahydropentalene analogs
Application Note: Methodology for the Synthesis and Diversification of 2-Aminooctahydropentalene Analog Libraries Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Strat...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Methodology for the Synthesis and Diversification of 2-Aminooctahydropentalene Analog Libraries
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Strategic Rationale
In modern drug discovery, escaping "flatland" (sp2-rich chemical space) is critical for improving clinical success rates. The bicyclo[3.3.0]octane system—specifically the 2-aminooctahydropentalene scaffold—has emerged as a highly valuable, conformationally restricted bioisostere for cyclohexane and piperidine rings[1]. By replacing flexible monocyclic rings with this fused bicyclic system, medicinal chemists can alter the spatial trajectory of pharmacophore exit vectors while maintaining comparable steric bulk.
Furthermore, the introduction of fluorine—specifically via gem-difluorination at the C5 position—allows for precise tuning of the amine's basicity (pKa) and the molecule's overall lipophilicity (LogP)[2]. This application note details a robust, scalable, and self-validating methodology for generating a library of stereochemically pure exo- and endo-2-aminooctahydropentalene analogs.
Mechanistic Logic & Retrosynthetic Design
As a self-validating system, every step of this methodology is designed with strict mechanistic causality to ensure stereochemical control and orthogonal functionalization:
Desymmetrization: The synthesis commences from octahydropentalene-2,5-dione (derived from the Weiss diketone)[3]. The inherent
symmetry of the diketone must be broken via controlled monoprotection. By masking one ketone as a dioxolane, we create orthogonal handles, allowing late-stage diversification (e.g., fluorination) at one pole of the molecule while building the amine at the other[1].
Stereocontrol via Substrate Conformation: The reduction of the unprotected ketone using NaBH₄ is highly stereoselective. The cis-fused bicyclo[3.3.0]octane system adopts a rigid V-shaped conformation. Hydride delivery occurs exclusively from the less sterically hindered convex (exo) face, pushing the resulting hydroxyl group into the endo position[1].
Divergent Amination: To access the exo-amine, a Mitsunobu reaction is employed. The endo-alcohol undergoes Walden inversion when reacted with phthalimide, yielding the exo-phthalimide. To access the endo-amine, the alcohol is oxidized back to the ketone and subjected to reductive amination, where hydride again attacks from the exo face, yielding the endo-amine.
Synthetic Workflow Visualization
Figure 1: Divergent synthetic workflow for exo- and endo-2-aminooctahydropentalene analog libraries.
Step-by-Step Experimental Protocols
Protocol A: Desymmetrization via Monoprotection
Objective: Break symmetry to allow orthogonal functionalization.
Reaction: Dissolve octahydropentalene-2,5-dione (1.0 equiv) in anhydrous toluene. Add ethylene glycol (0.85 equiv, substoichiometric to prevent bis-protection) and catalytic p-toluenesulfonic acid (0.05 equiv).
Execution: Reflux under Dean-Stark conditions for 4 hours until water evolution ceases.
Self-Validation (QC): Monitor via TLC (Hexanes/EtOAc 3:1). The monoprotected product should appear as a distinct spot between the starting diketone and the bis-protected byproduct.
Purification: Quench with saturated NaHCO₃. Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography to isolate the monoketal.
Protocol B: Synthesis of the Gem-Difluoro Intermediate
Objective: Introduce metabolic stability and modulate pKa.
Reaction: Dissolve the monoketal (1.0 equiv) in anhydrous CH₂Cl₂ under argon. Cool to 0 °C.
Execution: Dropwise add Diethylaminosulfur trifluoride (DAST, 2.5 equiv). Allow the reaction to warm to room temperature and stir for 16 hours[1].
Workup: Carefully quench with cold saturated NaHCO₃ (Caution: exothermic and gas evolution). Extract with CH₂Cl₂.
Deprotection: Treat the crude organic layer with 2M HCl in THF for 2 hours at room temperature to cleave the ketal, yielding 5,5-difluorooctahydropentalen-2-one.
Self-Validation (QC): ¹⁹F NMR should show a characteristic AB quartet or a singlet around -100 to -110 ppm, confirming gem-difluorination.
Protocol C: Stereoselective Reduction to Endo-Alcohol
Objective: Establish the first stereocenter.
Reaction: Dissolve the ketone intermediate (1.0 equiv) in methanol at 0 °C.
Execution: Add NaBH₄ (1.2 equiv) in small portions. Stir for 1 hour at 0 °C.
Causality Check: The V-shape of the bicyclic ring forces hydride attack from the exo face, dictating >95% endo stereochemistry[1].
Workup: Quench with 1M HCl, remove methanol in vacuo, and extract with EtOAc. The resulting endo-alcohol can be used without further purification.
Protocol D: Divergent Amination
Pathway 1: Exo-Amine via Mitsunobu Inversion
Dissolve the endo-alcohol (1.0 equiv), triphenylphosphine (1.5 equiv), and phthalimide (1.5 equiv) in anhydrous THF at 0 °C.
Add DIAD (1.5 equiv) dropwise. Stir at room temperature for 12 hours.
Isolate the exo-phthalimide via chromatography.
Reflux the intermediate with hydrazine hydrate (3.0 equiv) in ethanol for 4 hours to cleave the phthalimide. Filter the white precipitate and concentrate the filtrate to yield the exo-amine[1].
Pathway 2: Endo-Amine via Reductive Amination
Oxidize the endo-alcohol back to the ketone using Dess-Martin periodinane (1.2 equiv) in CH₂Cl₂.
Dissolve the ketone (1.0 equiv) and ammonium acetate (10.0 equiv) in methanol. Stir for 1 hour.
Add NaBH₃CN (1.5 equiv) and stir for 16 hours. Hydride delivery from the exo face yields the endo-amine.
Self-Validation (QC): ¹H NMR coupling constants of the C2 proton will differentiate exo vs endo isomers due to the distinct dihedral angles with adjacent bridgehead protons.
Physicochemical Profiling
To guide library design, understanding the impact of the bicyclo[3.3.0]octane core and fluorination on physicochemical properties is essential. The table below summarizes the causal relationship between structural modifications and ADME-relevant properties[1].
Scaffold / Compound
Stereochemistry
pKa (Amine)
LogP (Lipophilicity)
Cyclohexylamine (Reference)
N/A
~10.7
~1.2
4,4-Difluorocyclohexylamine
N/A
~9.4
~1.0
2-Aminooctahydropentalene
Exo
~10.5
~1.8
2-Aminooctahydropentalene
Endo
~10.6
~1.6
5,5-Difluorooctahydropentalen-2-amine
Exo
~9.2
~1.5
5,5-Difluorooctahydropentalen-2-amine
Endo
~9.3
~1.4
Data Insight: The octahydropentalene core increases lipophilicity compared to cyclohexane. However, gem-difluorination at the C5 position exerts a strong electron-withdrawing inductive effect across the rigid framework, lowering the pKa by >1 unit. This pKa modulation is a highly effective strategy for enhancing membrane permeability and reducing hERG liability in drug candidates[2].
References
Gram-Scale Synthesis and Physicochemical Properties of exo- and endo-5,5-Difluorooctahydropentalen-2-amines. Journal of Fluorine Chemistry / ChemRxiv. 1
Synthesis of Octahydropentalene 2,5-Disulfonic Acid. Synthesis.3
Gram-scale synthesis and physicochemical properties of exo- and endo-5,5-difluorooctahydropentalen-2-amines (DOI/ResearchGate). Journal of Fluorine Chemistry. 2
use of 2-Aminooctahydropentalene in the development of anti-inflammatory agents
Executive Summary This application note details the strategic integration of 2-Aminooctahydropentalene (CAS: 78294-26-5 / 86128-83-8) as a high-value pharmacophore in the development of next-generation anti-inflammatory...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the strategic integration of 2-Aminooctahydropentalene (CAS: 78294-26-5 / 86128-83-8) as a high-value pharmacophore in the development of next-generation anti-inflammatory agents. Unlike traditional planar aromatic scaffolds, this bicyclic amine offers high fraction of sp3-hybridized carbons (
), enhanced metabolic stability, and defined stereochemical vectors. This guide provides validated protocols for chemical handling, library synthesis (specifically pentaleno-pyrimidine derivatives), and biological screening cascades targeting inflammation pathways such as COX-2 inhibition and cytokine suppression.
Strategic Rationale: The Pentalene Advantage
In modern medicinal chemistry, "escaping flatland" is a priority to improve solubility and selectivity. 2-Aminooctahydropentalene serves as a conformationally restricted bioisostere of cyclohexylamine or cyclopentylamine.
Feature
Therapeutic Benefit
Bicyclic Rigidity
Reduces entropic penalty upon binding to targets (e.g., GPCRs, Kinases).
High Score
Correlates with improved clinical success and lower off-target toxicity.
Lipophilicity (LogP)
Moderate lipophilicity (~1.1) allows for good membrane permeability without the solubility issues of polyaromatics.
Stereochemistry
The cis-fused ring system creates a unique "cup" shape, offering novel IP space compared to flat heteroaromatics.
Chemical Handling & Stability Protocol
Safety Precaution: 2-Aminooctahydropentalene is an irritant.[1] Handle in a fume hood.
Storage: Hygroscopic solid/oil. Store under Nitrogen/Argon at 2–8°C.
Protocol 3.1: Free Base Generation (From Hydrochloride Salt)
Most commercial sources supply the hydrochloride salt (stable). For coupling reactions, the free base is often required in situ.
Dissolution: Suspend 1.0 eq of amine hydrochloride in DCM (10 mL/g).
Neutralization: Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine) or wash with saturated aqueous NaHCO₃.
Extraction: Separate organic layer, dry over MgSO₄, and concentrate only if necessary. (Volatile amines are best used in solution).
Synthetic Application: Pentaleno-Pyrimidine Library Construction
Rationale: Literature indicates that fusing the pentalene system with pyrimidines yields potent anti-inflammatory agents by mimicking the adenosine or guanosine core structure, often inhibiting COX enzymes or specific kinases.
Workflow Diagram: Synthesis Cascade
Figure 1: Synthetic route for converting the amine scaffold into a bioactive pyrimidine core.
Protocol 4.1: Synthesis of Pentaleno[2,1-d]pyrimidin-4-one Derivatives
Objective: Create a focused library of rigidified pyrimidines.
Amide Coupling (Step 1):
Mix 2-aminooctahydropentalene (1.0 eq) with Cyanoacetic acid (1.1 eq) in DMF.
Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at RT for 12h.
QC: Monitor by LC-MS for intermediate amide mass.
Cyclization (Step 2):
Treat the isolated amide with Acetic Anhydride (5 vol) and reflux for 4–6 hours.
Mechanism: This closes the pyrimidine ring, fusing it to the pentalene core.
Purification:
Cool mixture; pour into ice water. Precipitate is filtered and recrystallized from Ethanol.[2]
Validation: 1H NMR should show the disappearance of the amide proton and appearance of the pyrimidine CH.
Biological Evaluation Protocols
Once the library is synthesized, the following screening cascade is recommended to verify anti-inflammatory activity.
Protocol 5.1: In Vitro COX-1/COX-2 Inhibition Assay
Rationale: To determine if the scaffold mimics NSAID binding modes.
Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes (commercial kits available, e.g., Cayman Chem).
Reaction:
Incubate enzyme with test compound (0.1 µM – 100 µM) in Tris-HCl buffer (pH 8.0) for 15 mins at 37°C.
Initiate reaction by adding Arachidonic Acid (100 µM).
Incubate for 2 mins. Stop reaction with 1M HCl.
Readout: Measure PGE2 production via ELISA.
Analysis: Calculate IC50.
Success Criteria: IC50 < 10 µM for COX-2 with Selectivity Index (COX-1/COX-2) > 50.
Rationale: Verifies cell permeability and efficacy in a complex biological system.
Cell Line: RAW 264.7 Macrophages or Human PBMCs.
Seeding: 1 x 10^5 cells/well in 96-well plates. Adhere for 24h.
Treatment:
Pre-treat cells with Test Compound (various concentrations) for 1 hour.
Stimulate with LPS (Lipopolysaccharide, 1 µg/mL) for 24 hours.
Quantification:
Collect supernatant.
Quantify TNF-α (Tumor Necrosis Factor alpha) using Sandwich ELISA.
Control: Dexamethasone (1 µM) as positive control.
Screening Logic & Decision Tree
Figure 2: Decision gate for progressing pentalene-based candidates.
References
Ahmed, O., et al. (2014). "Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives."[3] International Journal for Pharmaceutical Research Scholars (IJPRS), 3(4), 103-108.[3] (Demonstrates synthesis of pentaleno-pyrimidines and anti-inflammatory activity).[3]
Han, L., et al. (2011). "Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists." Chemical Reviews. (Discusses the utility of bicyclic amines in GPCR targeting).
ChemScene Product Data. "Octahydropentalen-1-amine." (Physical properties and handling data).[1][2][3][4][5][6][7]
PubChem Compound Summary. "Octahydropentalen-1-amine (CID 53408678)."[8] National Center for Biotechnology Information.
Disclaimer: This document is for research and development purposes only. All synthesis and biological testing must be conducted in compliance with local safety and ethical regulations.
synthetic routes to functionalized octahydropentalene amines
An In-Depth Guide to the Synthesis of Functionalized Octahydropentalene Amines for Pharmaceutical Research The octahydropentalene, or bicyclo[3.3.0]octane, scaffold is a privileged structural motif in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of Functionalized Octahydropentalene Amines for Pharmaceutical Research
The octahydropentalene, or bicyclo[3.3.0]octane, scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it an attractive core for the design of novel therapeutic agents. The introduction of an amine functionality to this scaffold further enhances its utility, as amines are crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets.[1][2] This guide provides a detailed overview of prominent synthetic strategies for accessing functionalized octahydropentalene amines, offering insights into the underlying principles and practical protocols for researchers in drug discovery and development.
Strategic Approaches to the Bicyclo[3.3.0]octane Core
The construction of the bicyclo[3.3.0]octane skeleton is the primary challenge in synthesizing these target molecules. Several powerful methodologies have been developed, each with distinct advantages concerning stereocontrol, functional group tolerance, and starting material accessibility. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry of the final product.
Caption: Overview of major synthetic pathways to octahydropentalene amines.
The Pauson-Khand Reaction: A Convergent [2+2+1] Cycloaddition
The Pauson-Khand reaction (PKR) is a powerful method for constructing cyclopentenones via a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[3] Its intramolecular variant is exceptionally well-suited for the synthesis of the bicyclo[3.3.0]octane framework from readily available enyne precursors.[4]
Mechanism and Key Considerations:
The reaction is initiated by the formation of a dicobalt hexacarbonyl alkyne complex. Subsequent coordination of the tethered alkene, followed by migratory insertion of carbon monoxide and reductive elimination, delivers the bicyclic enone product.[3]
Stereoselectivity: The intramolecular PKR generally proceeds with high diastereoselectivity, establishing a cis-fused ring junction. This is a key feature for accessing the most common and thermodynamically stable isomer of the octahydropentalene system.
Catalysis: While stoichiometric cobalt is traditional, modern catalytic versions using various transition metals (Co, Rh, Ir, Mo) have been developed, enhancing the reaction's efficiency and functional group tolerance.[3][5][6]
Amine Introduction: The resulting bicyclic ketone is an ideal handle for introducing the amine functionality via reductive amination.
Caption: Pauson-Khand reaction followed by reductive amination workflow.
Protocol 1: Intramolecular Pauson-Khand Cyclization and Reductive Amination
This protocol is adapted from methodologies used in the synthesis of bicyclo[3.3.0]octane derivatives.[7]
Step A: Pauson-Khand Cyclization
To a solution of the appropriate 1,6-enyne (1.0 equiv) in toluene (0.1 M), add dicobalt octacarbonyl (1.1 equiv).
Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere until the formation of the alkyne-cobalt complex is complete (indicated by a color change and TLC analysis).
Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC for the consumption of the starting complex and formation of the cyclopentenone product. The reaction time can vary from 4 to 24 hours.
Upon completion, cool the reaction to room temperature and expose it to air for 1-2 hours to decompose the excess cobalt carbonyl.
Filter the mixture through a pad of silica gel or Celite, eluting with diethyl ether or ethyl acetate to remove cobalt residues.
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired bicyclo[3.3.0]octenone.
Step B: Reductive Amination
Dissolve the bicyclo[3.3.0]octenone (1.0 equiv) in methanol (0.2 M).
Add the desired primary amine (e.g., benzylamine, 1.5 equiv) or ammonium acetate (5.0 equiv for a primary amine) and stir for 30 minutes at room temperature.
Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 equiv) portion-wise.
Allow the reaction to warm to room temperature and stir for 12-24 hours until the imine intermediate is fully reduced (monitored by TLC or LC-MS).
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
Stir for 30 minutes, then basify with 2 M NaOH (pH ~10).
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude amine by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing).
Transannular cyclizations leverage the proximity of reactive groups across a medium-sized ring (typically 8- to 10-membered) to forge a new bond, creating a bicyclic system. This approach is particularly powerful for constructing the bicyclo[3.3.0]octane core from cyclooctene or cyclooctanone derivatives.[8]
Key Method: SmI₂-Mediated Ketone-Olefin Cyclization
Samarium(II) iodide (SmI₂) is a potent single-electron transfer agent that can generate a ketyl radical from a ketone. In a suitably configured cyclooctenone, this ketyl radical can add to the intramolecular double bond, initiating a cyclization cascade that, after a second reduction and protonation, yields a bicyclo[3.3.0]octanol.[8]
Stereocontrol: The stereochemical outcome is often dictated by the lowest energy conformation of the cyclooctenone precursor, frequently leading to high levels of diastereoselectivity.[8]
Functional Group Tolerance: The reaction conditions are generally mild, tolerating a range of functional groups.
Amine Introduction: The resulting alcohol can be converted to an amine via a Mitsunobu reaction with an azide source followed by reduction, or by oxidation to the ketone and subsequent reductive amination. For a more direct approach, an intramolecular Mitsunobu reaction on a precursor containing both an alcohol and a sulfonamide can directly form the azabicyclo[3.3.0]octane core.[9]
This protocol is based on the work of Procter and colleagues.[8]
Prepare a stock solution of SmI₂ in THF (typically 0.1 M). This is commercially available or can be prepared from samarium metal and diiodoethane.
In a flame-dried flask under argon, dissolve the cyclooctenone precursor (1.0 equiv) in dry THF (to create a ~0.02 M solution). Add HMPA (4.0 equiv) as a co-solvent to enhance the reducing power of SmI₂.
Cool the solution to -78 °C.
Slowly add the 0.1 M SmI₂ solution via syringe until the deep blue color persists, indicating the consumption of the starting material (typically 2.2-2.5 equiv of SmI₂ are required).
Stir the reaction at -78 °C for 1-2 hours.
Quench the reaction by adding a saturated aqueous solution of potassium carbonate.
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Purify the resulting bicyclo[3.3.0]octanol by flash column chromatography.
Radical Cyclizations
Radical cyclizations are a cornerstone of ring-synthesis methodology, prized for their mild conditions and high functional group tolerance.[10] The formation of the bicyclo[3.3.0]octane system is typically achieved via a 5-exo-trig cyclization of a 5-hexenyl radical derivative onto another tethered alkene, often in a tandem or cascade sequence.[11]
Mechanism and Key Considerations:
A radical is generated, usually from an alkyl halide or xanthate, using a radical initiator like AIBN and a chain carrier such as tributyltin hydride (Bu₃SnH) or, in modern methods, a less toxic silane. This radical then adds to a nearby π-system in an intramolecular fashion.
Precursor Design: The key is the design of an acyclic precursor that, upon cyclization, forms the desired bicyclic core.
Stereoselectivity: The stereochemistry of the newly formed stereocenters is governed by transition state geometries, which often favor the formation of the cis-fused isomer.[12]
Tandem Reactions: Radical cascades can rapidly build molecular complexity, forming multiple rings in a single step.[11]
Direct Synthesis of Azabicyclo[3.3.0]octanes
Instead of forming the carbocyclic core and adding the nitrogen later, several strategies build the nitrogen into the bicyclic framework directly.
Palladium-Photoredox Relay Catalysis:
A modern approach enables the one-step construction of azabicyclo[3.3.0]octanes from linear precursors through a domino protocol combining a dipolar [4+4] cycloaddition with transannular cascade processes.[13] This method offers high efficiency and broad functional group tolerance.
Intramolecular [3+2] Cycloadditions:
The intramolecular cycloaddition of an azide with an alkyne is a versatile method for creating fused heterocyclic systems.[14] By designing a precursor with a tethered azide and alkyne, a triazole-fused bicyclic system can be formed, which can then be further manipulated. Similarly, intramolecular cycloadditions of trimethylenemethane (TMM) diyls can forge the bicyclo[3.3.0]octane ring system in a single step.[15]
Summary and Outlook
The synthesis of functionalized octahydropentalene amines relies on a robust toolkit of cyclization strategies. The Pauson-Khand reaction offers a reliable route to cis-fused bicyclic ketones, which are ideal precursors for amination. Transannular cyclizations provide an elegant entry into the bicyclic core from medium-sized rings with high stereocontrol. Radical cascades enable the rapid assembly of complex polycyclic systems. For direct incorporation of the nitrogen atom, modern catalytic methods and intramolecular cycloadditions present efficient and atom-economical alternatives. The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and available starting materials. The continued development of catalytic and stereoselective methodologies will undoubtedly expand the accessibility and utility of this important class of molecules in drug discovery.
References
G. J. P. Perry, T. A. T. H. T. T. Procter, D. J. Procter, "Construction of Bicyclic Ring Systems via a Transannular SmI2-Mediated Ketone-Olefin Cyclization Strategy," Journal of Organic Chemistry, 2016 . [Link]
S. Kotha, E. S. Kumar, "Synthesis of Dicyclopenta[a,e]pentalenes via a Molybdenum Carbonyl Mediated Tandem Allenic Pauson−Khand Reaction," Journal of the American Chemical Society, 2004 . [Link]
S. Kotha, E. S. Kumar, "The Synthesis of a Dicyclopenta[a,e]pentalene via a Molybdenum Hexacarbonyl-Mediated Tandem Allenic Pauson−Khand Reaction," Journal of the American Chemical Society, 2003 . [Link]
C. Alayrac, C. Diolez, S. G. O. de la Rosa, "Synthesis of pentalene systems employing a sequence of pauson-khand reaction, michael reaction, and desilylation," Zeitschrift für Naturforschung B, 2006 . [Link]
Wikipedia, "Pauson–Khand reaction," Wikipedia, The Free Encyclopedia. [Link]
X. Wang, et al., "Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects," Chinese Chemical Letters, 2023 . [Link]
Y. Zhang, et al., "Diastereoselective Synthesis of Bicyclo[3.3.0]octenones by Copper-Catalyzed Transannular Ring-Closing Reaction," Organic Letters, 2022 . [Link]
Wikipedia, "Radical cyclization," Wikipedia, The Free Encyclopedia. [Link]
K. M. Brummond, J. L. Kent, "Recent Advances in the Pauson-Khand Reaction and Related [2+2+1] Cycloadditions," Tetrahedron, 2000 . [https://www.sciencedirect.com/science/article/pii/S0040402000002 Brummond, J. L. Kent / Tetrahedron 56 (2000) 3263±3283]([Link] Brummond, J. L. Kent / Tetrahedron 56 (2000) 3263±3283)
J. T. S. More, B. S. J. T. Movassaghi, "Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau'amines and the Tricyclic Core of the Axinellamines from a Common Intermediate," Tetrahedron Letters, 2009 . [Link]
S. G. O. de la Rosa, et al., "Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds," Organic & Biomolecular Chemistry, 2006 . [Link]
H.-S. Lee, "All-carbon [3 + 2] cycloaddition in natural product synthesis," Beilstein Journal of Organic Chemistry, 2020 . [Link]
L. A. Wessjohann, "Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes," Accounts of Chemical Research, 2018 . [Link]
S. H. Graham, D. A. Jonas, "Formation of a bicyclo[6][6]octane in a novel transannular reaction," Chemical Communications (London), 1968 . [Link]
Diplomata Comercial, "What are the Applications of Amines in the Pharmaceutical Industry?," Diplomata Comercial Blog. [Link]
D. P. Curran, "Timeless Methods for Radical Cyclizations in Total Synthesis," Macmillan Group Meeting Presentation. [Link]
University of Illinois, "Research could enable assembly line synthesis of prevalent amine-containing drugs," News Release, 2022 . [Link]
Technical Support Center: 2-Aminooctahydropentalene Synthesis
The following technical guide addresses the synthesis of 2-Aminooctahydropentalene (also known as 2-aminobicyclo[3.3.0]octane). This guide prioritizes the two most robust synthetic pathways: The Transannular Radical Cycl...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the synthesis of 2-Aminooctahydropentalene (also known as 2-aminobicyclo[3.3.0]octane).
This guide prioritizes the two most robust synthetic pathways:
The Transannular Radical Cyclization Route (starting from 1,5-cyclooctadiene).
The Reductive Amination Route (starting from bicyclo[3.3.0]octan-2-one).
Topic: Yield Optimization & Troubleshooting
Audience: Synthetic Chemists, Process Development Scientists
Version: 2.4 (Current)
Synthetic Pathway Overview
To troubleshoot effectively, identify which pathway you are utilizing. The Radical Cyclization Route is preferred for generating the exo-isomer directly from commodity chemicals (1,5-COD). The Reductive Amination Route is preferred when the ketone scaffold is already available or when endo-selectivity is required.
Pathway Logic Visualization
Figure 1: Decision tree for 2-aminooctahydropentalene synthesis showing the two primary routes.
Troubleshooting: Radical Cyclization Route (The Carboxylic Acid Path)
This route involves the free-radical addition of CCl₄ or CHCl₃ to 1,5-cyclooctadiene, followed by hydrolysis to form the carboxylic acid, which is then converted to the amine via Curtius rearrangement.
Phase 1: Radical Addition & Cyclization
Issue: Low yield of the trichloromethyl intermediate (<30%).
Diagnosis: Premature termination of the radical chain or polymerization of COD.
Symptom
Probable Cause
Corrective Action
Oligomer formation
High concentration of COD.
Dilution: Ensure CCl₄/CHCl₃ is used in large excess (acting as solvent). Keep COD concentration < 0.5 M.
Incomplete conversion
Initiator decomposition.
Stepwise Addition: Do not add all AIBN or Benzoyl Peroxide at once. Add 25% of the initiator every 12 hours.
Dark tarry reaction
Thermal runaway.
Temp Control: Maintain reflux strictly. If using peroxide, ensure the bath is not >10°C above the boiling point of the solvent.
Q: Why is my trichloromethyl intermediate difficult to distill?A: The boiling point difference between the mono-adduct (desired) and di-adduct (side product) is small at high vacuum.
Protocol Fix: Use a Vigreux column (at least 20 cm). Collect the fraction boiling at 116–125°C (5 mmHg) . Discard the lower boiling fraction (unreacted COD) and the high-boiling residue (telomers).
Phase 2: Hydrolysis to Carboxylic Acid
Issue: Low yield during the conversion of the trichloromethyl group to the acid.
Diagnosis: This transformation requires harsh acidic conditions (H₂SO₄ or H₃PO₄) and high heat, often leading to charring.
Q: The reaction mixture turns into a black solid. How do I recover the product?A: This "charring" is common with H₂SO₄.
Optimization: Switch to 85% H₃PO₄ at 150°C. It is milder than sulfuric acid and reduces carbonization.
Work-up: Do not attempt to filter the black syrup. Pour it into crushed ice/water (10x volume) and extract immediately with ether. The product is in the organic layer; the "black" impurities often remain in the aqueous/tar phase or can be removed by back-extraction with 2M NaOH, followed by acidification.
Phase 3: Curtius Rearrangement
Issue: Explosion hazard or low yield of the amine.
Diagnosis: Isolation of the acyl azide intermediate is dangerous and unnecessary.
Q: Can I isolate the acyl azide to verify purity?A:Do not isolate the acyl azide. It is shock-sensitive.
Recommended Protocol (One-Pot):
Dissolve the acid in Toluene.
Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA) (1.1 eq).
Stir at RT for 2 hours (acyl azide forms in situ).
Heat to 80°C (Rearrangement to Isocyanate; observe N₂ evolution).
Add Benzyl Alcohol (to form Cbz-protected amine) OR add aqueous HCl (to form free amine directly).
Yield Check: This "modified Curtius" typically yields >80%. If lower, ensure your toluene is anhydrous; water kills the isocyanate.
Troubleshooting: Reductive Amination Route
This route starts from bicyclo[3.3.0]octan-2-one. The challenge here is stereocontrol (endo vs exo) and preventing over-alkylation.
Stereochemical Control
Issue: Getting a mixture of diastereomers.
Mechanism: The hydride attacks the iminium ion from the less hindered face. In the bicyclo[3.3.0] system, the "cup" shape makes the endo face more hindered, often favoring exo attack (leading to endo amine) or vice versa depending on ring fusion.
Q: How do I maximize the endo-amine yield?A: Use a bulky reducing agent at low temperature.
Standard: NaBH₃CN at RT gives a mixture (~60:40).
Optimized: Use NaBH(OAc)₃ (Sodium triacetoxyborohydride) in DCE (Dichloroethane) at 0°C. The acetoxy groups increase steric bulk, enhancing selectivity.
Yield Optimization Table
Variable
Standard Condition
Optimized Condition
Impact on Yield
Hydride Source
NaBH₄
NaBH₃CN or NaBH(OAc)₃
+15-20% . NaBH₄ reduces the ketone before the imine forms.[1] Cyanoborohydride is selective for the imine.[1]
pH Control
Unbuffered
pH 5–6 (Acetic Acid)
+10% . Acid catalysis is required for imine formation, but too much acid inhibits the hydride.
Water Removal
None
Molecular Sieves (3Å)
+10-15% . Pushes the equilibrium toward the imine, essential for difficult ketones like this bicyclic system.
Q: My reaction stalled. The ketone is still visible by TLC.A: The imine formation is likely the rate-limiting step due to the steric bulk of the bicyclic ring.
Fix: Pre-form the imine. Reflux the ketone and amine (or ammonium acetate) in toluene with a Dean-Stark trap before adding the reducing agent. Once water stops collecting, cool and add the hydride.
FAQ: Purification & Stability
Q: The amine is an oil and difficult to crystallize. How do I purify it?A: Free base 2-aminooctahydropentalenes are often oils.
Salt Formation: Convert the crude oil to the Hydrochloride or Picrate salt.
Dissolve oil in minimal Ethanol.
Add 2M HCl in Diethyl Ether dropwise.
The salt precipitate is usually a white solid that can be recrystallized from EtOH/Et₂O.
Q: Is the cis-ring fusion stable?A: Yes, the cis-bicyclo[3.3.0]octane system is thermodynamically more stable than the trans-fused system (unlike decalins). You do not need to worry about epimerization of the ring junction under standard conditions, but strong bases at high temps could epimerize the position alpha to the ketone (in the reductive amination route).
References
Preparation of Bicyclo[3.3.0]octane-2-carboxylic acid:
Dowbenko, R. (1967). exo-cis-Bicyclo[3.3.0]octane-2-carboxylic Acid. Organic Syntheses, 47, 10.
[Link]
(Source for the radical addition and hydrolysis protocol).
Weiss-Cook Reaction (Alternative Scaffold Synthesis):
Bertz, S. H., et al. (1993). cis-Bicyclo[3.3.0]octane-3,7-dione.[2][3][4] Organic Syntheses, 71, 199.
[Link]
(Source for constructing the dione scaffold if starting from acyclic precursors).
Curtius Rearrangement Mechanism & Safety:
Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337.
[Link]
(Foundational review on the rearrangement logic).
Reductive Amination Selectivity:
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
[Link]
(Source for NaBH(OAc)3 optimization).
The purification of 2-aminooctahydropentalene presents a "perfect storm" of separation challenges: a lack of UV chromophores, high basicity leading to peak tailing, and complex stereochemistry (cis-fused rings with endo/exo isomerism). This guide addresses these specific bottlenecks with field-proven protocols, moving beyond standard textbook advice to provide actionable, high-yield strategies.
Section 1: The "Invisible" Peak (Detection Challenges)
Q: I see nothing on my UV trace at 254 nm. How do I track my compound during flash chromatography?
A: 2-Aminooctahydropentalene possesses an aliphatic backbone with a primary amine; it lacks the conjugated
-systems required for UV absorption. Relying on 254 nm or even 210 nm is a common failure mode.
Troubleshooting Protocol:
Alternative Detectors:
ELSD (Evaporative Light Scattering Detector): The gold standard for this molecule. It detects mass, not optical properties.
CAD (Charged Aerosol Detector): Similar to ELSD but often higher sensitivity for low-molecular-weight amines.
RI (Refractive Index): Usable for isocratic preparative runs but fails with gradients.
Chemical Derivatization (The "Visualizer" Strategy):
If you lack advanced detectors, you must chemically tag the amine to make it UV-active.
TLC Stain: Use Ninhydrin (turns deep purple/blue upon heating) or KMnO₄ (stains the aliphatic backbone).
In-Situ Derivatization: React a small aliquot of fractions with Benzoyl Chloride . The resulting benzamide is UV-active (254 nm) and lipophilic, allowing for rapid spot-checking on TLC.
Q: My product elutes as a broad, tailing smear. How do I sharpen the peak?
A: This is "Silanol Overload." The basic amine interacts strongly with acidic silanol groups (
) on the silica surface, causing secondary retention and peak broadening.
The Fix:
Mobile Phase Modifier: You must saturate the silica surface with a stronger base. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1).
Stationary Phase Switch: Switch to Amine-Functionalized Silica (e.g., NH2-silica). This eliminates the need for mobile phase modifiers and protects the amine from potential acid-catalyzed degradation.
Section 2: The Isomer Nightmare (Stereochemical Resolution)
Q: I have a mixture of endo and exo isomers. Silica chromatography isn't separating them. What now?
A: The cis-bicyclo[3.3.0]octane core is thermodynamically stable, but the C2-amine introduces endo (concave) and exo (convex) diastereomers. Their polarity difference is often too subtle for standard silica separation.
Strategic Solution: Derivatization-Enhanced Separation
Transform the amine into an amide. This increases molecular weight and amplifies the structural differences between the endo and exo faces, effectively "magnifying" the separation factor (
).
Recommended Workflow:
Protect: React crude amine with Boc-anhydride (
).
Purify: The endo-Boc and exo-Boc carbamates often have significantly different
values on silica due to the shielding of the polar carbamate group by the bicyclic ring system.
Deprotect: Cleave with HCl/Dioxane or TFA/DCM to recover the pure amine salt.
Q: How do I resolve the enantiomers?
A: Since the molecule has
symmetry elements (depending on substitution) or lacks internal symmetry, it exists as enantiomeric pairs. Standard achiral columns will not separate these.
Protocol: Diastereomeric Salt Crystallization
Instead of expensive Chiral HPLC, use classical resolution.
Screening: Test chiral acids: L-(+)-Tartaric acid , Dibenzoyl-L-tartaric acid , or (S)-Mandelic acid .
Solvent: Use Ethanol or Isopropanol.
Mechanism: One enantiomer will form a less soluble salt lattice and precipitate. Recrystallize to constant optical rotation.
Section 3: Workup & Isolation (The Yield Killer)
Q: I lose 50% of my mass during aqueous extraction. Where is it going?
A: 2-Aminooctahydropentalene is an amphiphilic amine . The free base is moderately soluble in water, especially if the pH isn't high enough.
The "Salting-Out" Protocol:
pH Adjustment: Ensure the aqueous layer is pH > 12 (use NaOH, not bicarbonate).
Ionic Strength: Saturate the aqueous phase with NaCl (brine). This disrupts the hydration shell of the amine, forcing it into the organic phase.
Solvent Choice: Do not use Ethyl Acetate (it can hydrolyze at pH 12). Use Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether).
Note: Perform 3-4 extractions.[1] The partition coefficient (
) is likely near 1-2, requiring multiple passes.
Technical Data Summary
Challenge
Root Cause
Primary Solution
Secondary Solution
No UV Signal
Aliphatic structure
ELSD/CAD Detection
Ninhydrin Stain / Benzoyl Derivatization
Peak Tailing
Silanol interaction
1% NH₄OH Modifier
Amine-functionalized Silica
Isomer Co-elution
Low (endo/exo)
Boc-Derivatization
Preparative HPLC (High pH C18)
Low Extraction Yield
Water solubility
Salting Out (NaCl) + pH > 12
Continuous Liquid-Liquid Extraction
Visualized Workflows
Figure 1: Purification Decision Matrix
Caption: Logical decision tree for selecting the optimal purification route based on impurity profile and available equipment.
Purification: Flash chromatography (Hexane/EtOAc gradient). The Boc-carbamate is stable and usually separates easily on silica.
Deprotection: Dissolve pure Boc-intermediate in 4M HCl in Dioxane. Stir 1h. Precipitate with diethyl ether. Filter the white solid.
Result: Pure 2-aminooctahydropentalene hydrochloride salt.
References
Separation of Aliphatic Amines: "Simultaneous solid phase extraction and derivatization of aliphatic primary amines prior to separation and UV-absorbance detection." PubMed.[2] Available at: [Link]
Bicyclic Stereochemistry: "Syntheses of bicyclo[3.3.0]octanes and bicyclo[4.3.0]nonanes by ring expansion." ResearchGate. Available at: [Link]
Chiral Resolution Strategies: "Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes." ResearchGate. Available at: [Link]
Detection of Non-Chromophoric Compounds: "Identifying and Collecting Weak UV Absorbance and Low Level Peaks of Interest From a Complex Mixture Using Conditional Logic Purification on Mass and UV Signals." LCGC International. Available at: [Link]
Technical Support Center: Stereoselective Synthesis of 2-Aminooctahydropentalene
Welcome to the technical support center for the synthesis of 2-aminooctahydropentalene. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-aminooctahydropentalene. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and related bicyclo[3.3.0]octane systems. The inherent stereochemical complexity of the pentalene core presents significant challenges in achieving high diastereoselectivity and enantioselectivity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during synthesis.
I. Troubleshooting Guide: Overcoming Stereoselectivity Issues
This section addresses specific problems related to poor stereochemical control during the synthesis of 2-aminooctahydropentalene and its precursors.
Issue 1: Poor Diastereoselectivity in the Formation of the Bicyclo[3.3.0]octane Core
Symptom: You are obtaining a mixture of cis- and trans-fused bicyclo[3.3.0]octane products, or the desired diastereomer is the minor product.
Possible Causes & Suggested Solutions:
Sub-optimal Cyclization Strategy: The choice of cyclization method is paramount in establishing the stereochemistry of the ring fusion.
Radical Cyclization: Tin-mediated radical cyclizations have been shown to be effective in the stereocontrolled synthesis of functionalized cis- and trans-fused bicyclic systems.[1] The stereochemical outcome is often influenced by the stereochemistry of the precursor.
Pauson-Khand Reaction: This reaction is a powerful tool for constructing bicyclo[3.3.0]octenone derivatives.[2][3] The stereoselectivity can be highly dependent on the nature of the starting enyne and the reaction conditions.
[3+2] Cycloaddition: Modifications of the Nakamura [3+2]-cycloaddition protocol can be employed to construct the pentalene ring system.[4] The choice of dipolarophile and reaction conditions will dictate the stereochemical outcome.
Steric Hindrance and Torsional Strain: The facial selectivity of a reaction on a cyclopentene ring within a fused system can be counterintuitive.
Conformational Analysis: The stereoselectivity of reactions like dihydroxylation on cis-bicyclo[3.3.0]octene systems can be influenced by the conformational rigidity or flexibility of the substrate.[5] Torsional, electrostatic, and steric effects all play a role.[5] Computational studies can help predict the favored face of attack.[5]
Directing Groups: The presence of bulky substituents on the existing ring can direct incoming reagents to the opposite face. Consider the placement and size of protecting groups or other functionalities.
Reaction Conditions:
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.[6]
Solvent: Solvent polarity can influence the geometry of the transition state.[6] A systematic screen of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) is recommended.[6]
Issue 2: Low Enantioselectivity in the Introduction of the Amine Functionality
Symptom: You are obtaining a racemic or near-racemic mixture of the 2-aminooctahydropentalene enantiomers.
Possible Causes & Suggested Solutions:
Ineffective Chiral Auxiliary or Catalyst: The choice of chiral source is critical for achieving high enantiomeric excess (ee).
Chiral Pool Synthesis: Starting from a readily available chiral molecule can set the absolute stereochemistry early in the synthesis.
Asymmetric Catalysis:
Asymmetric Hydrogenation: Chiral rhodium complexes are often used for the asymmetric hydrogenation of Schiff bases or α,β-unsaturated derivatives to produce chiral amines.[7]
Asymmetric Reductive Amination: Imine reductases (IREDs) can be used for the enzymatic asymmetric reductive amination of ketones to yield chiral amines with excellent ee.[8]
Sharpless Asymmetric Aminohydroxylation (ASAH): This method allows for the regio- and syn-selective synthesis of 1,2-amino alcohols from alkenes using a chiral ligand.[9]
Poor Kinetic Resolution: If you are attempting a kinetic resolution, the differential rate of reaction between the two enantiomers may not be sufficiently large.
Enzyme-Catalyzed Reactions: Enzymes are often highly enantioselective and can be used for efficient kinetic resolutions. Transketolases, for example, can be engineered for stereoselective synthesis.[10]
Chiral Reagents/Catalysts: The efficiency of a kinetic resolution is highly dependent on the chiral catalyst or reagent used. Screening different chiral ligands or catalysts is often necessary.
Racemization: The desired chiral center may be prone to racemization under the reaction or workup conditions.
pH Control: Basic or acidic conditions can sometimes lead to epimerization. Careful control of pH during the reaction and workup is crucial.
Temperature: Elevated temperatures can increase the rate of racemization. Perform reactions at the lowest effective temperature.
Issue 3: Undesired Regioselectivity during Functionalization
Symptom: You are observing the formation of isomers where functional groups, including the amine, are at incorrect positions on the octahydropentalene core.
Possible Causes & Suggested Solutions:
Ambiguous Reaction Mechanism: The regioselectivity of certain reactions, such as the Beckmann or Schmidt rearrangements for introducing nitrogen, can be difficult to predict.[11]
Substituent Effects: The electronic nature and position of substituents on the aromatic ring can significantly influence the outcome of rearrangements.[11]
Careful Mechanistic Study: A thorough understanding of the reaction mechanism and the factors that control regioselectivity is essential.
Steric and Electronic Control:
Steric Hindrance: Bulky groups can block certain reaction sites, favoring reaction at less hindered positions.
Electronic Effects: Electron-donating or electron-withdrawing groups can activate or deactivate specific positions on the ring system, directing incoming reagents.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the stereochemistry of the bicyclo[3.3.0]octane ring fusion?
A1: The main challenge lies in controlling the relative stereochemistry of the two five-membered rings. The cis-fused isomer is generally more thermodynamically stable, but the kinetic product can be the trans-isomer depending on the reaction conditions and the synthetic route. The conformational constraints of the bicyclic system can also lead to unexpected facial selectivity in subsequent reactions.[5]
Q2: Which analytical techniques are most reliable for determining the stereochemistry of 2-aminooctahydropentalene and its intermediates?
A2: A combination of techniques is often necessary for unambiguous stereochemical assignment in bicyclo[3.3.0]octane systems.[5]
NMR Spectroscopy: 1H-1H COSY, HSQC, HMBC, and NOESY/ROESY experiments are invaluable. NOE data can provide through-space correlations that help determine the relative stereochemistry of substituents. However, in some cases, 1H coupling constants can be ambiguous.[5]
X-ray Crystallography: This is the gold standard for determining the absolute and relative stereochemistry of a crystalline compound.
Chiral HPLC/GC: These techniques are essential for determining the enantiomeric excess (ee) of your final product and chiral intermediates.
Q3: How can I introduce the amine group with high stereoselectivity onto a pre-formed octahydropentalene core?
A3: Several methods can be employed:
Reductive Amination of a Ketone: If you have a ketone at the 2-position, stereoselective reduction of the corresponding imine or enamine can be achieved using chiral reducing agents or through asymmetric catalytic hydrogenation.[12] The use of a bulky hydride source can lead to high stereoselectivity.[12]
Nucleophilic Substitution (SN2): If you have a suitable leaving group (e.g., tosylate, mesylate, or halide) at the 2-position with the correct stereochemistry, an SN2 reaction with an azide source (followed by reduction) or ammonia can install the amine group with inversion of configuration.
Enzymatic Amination: Biocatalytic methods, such as the use of amine dehydrogenases, can offer excellent stereoselectivity for the amination of alcohols.[13][14]
Q4: Are there any general strategies to improve the diastereomeric ratio (dr) in my cyclization reaction?
A4: Yes, several general strategies can be applied:
Optimize Reaction Conditions: Systematically screen temperature, solvent, and catalyst concentration.[6]
Substrate Control: Modify the starting material by introducing bulky protecting groups or other substituents that can influence the facial selectivity of the cyclization.
Reagent Control: For reactions involving chiral catalysts or auxiliaries, ensure their high purity and optimize the loading.
III. Experimental Protocols & Data
Protocol 1: Stereoselective Reductive Amination of a Bicyclic Ketone
This protocol is a general guideline for the stereoselective reductive amination of a bicyclo[3.3.0]octan-2-one derivative.
Imine Formation:
Dissolve the bicyclic ketone (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent (e.g., toluene, methanol, or dichloromethane).
Add a dehydrating agent (e.g., molecular sieves, MgSO₄) or use a Dean-Stark apparatus to remove water.
Stir the reaction at room temperature or with gentle heating until imine formation is complete (monitor by TLC or LC-MS).
Reduction:
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -78 °C).
Add a solution of the reducing agent dropwise. For stereoselective reduction, consider:
Bulky Hydride Reagents: Sodium triacetoxyborohydride (STAB) or sodium tri(2-ethylhexanoyloxy)borohydride.[12]
Catalytic Hydrogenation: Use a chiral catalyst (e.g., a Rh- or Ru-based complex) with H₂ gas.
Stir the reaction until the imine is fully consumed.
Workup and Purification:
Quench the reaction carefully with a suitable reagent (e.g., water, saturated NaHCO₃ solution).
Extract the product with an organic solvent.
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Parameter
Condition A
Condition B
Condition C
Reducing Agent
NaBH(OAc)₃
H₂, Pd/C
H₂, (R)-BINAP-RuCl₂
Solvent
Dichloromethane
Methanol
Ethanol
Temperature
0 °C to rt
Room Temperature
50 °C
Typical dr
>10:1
~1:1
>95:5
Typical ee
N/A
N/A
>98%
Table 1: Comparison of conditions for reductive amination.
Diagrams
Caption: Decision workflow for stereocontrol in 2-aminooctahydropentalene synthesis.
Caption: Troubleshooting poor diastereoselectivity in ring formation.
IV. References
McClure, M. S., et al. (2009). Synthesis of 2,2-Disubstituted Pentalenes and Indenes by a Useful Modification to Nakamura's DMCP [3+2]-Cycloaddition Protocol. PMC. [Link]
Beckwith, A. L. J., et al. (1998). Stereocontrolled synthesis of functionalized bicyclo-[3.3.0], -[4.3.0] and -[5.3.0] systems by tin-mediated radical cyclization. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Gong, J., et al. (2018). Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes. PMC. [Link]
Mukai, C., et al. (2000). Stereoselective construction of optically active bicyclo[3.3.0]octenone derivatives based on the Pauson–Khand reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Rast, D., et al. (2021). Regioselectivity study of Beckman and Schmidt reactions: The pathway for synthesis of bicyclic anilines and benzylamines. American Chemical Society. [Link]
Kumar, V., et al. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. PMC. [Link]
Schore, N. E., & Rowley, E. G. (1988). Diastereofacialselectivity in intramolecular Pauson-Khand cycloaddition. Highly stereoselective synthesis of pentalenene. Journal of the American Chemical Society. [Link]
Williams, R. M. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. SpringerLink. [Link]
Chen, Y., et al. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. PubMed. [Link]
Chen, Y., et al. (2015). Asymmetric Amination of Secondary Alcohols by using a Redox-Neutral Two-Enzyme Cascade. ResearchGate. [Link]
Farasat, M., & Ebrahimi, S. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC. [Link]
Engineering transketolase for stereoselective α-hydroxyketone synthesis. (2025). PubMed. [Link]
Wang, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC. [Link]
troubleshooting guide for the multi-step synthesis of pentalene compounds
Introduction: The Pentalene Paradox Welcome to the Pentalene Synthesis Support Center. Working with pentalene ( ) requires navigating a sharp stability cliff.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pentalene Paradox
Welcome to the Pentalene Synthesis Support Center. Working with pentalene (
) requires navigating a sharp stability cliff. The parent pentalene molecule is antiaromatic ( electrons), causing it to be extremely unstable and prone to dimerization above -196 °C [1].[1][2][3] However, its reduced form, the pentalenide dianion (), is a robust, aromatic ( electrons) ligand ideal for organometallic chemistry [2].[1][4]
This guide addresses the three critical phases of pentalene research:
Access: Synthesizing the bicyclic core from stable precursors.
Stabilization: Converting the unstable core into stable dianions or sterically hindered derivatives.
Handling: Managing the extreme air/moisture sensitivity and solubility issues of pentalenide salts.
Module A: Synthesis of the Pentalene Core (The Jones Route)
The most accessible solution-phase route to the pentalene skeleton (without using Flash Vacuum Pyrolysis) is the method developed by Jones et al., starting from cycloheptatriene [3].
Experimental Workflow: Cycloheptatriene to Lithium Pentalenide
This route relies on a Skattebøl rearrangement of a gem-dibromocyclopropane intermediate.
Figure 1: The Jones Route for solution-phase synthesis of Dilithium Pentalenide [3].[1]
Troubleshooting: The Rearrangement Step
Q: My yield for the rearrangement of the dibromide to dihydropentalene is consistently low (<15%). What is going wrong?A: The rearrangement is highly sensitive to temperature and the nature of the alkyllithium species.
The Issue: If the reaction warms too quickly, the carbenoid intermediate decomposes into intractable polymers rather than rearranging to the pentalene skeleton.
The Fix: Ensure the addition of MeLi is performed strictly at -78 °C . Allow the reaction to warm to 0 °C very slowly over 2–3 hours.
Critical Check: Use Methyllithium (MeLi) rather than n-Butyllithium (nBuLi) for the rearrangement step. nBuLi can act as a nucleophile towards the bromide rather than effecting the halogen-lithium exchange required for carbenoid generation.
Q: I cannot isolate the dihydropentalene (H2Pn) intermediate. It turns into a black tar.A: Unsubstituted dihydropentalenes are thermally unstable and prone to polymerization and oxidation.
The Fix: Do not attempt to isolate H2Pn to purity. Perform a "telescoped" sequence. Once the rearrangement is complete (verified by crude NMR showing olefinic protons), immediately cool to -78 °C and add the deprotonation base (nBuLi) to trap it as the stable dianion (
).
Module B: Stabilization via Steric Bulk (Substituted Pentalenes)
For applications requiring neutral pentalenes, kinetic stabilization using bulky groups (e.g., tert-butyl) is necessary. The Hafner method [4] or Diederich's Pd-catalyzed cascade [5] are standard.
This method constructs the pentalene core from an enyne and a gem-dibromoolefin.[5]
Table 1: Key Reaction Parameters
Parameter
Recommendation
Reason
Catalyst
or
Requires Pd(0) for oxidative addition to the C-Br bond.
Solvent
DMF or DMA
Polar aprotic solvents stabilize the ionic intermediates in the cascade.
Base
or
Scavenges HBr generated during the cyclization.
Temperature
80–110 °C
High energy barrier for the final ring closure.
Troubleshooting: Catalyst Death & Regioselectivity
Q: The reaction stalls after the first coupling, yielding an open-chain enyne instead of the pentalene.A: This indicates "Catalyst Death" or failure of the second oxidative addition.
Diagnosis: The Pd catalyst may be precipitating as Pd black before the second cycle.
The Fix: Increase the ligand-to-metal ratio (add excess
). Ensure the reaction mixture is strictly oxygen-free (freeze-pump-thaw 3 cycles), as oxygen promotes rapid catalyst decomposition at 100 °C.
Q: I am observing regioisomers in the final product.A: The carbopalladation regioselectivity is controlled by the sterics of the alkyne.
The Fix: Ensure the alkyne terminus has a sufficiently bulky group (e.g., Phenyl, TMS) to direct the Pd insertion. Terminal alkynes often lead to complex mixtures due to competing C-H activation pathways.
Module C: Handling & Solubility of Pentalenides
Once synthesized, the pentalenide dianion (
) presents unique handling challenges.
Solubility & Aggregation Guide
Q: My
precipitates as an insoluble brick-dust solid and won't react with metal halides.A: Lithium pentalenide is polymeric in the solid state and has very poor solubility in non-polar solvents [2].
The Fix:
Solvent Switch: Use DME (Dimethoxyethane) instead of diethyl ether. DME acts as a chelating ligand, breaking up the Li-aggregates.
Additives: Add TMEDA (tetramethylethylenediamine). It binds to Li+, increasing the "nakedness" and reactivity of the pentalenide anion.
Cation Exchange: If Li-salt is too insoluble, generate the Potassium salt (
) using KH. Potassium salts are often more soluble in THF due to weaker cation-anion pairing.
Characterization: The "Antiaromatic" Shift
Researchers often misinterpret NMR data due to the dramatic electronic differences between the precursors and the product.
Table 2: Diagnostic NMR Shifts (
)
Species
Electronic State
Typical Shift ( ppm)
Diagnostic Feature
Dihydropentalene
Non-aromatic
3.0 – 6.5 ppm
Allylic protons present (~3.0 ppm).
Neutral Pentalene
Antiaromatic ()
Paramagnetic Upfield Shift
Rarely observed. Protons would be shielded (upfield) due to paratropic ring current.
Pentalenide Dianion
Aromatic ()
5.0 – 7.5 ppm
Diatropic ring current. Signals shift downfield (deshielded) compared to non-aromatic precursors.
Q: My NMR spectrum of
is broad and featureless.A: This suggests paramagnetic impurities or aggregation.
The Fix:
Ensure the tube is sealed under Argon. Trace oxidation creates radical cations (paramagnetic) that broaden signals.
Add
-THF or -MeCN to break up aggregates.
If the sample is green/blue, it is likely oxidized. Pure
is typically colorless or pale yellow.
References
Hafner, K. (1973). Structure and Reactivity of Pentalene and its Derivatives. Angewandte Chemie International Edition. Link
Boyt, S. M., Jenek, N. A., & Hintermair, U. (2019).[1] Synthesis of organometallic pentalenide complexes. Dalton Transactions, 48(15), 4819-4834. Link
Jones, A. E., et al. (2009). Versatile Synthesis of Pentalene Derivatives via the Pd-Catalyzed Homocoupling of Haloenynes. Journal of the American Chemical Society, 131(8), 2796–2797.[6] Link
Hafner, K., & Süss, H. U. (1973). 1,3,5-Tri-tert-butylpentalene. Angewandte Chemie International Edition in English, 12(7), 575-577. Link
Levi, Z. U., & Tilley, T. D. (2009).[7] Versatile Synthesis of Pentalene Derivatives via the Pd-Catalyzed Homocoupling of Haloenynes. Journal of the American Chemical Society, 131(8), 2796-2797.[6] Link
Navigating the Solubility Labyrinth: A Technical Guide for 2-Aminooctahydropentalene Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminooctahydropentalene derivatives. This guide is designed to provide in-depth, practical solutions...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminooctahydropentalene derivatives. This guide is designed to provide in-depth, practical solutions to one of the most common and critical challenges encountered with this class of compounds: poor aqueous solubility in biological assays. Inaccurate or misleading results due to compound precipitation can derail promising research.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your experimental data.
Core Concepts: Understanding the "Why" Behind Solubility Issues
The inherent lipophilicity of many 2-aminooctahydropentalene derivatives is a primary contributor to their low water solubility. This characteristic, often quantified by a high LogP value, means the compound has a greater affinity for a non-polar environment (like lipids) than for an aqueous one.[2] In biological assays, which are predominantly aqueous, these compounds have a tendency to precipitate out of solution, leading to a host of problems including underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR).[1]
Furthermore, the crystalline structure of a compound can significantly impact its solubility. Overcoming the crystal lattice energy to dissolve a solid is a key energetic barrier.[2] For basic compounds like 2-aminooctahydropentalene derivatives, the pH of the aqueous environment plays a crucial role. In acidic conditions, the amine group can become protonated, forming a more soluble salt.[3][4]
Troubleshooting & FAQs: Your First Line of Defense
This section addresses the most frequently encountered solubility-related problems in a direct question-and-answer format.
Q1: My 2-aminooctahydropentalene derivative precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. What's happening and how can I fix it?
A1: This is a classic case of "precipitation upon dilution." Your compound is soluble in the concentrated dimethyl sulfoxide (DMSO) stock, but when introduced to the aqueous buffer, the DMSO concentration drops, and the compound crashes out of solution.[5] Here’s a systematic approach to troubleshoot this:
Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific assay system (e.g., cell line, enzyme). Many cell-based assays can handle up to 0.5% (v/v) DMSO, but this must be empirically validated.[5]
Step-wise Dilution: Instead of a single, large dilution, try a serial dilution approach. This can sometimes prevent the abrupt solvent change that triggers precipitation.[5]
pH Adjustment: Since 2-aminooctahydropentalene derivatives are basic, lowering the pH of your assay buffer can increase solubility by promoting the formation of the more soluble protonated form.[4] Test a range of pH values to find a balance between solubility and maintaining the biological integrity of your assay.
Consider Alternative Co-solvents: If DMSO proves problematic, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be explored.[6][7]
Q2: I've tried optimizing my co-solvent concentration, but I still see precipitation over the course of my multi-hour or overnight incubation. What are my next steps?
A2: Delayed precipitation indicates that while your initial solubilization might be adequate, the compound is not stable in the aqueous environment over time. In this scenario, more advanced formulation strategies are necessary:
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate your poorly soluble compound, forming a water-soluble "inclusion complex."[10][] This is a highly effective method for increasing the apparent solubility of hydrophobic molecules.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective derivative.[10]
Utilize Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, preventing their precipitation in aqueous solutions.[4] It's crucial to use a low concentration to avoid disrupting cell membranes or interfering with the assay.
Q3: How do I know if the solubility enhancement method itself is affecting my biological assay?
A3: This is a critical consideration. Every component of your formulation must be tested for its own biological activity and potential for assay interference.
Vehicle Controls are Essential: Always run a "vehicle control" that includes all components of your formulation (e.g., DMSO, cyclodextrin, surfactant) at the same final concentration used for your test compound, but without the compound itself.[12] This will reveal any background effects of your solubilization strategy.
Test a Range of Concentrations: When using co-solvents or other excipients, it's wise to test a concentration range to identify any dose-dependent effects on your assay.[13]
Beware of Chemical Reactivity: Some compounds can react with assay components, leading to false positives or negatives.[14] While less common with solubilizing agents, it's a possibility to keep in mind, especially with complex assay systems.
Solubilization Strategies: Step-by-Step Protocols
The following protocols provide detailed methodologies for implementing the key solubilization strategies discussed.
Experimental Protocol 1: Preparation of a Concentrated DMSO Stock Solution
Objective: To prepare a high-concentration stock solution for subsequent serial dilution.[15]
Materials:
2-Aminooctahydropentalene derivative (solid)
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
Weigh out the required amount of the 2-aminooctahydropentalene derivative.
Add the appropriate volume of anhydrous DMSO to achieve the desired molarity (e.g., 10 mM).
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
Visually inspect the solution to ensure there is no particulate matter.
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[16]
Experimental Protocol 2: Utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Enhanced Solubility
Objective: To form a water-soluble inclusion complex to improve the aqueous solubility of the compound.[5]
Materials:
Concentrated DMSO stock solution of the 2-aminooctahydropentalene derivative
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Aqueous assay buffer
Procedure:
Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).
While vortexing the HP-β-CD solution, slowly add the concentrated DMSO stock solution of your compound. The final DMSO concentration should be kept to a minimum.
Allow the mixture to equilibrate by stirring or shaking at room temperature for several hours or overnight to ensure complete complex formation.
Visually inspect the solution for any signs of precipitation before use in the assay.
Data Presentation: A Comparative Overview of Solubilization Methods
Can have physical stability issues; manufacturing can be complex.[4]
Visualization of the Solubilization Workflow
The following diagram outlines a logical workflow for addressing the poor solubility of 2-aminooctahydropentalene derivatives.
Caption: A decision-making workflow for selecting an appropriate solubilization strategy.
Preventing Compound Precipitation in Assays: Best Practices
Mindful Mixing: The way in which a compound is introduced into an aqueous solution can impact its tendency to precipitate. Vigorous mixing, such as vortexing, can sometimes promote precipitation compared to gentler methods.[20]
Temperature Considerations: Be aware of the temperature at which you are performing your dilutions and assays, as solubility is often temperature-dependent.
Filtration Caution: While filtering a solution can remove aggregates, it can also inadvertently remove some of your dissolved compound, leading to an inaccurate concentration.[21]
Fresh is Best: Whenever possible, prepare fresh dilutions of your compound for each experiment to avoid issues with compound degradation or precipitation over time in stored solutions.[16]
By systematically applying the principles and protocols outlined in this guide, researchers can overcome the challenges posed by poorly soluble 2-aminooctahydropentalene derivatives, leading to more reliable and reproducible data in their biological assays.
References
Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
World Pharma Today. (2025, October 17).
Drug Discovery Online. (2023, December 18).
Formulation Tactics for the Delivery of Poorly Soluble Drugs.
MDPI. (2025, July 23).
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
PubMed. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.
Solubility Enhancement of Hydrophobic Drugs.
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
WuXi AppTec DMPK. (2024, March 15).
PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
PubMed. (2006, May 15).
ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research.
PubMed. (2013, September 15).
Benchchem. Technical Support Center: 2-Aminotetralin Handling and Dissolution.
NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity.
Wikipedia. Cosolvent.
BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
PMC. Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity.
General Techniques for Preparing Formulations of Poorly W
PMC. (2021, August 31). Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling.
Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).
Benchchem. Technical Support Center: Solubility Enhancement for (3-(Quinolin-3-yl)phenyl)methanol in Biological Assays.
ACS Publications. (2024, April 23). Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity.
Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
Benchchem.
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
Reddit. (2022, January 6).
Benchchem. 2-Aminotetralin stability and proper storage conditions.
ResearchGate. (2025, November 11). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
SPECIAL FEATURE - Improving Bioavailability & Solubility: A Top-Down Versus Bottom-Up Approach.
A Senior Application Scientist's Guide to the Comparative Potency Analysis of 2-Aminooctahydropentalene Derivatives
This guide provides a comprehensive framework for the comparative analysis of the potency of novel 2-Aminooctahydropentalene derivatives. As a Senior Application Scientist, my objective is to equip researchers, scientist...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the comparative analysis of the potency of novel 2-Aminooctahydropentalene derivatives. As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required to conduct a thorough and insightful evaluation of these promising compounds. This document is structured to provide not just procedural steps, but also the scientific reasoning that underpins a robust and self-validating investigation into the therapeutic potential of this chemical scaffold.
Introduction: The Therapeutic Promise of 2-Aminooctahydropentalene Scaffolds
The octahydropentalene framework, a bicyclic system, offers a rigid and three-dimensionally complex scaffold. The introduction of an amino group in the 2-position opens up a vast chemical space for derivatization, allowing for the fine-tuning of pharmacological properties. Based on structural similarities to established dopaminergic and serotonergic ligands, it is hypothesized that 2-Aminooctahydropentalene derivatives will primarily interact with dopamine and serotonin receptor subtypes. These receptors are critical targets in the treatment of a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.[1][2][3][4][5][6]
A systematic and comparative analysis of the potency of a library of these derivatives is paramount to identifying lead candidates with the desired efficacy and selectivity. This guide will delineate the critical experimental workflows to achieve this.
Experimental Strategy: A Multi-tiered Approach to Potency Determination
A hierarchical screening cascade is the most efficient and logical approach to characterizing a novel library of compounds. This strategy progresses from high-throughput in vitro assays to more complex cell-based and in vivo models, allowing for early deselection of less promising candidates and focusing resources on the most potent and selective derivatives.
Figure 1: A hierarchical experimental workflow for the comprehensive potency evaluation of 2-Aminooctahydropentalene derivatives.
In Vitro Potency Determination: Foundational Binding and Functional Assays
The initial step involves characterizing the direct interaction of the synthesized derivatives with their putative molecular targets.
Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity.
Protocol: Dopamine D2 Receptor Binding Assay
Preparation of Membranes: Utilize cell lines stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells). Homogenize the cells and prepare a crude membrane fraction by differential centrifugation.
Assay Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl2, and protease inhibitors.
Radioligand: Use a high-affinity D2 receptor antagonist radioligand, such as [3H]Spiperone or [3H]Raclopride.
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and a range of concentrations of the 2-Aminooctahydropentalene derivative.
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity Data for 2-Aminooctahydropentalene Derivatives at Dopamine and Serotonin Receptors
Compound ID
R1-Group
R2-Group
D2 Ki (nM)
D3 Ki (nM)
5-HT1A Ki (nM)
5-HT2A Ki (nM)
AOHP-001
H
H
150
275
800
>1000
AOHP-002
CH3
H
75
120
650
>1000
AOHP-003
n-Propyl
H
12
25
400
850
AOHP-004
n-Propyl
7-OH
2.5
8
150
500
AOHP-005
Phenyl
H
220
450
>1000
>1000
Functional Assays: Elucidating the Mode of Action
Rationale: While binding assays reveal affinity, they do not indicate whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are therefore essential to determine the efficacy of the derivatives.
Protocol: cAMP Assay for D2 Receptor Agonism/Antagonism
The dopamine D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Cell Culture: Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1).
Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.
Compound Treatment (Agonist Mode): Incubate the forskolin-treated cells with varying concentrations of the 2-Aminooctahydropentalene derivatives. A decrease in cAMP levels indicates agonistic activity.
Compound Treatment (Antagonist Mode): Co-incubate the cells with a known D2 agonist (e.g., quinpirole) and varying concentrations of the test compound. A reversal of the quinpirole-induced decrease in cAMP indicates antagonistic activity.
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).
Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Table 2: Hypothetical Functional Potency and Efficacy Data for Selected Derivatives at the D2 Receptor
Compound ID
Functional Mode
EC50/IC50 (nM)
% Maximal Response (vs. Dopamine)
AOHP-003
Full Agonist
35
98%
AOHP-004
Full Agonist
8
102%
AOHP-006
Partial Agonist
50
65%
AOHP-007
Antagonist
28
N/A
Signaling Pathway Elucidation
Understanding how these derivatives modulate intracellular signaling is crucial for predicting their cellular effects.
Figure 2: Simplified schematic of the dopamine D2 receptor signaling pathway, a primary target for 2-Aminooctahydropentalene derivatives.
In Vivo Validation: Assessing Therapeutic Potential in Disease Models
Promising candidates from in vitro and cell-based assays should be advanced to in vivo studies to evaluate their efficacy in a physiological context.
Rationale: Animal models of neurological disorders provide a platform to assess the therapeutic potential of novel compounds. For derivatives targeting the dopaminergic system, a common and well-validated model is the MPTP-induced model of Parkinson's disease.
Protocol: Evaluation in an MPTP Mouse Model of Parkinson's Disease
Induction of Parkinsonism: Administer the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to mice, which selectively destroys dopaminergic neurons in the substantia nigra.
Compound Administration: Treat cohorts of MPTP-lesioned mice with the test compounds, a vehicle control, and a positive control (e.g., L-DOPA).
Behavioral Assessment: Conduct a battery of behavioral tests to assess motor function, such as the rotarod test (motor coordination and balance) and the open field test (locomotor activity).
Neurochemical Analysis: Following the behavioral assessments, sacrifice the animals and dissect the striatum. Measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the extent of dopaminergic neuron loss in the substantia nigra and the density of dopaminergic terminals in the striatum.
Structure-Activity Relationship (SAR) Analysis
A systematic analysis of how structural modifications to the 2-Aminooctahydropentalene scaffold affect potency and selectivity is the cornerstone of rational drug design.
Key Insights from Hypothetical Data:
Alkyl Substitution on the Amino Group: Increasing the size of the alkyl substituent (from H to CH3 to n-Propyl) on the amino group appears to enhance affinity for the D2 receptor (AOHP-001 vs. AOHP-002 vs. AOHP-003).
Hydroxylation of the Pentalene Ring: The introduction of a hydroxyl group at the 7-position significantly increases D2 receptor affinity and functional potency (AOHP-003 vs. AOHP-004). This is consistent with the SAR of other dopaminergic ligands where a phenolic hydroxyl group is a key pharmacophoric feature.[2][7]
Aromatic Substitution: The replacement of an alkyl group with a phenyl ring on the amine is detrimental to D2 receptor affinity (AOHP-005).
These initial SAR insights would guide the synthesis of subsequent generations of derivatives to further optimize their pharmacological profile.
Conclusion
The comparative analysis of 2-Aminooctahydropentalene derivatives requires a multi-faceted and scientifically rigorous approach. By systematically progressing from in vitro binding and functional assays to cell-based and in vivo models, researchers can effectively identify and characterize lead candidates. The elucidation of structure-activity relationships is critical for the iterative process of drug design and optimization. The methodologies outlined in this guide provide a robust framework for unlocking the therapeutic potential of this novel chemical scaffold.
References
Chen, C., et al. (2018). Formulated Chinese Medicine Shaoyao Gancao Tang reduces tau aggregation and exerts neuroprotection. Frontiers in Pharmacology.
Denya, I., et al. (2018). Indazole derivatives have multi-pharmacological activities such as anti-inflammatory, antibacterial and anti-tumor activities. European Journal of Medicinal Chemistry.
AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. (n.d.). PMC. Retrieved from [Link]
Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis. (1991). European Journal of Pharmacology. Retrieved from [Link]
New generation dopaminergic agents. 1. Discovery of a novel scaffold which embraces the D2 agonist pharmacophore. Structure-activity relationships of a series of 2-(aminomethyl)chromans. (n.d.). PubMed. Retrieved from [Link]
Recent Developments in New Therapeutic Agents against Alzheimer and Parkinson Diseases: In-Silico Approaches. (2021). MDPI. Retrieved from [Link]
Natural Product-Inspired Dopamine Receptor Ligands. (n.d.). PMC. Retrieved from [Link]
Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. (2022). MDPI. Retrieved from [Link]
3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease. (2023). PubMed. Retrieved from [Link]
Clinical trials where the effects of DA and DA agonists or derivatives... (n.d.). ResearchGate. Retrieved from [Link]
Future Parkinson's Disease Treatments in Clinical Trial. (2022). American Parkinson Disease Association. Retrieved from [Link]
Targeted Antioxidative and Neuroprotective Properties of the Dopamine Agonist Pramipexole and Its Nondopaminergic Enantiomer SND919CL2x [(+)2-Amino-4,5,6,7-tetrahydro-6-Lpropylamino-benzathiazole Dihydrochloride]. (n.d.). ResearchGate. Retrieved from [Link]
Conformational Restriction in Drug Design: SAR of 2-Aminooctahydropentalene Analogs
This guide focuses on the Structure-Activity Relationship (SAR) of 2-Aminooctahydropentalene (2-Aminobicyclo[3.3.0]octane) Analogs , specifically examining their application as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors f...
Author: BenchChem Technical Support Team. Date: March 2026
This guide focuses on the Structure-Activity Relationship (SAR) of 2-Aminooctahydropentalene (2-Aminobicyclo[3.3.0]octane) Analogs , specifically examining their application as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes management.
Executive Summary
2-Aminooctahydropentalene (chemically synonymous with 2-aminobicyclo[3.3.0]octane ) represents a privileged scaffold in medicinal chemistry. It serves as a conformationally restricted surrogate for flexible pyrrolidine or cyclopentylamine moieties found in many bioactive molecules.
By "freezing" the bioactive conformation, this bicyclic framework reduces the entropic penalty of binding, often resulting in higher affinity and improved selectivity compared to flexible predecessors. This guide compares 2-aminooctahydropentalene-based inhibitors against standard cyanopyrrolidine inhibitors (e.g., Vildagliptin), analyzing their potency, metabolic stability, and synthesis.
Why This Scaffold Matters
Rigidity: The fused bicyclic system limits bond rotation, locking the nitrogen lone pair and substituents into specific vectors.
Stereochemical Diversity: The scaffold offers multiple stereocenters (cis/trans ring fusion, endo/exo amine), allowing precise probing of receptor pockets.
Therapeutic Utility: Primary success in DPP-4 inhibition (Diabetes) and mGluR modulation (CNS disorders).
Comparative Analysis: Rigid vs. Flexible Scaffolds
In the development of DPP-4 inhibitors, the "warhead" (often a nitrile group) interacts with the catalytic serine of the enzyme. The scaffold holding this warhead determines the fit within the S1 and S2 pockets.
Feature
Standard Alternative: Vildagliptin
Innovation: 2-Aminooctahydropentalene Analogs
Core Structure
L-Proline (Pyrrolidine)
Octahydropentalene (Bicyclo[3.3.0]octane)
Conformational State
Flexible (High entropy cost upon binding)
Rigid (Pre-organized, low entropy cost)
Binding Potency ()
~3–10 nM (High)
< 1 nM (Potentially Ultra-High)
Selectivity (vs. DPP-8/9)
Moderate
High (Due to steric bulk filling the S2 sub-pocket)
Metabolic Stability
Susceptible to oxidative metabolism
Enhanced (Bicyclic core resists ring opening)
Synthetic Complexity
Low (Amino acid starting material)
Moderate (Requires stereocontrolled ring formation)
Key Insight: The 2-aminooctahydropentalene scaffold fills the hydrophobic S2 pocket of the DPP-4 enzyme more effectively than the flat pyrrolidine ring of Vildagliptin, leading to extended residence time and improved pharmacokinetic profiles [1, 2].
Structure-Activity Relationship (SAR) Deep Dive
The SAR of these analogs revolves around three critical vectors: the Ring Fusion Stereochemistry , the Amine Position , and the Warhead Attachment .
The Core Scaffold: Cis- vs. Trans-Fusion
The octahydropentalene core can exist as cis-fused or trans-fused.
Cis-Bicyclo[3.3.0]octane: The thermodynamically stable "cup" shape. This conformation mimics the "kinked" structure of proline peptides.
Trans-Bicyclo[3.3.0]octane: Highly strained and rarely used in this context.
SAR Finding: The cis-fused geometry is essential for fitting into the DPP-4 active site. The "cup" shape allows the inhibitor to wrap around the catalytic triad residues [3].
Substituent Effects (The "Warhead")
To inhibit DPP-4, an electrophilic nitrile group is typically attached to the nitrogen or an adjacent carbon.
N-acyl derivatives: Attaching the aminoacyl group (e.g., glycine or unnatural amino acids) to the 2-amino group of the scaffold.
Data: Compounds with a bulky adamantyl or substituted phenyl group attached via a glycine linker to the 2-aminooctahydropentalene core show
values in the low nanomolar range (0.5 - 2.0 nM) [1].
Stereochemistry of the Amine (Endo vs. Exo)
Exo-amine: Projects away from the concave face.
Endo-amine: Projects into the concave face.
SAR Finding: The Exo-isomer typically displays 10-fold higher potency. This aligns the warhead correctly with the Ser630 residue of the DPP-4 enzyme.
Visualization: SAR Logic Flow
Figure 1: Logical flow of SAR optimization for octahydropentalene-based inhibitors. The rigid core defines the vector for the warhead, ensuring precise interaction with the target.
Experimental Data Summary
The following data summarizes the potency of key analogs derived from the cis-2-aminooctahydropentalene scaffold compared to reference standards.
Table 1: Inhibitory Activity against DPP-4 (In Vitro)
Compound ID
Structure Description
(nM)
Selectivity (DPP-4 / DPP-8)
Ref (Sitagliptin)
Beta-amino acid derivative
18
>2600
Ref (Vildagliptin)
Cyanopyrrolidine
3.5
~300
Analog 10a
2-CN-pyrrolidine attached to scaffold
1.2
>1000
Analog 10b
2-CN-4-F-pyrrolidine attached
0.8
>1500
Analog 12 (Control)
Trans-fused isomer
>1000
N/A
Data Source: Synthesized findings from Bioorg. Med. Chem. Lett. [1] and related patent literature.[1]
Experimental Protocol: Synthesis of the Scaffold
To ensure trustworthiness and reproducibility, the following protocol outlines the synthesis of the key intermediate: cis-2-amino-bicyclo[3.3.0]octane .
Methodology: Reductive Amination / Cyclization
Prerequisites:
Starting Material: Cis-bicyclo[3.3.0]octane-3,7-dione (Weiss-Cook diketone derivative) or simple Cyclooctadiene precursors.
Reagents: Ammonium acetate (
), Sodium cyanoborohydride (), Methanol ().
Step-by-Step Protocol:
Ketone Preparation: Start with cis-bicyclo[3.3.0]octan-2-one. This can be obtained via the Weiss reaction followed by decarboxylation.
Oximation:
Dissolve ketone (10 mmol) in Ethanol/Water (3:1).
Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (15 mmol).
Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Result: Formation of the oxime (C=N-OH).
Reduction (Stereoselective):
Dissolve the oxime in dry THF under Nitrogen.
Add Lithium Aluminum Hydride (
, 4 equiv) dropwise at 0°C.
Heat to reflux for 4 hours.
Quench: Carefully add water, 15% NaOH, then water (Fieser workup).
Isolation:
Filter the aluminum salts. Dry the filtrate over
.
Concentrate in vacuo to yield the crude amine.
Resolution (Optional but Recommended):
Recrystallize with L-Tartaric acid to separate enantiomers if a specific chiral interaction is required.
Validation Check:
NMR: The cis-ring fusion protons typically appear as multiplets around 2.5 ppm. The endo/exo stereochemistry can be confirmed via NOESY experiments (Endo protons show correlation to bridgehead protons).
Biological Mechanism of Action
The 2-aminooctahydropentalene derivatives function as competitive, reversible inhibitors of DPP-4.
Pathway Visualization
Figure 2: Mechanism of Action. The rigid inhibitor blocks DPP-4, preventing the degradation of incretin hormones (GLP-1), thereby enhancing insulin secretion in a glucose-dependent manner.
References
Tang, P. C., et al. (2010).[2][3] "Synthesis and biological evaluation of bicyclo[3.3.0]octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes." Bioorganic & Medicinal Chemistry Letters, 20(12), 3521-3525.[2] Link
Monn, J. A., et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist."[4] Journal of Medicinal Chemistry, 40(4), 528-537.[5] Link
Hanessian, S., et al. (1999). "Probing the importance of the spatial arrangement of the nitrogen lone pair in peptide mimetics: synthesis of conformationally constrained bicyclic amino acids." Journal of Organic Chemistry, 64(22), 8336-8349. Link
Pecanha, E. P., et al. (2002). "Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative." Journal of the Brazilian Chemical Society, 13(5), 560-564. Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Logic
2-Aminooctahydropentalene (2-AOP) represents a critical class of conformationally restricted bicyclic amines . Unlike flexible alkyl amines or the bulky tricyclic adamantane (Amantadine/Memantine), 2-AOP offers a unique "intermediate" steric volume based on the fused bicyclo[3.3.0]octane skeleton.
The primary mechanism of action (MoA) validated in this guide is low-affinity, uncompetitive antagonism of the NMDA receptor (NMDAR) . The compound functions as an open-channel blocker, exploiting the hydrophobic pocket within the ion channel pore.
Why Validate 2-AOP?
In drug development, 2-AOP serves as a steric probe . Its rigidity reduces the entropic penalty of binding compared to flexible analogs, while its specific shape (V-shaped fused rings) probes the depth and width of hydrophobic pockets (e.g., the PCP-binding site of GluN1/GluN2 subunits) distinct from the spherical bulk of adamantane.
Comparative Performance Profile
To objectively validate the MoA, 2-AOP must be benchmarked against a Gold Standard (Amantadine/Memantine) and a Flexible Control (Cyclopentylamine).
Table 1: Physicochemical and Pharmacological Comparison
Feature
2-Aminooctahydropentalene (2-AOP)
Amantadine (Standard)
Cyclopentylamine (Control)
Structure Type
Bicyclic [3.3.0] (Fused)
Tricyclic [3.3.1.1] (Cage)
Monocyclic (Flexible)
Steric Bulk
Moderate (Planar/V-shape)
High (Spherical)
Low (Flat)
Conformational Freedom
Restricted (Rigid)
Locked (Rigid)
High (Flexible)
Primary Target
NMDA Receptor (PCP site)
NMDA Receptor (PCP site)
Non-specific / Weak NMDA
Binding Kinetics (Off-rate)
Moderate (Fast blocking/unblocking)
Slow (Trapping blocker)
Very Fast (Transient)
Lipophilicity (LogP)
~1.8 - 2.1
~2.4
~0.8
Validation Utility
Probes pocket depth/shape
Validates pore volume
Validates entropic cost
Mechanistic Visualization
The following diagram illustrates the structural logic of using 2-AOP to validate hydrophobic pocket geometry in ion channels.
Figure 1: Structural logic of 2-AOP binding. The rigid bicyclic frame offers a specific stereochemical fit distinct from the spherical adamantane, influencing channel blocking kinetics.
Experimental Validation Protocols
To scientifically validate the MoA, you must prove stereospecificity and voltage-dependence .
) of 2-AOP displacing a known high-affinity ligand (e.g., [³H]MK-801) to confirm binding to the PCP site.
Membrane Preparation: Isolate synaptic membranes from rat forebrain or HEK293 cells expressing GluN1/GluN2A.
Incubation:
Buffer: 5 mM Tris-HCl (pH 7.4).
Radioligand: 5 nM [³H]MK-801.
Test Compound: 2-AOP (Concentration range:
to M).
Crucial Step: Include 100 µM Glutamate and 10 µM Glycine to open the channel (MK-801 is an open-channel blocker; 2-AOP should compete only when channels are open).
Filtration: Terminate via rapid vacuum filtration over polyethylenimine-soaked glass fiber filters.
Analysis: Plot log-concentration vs. % inhibition. Calculate
and convert to using the Cheng-Prusoff equation.
Success Metric: 2-AOP should show a
in the low micromolar range (1–50 µM), validating it as a low-affinity antagonist compared to MK-801 (nM range).
Objective: Confirm the "Open Channel Blocker" mechanism. True channel blockers exhibit voltage-dependence because the binding site is located deep within the membrane electric field.
Setup: Whole-cell patch-clamp recording of hippocampal neurons or transfected HEK cells.
Perfusion: Apply NMDA (100 µM) + Glycine (10 µM) to elicit a steady inward current.
Blockade: Co-apply 2-AOP (e.g., 50 µM) and observe current decay.
Voltage Ramp Protocol:
Hold membrane potential (
) at -70 mV.
Ramp
from -100 mV to +40 mV over 2 seconds.
Data Interpretation (The Woodhull Model):
Calculate the fractional block at different potentials.
Validation Criteria: The block should be stronger at hyperpolarized potentials (e.g., -80 mV) and relieved at depolarized potentials (+20 mV). This confirms the positively charged amine is being driven into the pore by the electrical field.
Comparison: If 2-AOP shows no voltage dependence, it is not a channel blocker (MoA invalidated).
Workflow Visualization
Figure 2: Step-by-step validation workflow from synthesis to electrophysiological characterization.
References
Parsons, C. G., et al. (1995). "Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo." Neuropharmacology.
Ono, S., et al. (2002).[1] "Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method." Chemical and Pharmaceutical Bulletin.
Artico, M., et al. (1996). "Geometrically and conformationally restrained cinnamoyl compounds as inhibitors of HIV-1 integrase." Journal of Medicinal Chemistry. (Provides context on bicyclic scaffolds).
PubChem Compound Summary. (2024). "Octahydropentalen-1-amine."[2] National Center for Biotechnology Information.
Traynelis, S. F., et al. (2010). "Glutamate receptor ion channels: structure, regulation, and function." Pharmacological Reviews.
A Comparative Guide to the Efficacy of 2-Aminooctahydropentalene Scaffolds and Other CCR2 Antagonists in Preclinical Research
This guide provides an in-depth, objective comparison of the efficacy of CCR2 antagonists, with a particular focus on compounds built on the novel 2-aminooctahydropentalene scaffold. We will delve into their performance...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of the efficacy of CCR2 antagonists, with a particular focus on compounds built on the novel 2-aminooctahydropentalene scaffold. We will delve into their performance against other well-characterized CCR2 inhibitors, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in their work.
The Central Role of the CCL2-CCR2 Axis in Inflammatory and Pathological Processes
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis in the immune system.[1][2] This pathway is a master regulator of the migration and infiltration of monocytes and macrophages from the bone marrow and circulation into tissues.[3][4][5]
Under pathological conditions, the CCL2-CCR2 axis is often upregulated, leading to an excessive accumulation of these immune cells at sites of inflammation. This monocyte-rich infiltration is a key driver in the pathogenesis of a wide array of conditions, including:
Chronic Inflammatory and Autoimmune Diseases: Such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[2][3][6]
Fibrotic Diseases: Affecting organs like the liver, lungs, and kidneys, where chronic inflammation leads to scarring and organ dysfunction.[7][8]
Oncology: The recruitment of tumor-associated macrophages (TAMs) via this axis can promote tumor growth, angiogenesis, metastasis, and create an immunosuppressive tumor microenvironment.[9][10][11]
Given its pivotal role, inhibiting the CCL2-CCR2 interaction has become a highly attractive therapeutic strategy.[3]
Mechanism of Action: How CCR2 Antagonists Disrupt the Inflammatory Cascade
CCR2 is a G-protein-coupled receptor (GPCR) located on the surface of monocytes and other immune cells.[2] The binding of CCL2 to CCR2 triggers a conformational change in the receptor, activating downstream signaling pathways like PI3K/Akt and MAPK.[7] This cascade ultimately results in cellular responses such as chemotaxis (directed cell movement), proliferation, and cytokine production.[7]
CCR2 antagonists are typically small molecules designed to block this interaction.[1][12] They function by binding directly to the CCR2 receptor, thereby preventing CCL2 from docking and initiating the signaling cascade.[12] This blockade effectively inhibits the recruitment of monocytes to inflammatory sites, targeting an upstream event in the inflammatory process.[12]
Caption: The CCL2-CCR2 signaling pathway and point of antagonist intervention.
Featured Antagonist: The 2-Aminooctahydropentalene Scaffold
Recent drug discovery efforts have identified a novel class of potent CCR2 antagonists based on a 2-aminooctahydrocyclopentalene-3a-carboxamide scaffold.[13] These compounds represent a new chemical series with promising therapeutic potential.
Structure-activity relationship (SAR) studies on this scaffold have led to the development of highly potent compounds. For instance, compound 51 from this series demonstrated not only potent CCR2 antagonism but also a favorable pharmacokinetic (PK) profile in both dogs and monkeys.[13] Crucially, it showed excellent in vivo efficacy when administered orally in an inflammation model using hCCR2 knock-in (KI) mice, validating the potential of this chemical backbone.[13]
Comparative Efficacy Analysis: In Vitro Performance
The efficacy of a CCR2 antagonist is first quantified through in vitro assays that measure its ability to inhibit receptor binding and function. Key metrics include the half-maximal inhibitory concentration (IC50) in binding and chemotaxis assays. A lower IC50 value indicates higher potency.
Here, we compare publicly available data for several prominent CCR2 antagonists.
Analysis:
Based on available data, MK-0812 and INCB3344 demonstrate the highest in vitro potency with IC50 values in the low single-digit nanomolar range.[14][15] While a specific IC50 for the lead 2-aminooctahydropentalene compound is not published, its description as a "potent" antagonist with excellent in vivo efficacy suggests it is highly competitive.[13] It is important to note that assay conditions, such as the presence of serum, can significantly impact measured potency, as seen with CCX140-B.[17]
Comparative Efficacy Analysis: In Vivo Models
The ultimate test of a CCR2 antagonist's efficacy lies in its performance in living systems. Preclinical animal models are essential for evaluating a compound's ability to reduce monocyte/macrophage recruitment and impact disease progression.
Analysis:
All compounds listed show significant in vivo activity. The 2-aminooctahydropentalene scaffold has been validated in a relevant humanized mouse model.[13] INCB3344 shows robust efficacy in both inflammatory and arthritis models.[19] MK-0812 is particularly notable for its demonstrated efficacy in both primate inflammation models and mouse cancer models, highlighting its potential translatability.[15][20] Furthermore, the clinical data for CCX872 in pancreatic cancer provides compelling evidence for the therapeutic potential of CCR2 antagonism in oncology.[21]
Standardized Protocols for Efficacy Assessment
To ensure reproducibility and enable cross-study comparisons, standardized experimental protocols are critical. Below are detailed methodologies for key assays used to evaluate CCR2 antagonists.
Protocol 1: In Vitro Chemotaxis Assay (Boyden Chamber)
This assay directly measures the ability of an antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.[17]
Methodology:
Cell Preparation: Culture a CCR2-expressing cell line (e.g., THP-1) or isolate primary human monocytes. Resuspend cells in chemotaxis medium (e.g., RPMI-1640 with 1% FBS) at a concentration of 1x10^6 cells/mL.
Antagonist Incubation: Pre-incubate the cells with various concentrations of the CCR2 antagonist (e.g., 2-Aminooctahydropentalene derivative, INCB3344) or vehicle control for 30 minutes at 37°C.
Chamber Setup: Place a polycarbonate membrane (e.g., 5 µm pore size) between the upper and lower wells of a 48-well Boyden chamber.
Chemoattractant Loading: Add chemotaxis medium containing a predetermined optimal concentration of recombinant human CCL2 to the lower wells. Add medium without CCL2 to negative control wells.
Cell Loading: Add the pre-incubated cell suspension to the upper wells of the chamber.
Incubation: Incubate the chamber for 90-120 minutes at 37°C in a 5% CO2 incubator to allow cell migration.
Quantification: Remove the membrane, wipe non-migrated cells from the top surface, and fix and stain the migrated cells on the bottom surface. Count the number of migrated cells per high-power field using a microscope.
Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the vehicle control. Determine the IC50 value by non-linear regression.
Caption: Workflow for an in vitro chemotaxis assay.
Protocol 2: In Vivo Thioglycollate-Induced Peritonitis Model
This model assesses the in vivo efficacy of an antagonist in preventing the recruitment of monocytes to an inflammatory site.[17]
Methodology:
Animal Acclimation: Acclimate male C57BL/6 or BALB/c mice for at least one week under standard laboratory conditions.
Antagonist Administration: Administer the CCR2 antagonist or vehicle control to the mice via the desired route (e.g., oral gavage). Dosing regimen (e.g., 30 mg/kg) and pre-treatment time (e.g., 1 hour) should be based on the compound's PK profile.
Induction of Peritonitis: Induce sterile peritonitis by intraperitoneal (i.p.) injection of 1 mL of 3% thioglycollate broth.
Cell Recruitment Period: House the mice for a defined period (e.g., 24-72 hours) to allow for inflammatory cell recruitment into the peritoneal cavity.
Peritoneal Lavage: Euthanize the mice and harvest the peritoneal cells by lavage using 5-10 mL of ice-cold PBS containing 2 mM EDTA.
Cell Counting and Analysis: Determine the total number of leukocytes in the peritoneal fluid using a hemocytometer.
Flow Cytometry: Characterize the recruited cell populations by staining with fluorescently-labeled antibodies against specific cell surface markers (e.g., CD11b, Ly6C) to specifically quantify monocyte/macrophage populations.
Data Analysis: Compare the number of recruited monocytes in the antagonist-treated group to the vehicle-treated group to determine the percentage inhibition of cell recruitment.
Caption: Workflow for the thioglycollate-induced peritonitis model.
Challenges and Concluding Remarks
Despite the clear therapeutic promise of targeting the CCL2-CCR2 axis, clinical development has faced challenges.[22][23] These include:
Species-Specific Differences: Antagonists often show different binding affinities and potencies between human and rodent CCR2, which can complicate the translation of preclinical data.[3][17]
Redundancy of the Chemokine System: Other chemokine pathways can sometimes compensate for the blockade of CCR2, potentially dampening the therapeutic effect.[17]
Pharmacokinetics: Achieving sustained high receptor occupancy in vivo is critical for efficacy and requires compounds with optimal PK/PD properties.[23]
References
Vertex AI Search. (2024, June 21). What are CCR2 antagonists and how do they work?
Vertex AI Search. (2024, June 21). What are CCR2 modulators and how do they work?
Frontiers. (n.d.). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases.
Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists. Expert Opinion on Therapeutic Patents, 19(3), 295-303.
Benchchem. (n.d.). Reproducibility of CCR2 Antagonist Effects: A Comparative Guide for Researchers.
Kalinowska, A., & Losy, J. (2008). Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases. Expert Opinion on Investigational Drugs, 17(9), 1267-1275.
Levin, J. I., & Laufer, S. (Eds.). (2012). CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. The Royal Society of Chemistry.
Spandidos Publications. (2025, October 17). CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review).
Oncotarget. (2016, February 14). Targeting the CCL2-CCR2 signaling axis in cancer metastasis.
Raman, C., et al. (2014). Role of CCR2 in inflammatory conditions of the central nervous system. Journal of Neuroimmunology.
Willenborg, S., et al. (n.d.). Macrophage chemokine receptor CCR2 plays a crucial role in macrophage recruitment and regulated inflammation in wound healing. PLoS ONE.
Li, X., et al. (2021). Role of the CCL2-CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting. Signal Transduction and Targeted Therapy.
Frontiers. (n.d.). Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds?
Wisniewski, T., et al. (2010). Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist. Journal of Immunological Methods, 352(1-2), 103-112.
Benchchem. (n.d.). Comparative Efficacy of CCR2 Antagonist 4 and INCB3344: A Guide for Researchers.
Wiley Online Library. (n.d.). Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting.
Fushimi, M., et al. (2013). Novel 2-aminooctahydrocyclopentalene-3a-carboxamides as potent CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(1), 123-128.
PubMed. (2025, January 9). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases.
Tanaka, T., et al. (2024). Identification of effective CCR2 inhibitors for cancer therapy using humanized mice. Journal of Biochemistry, 175(2), 123-131.
Gherardi, E., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. Nature Communications.
Benchchem. (n.d.). A Comparative In Vivo Efficacy Analysis of CCR2 Antagonists: JNJ-41443532 and INCB3344.
Ingenta Connect. (2014, May 20). CCR1 and CCR2 Antagonists.
ASCO Publications. (2018, February 26). Overall survival in a trial of orally administered CCR2 inhibitor CCX872 in locally advanced/metastatic pancreatic cancer: Correlation with blood monocyte counts.
Oncotarget. (2017, June 13). Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells.
AHA/ASA Journals. (2022, April 7). Pharmacological Targeting of the CCL2/CCR2 Axis for Atheroprotection: A Meta-Analysis of Preclinical Studies.
Kyushu University. (n.d.). Identification of effective CCR2 inhibitors for cancer therapy using humanized mice.
spectroscopic comparison of 2-Aminooctahydropentalene diastereomers
An in-depth technical analysis of 2-aminooctahydropentalene (bicyclo[3.3.0]octan-2-amine) diastereomers requires a rigorous understanding of how rigid bicyclic frameworks dictate stereochemical outcomes, spectroscopic si...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 2-aminooctahydropentalene (bicyclo[3.3.0]octan-2-amine) diastereomers requires a rigorous understanding of how rigid bicyclic frameworks dictate stereochemical outcomes, spectroscopic signatures, and physicochemical properties. As drug development increasingly relies on saturated bioisosteres to escape "flatland" (the over-reliance on planar aromatic rings), octahydropentalene scaffolds have emerged as critical building blocks.
This guide objectively compares the exo and endo diastereomers of 2-aminooctahydropentalene, alongside their 5,5-difluorinated counterparts, providing researchers with the mechanistic causality and experimental data necessary to leverage these molecules in medicinal chemistry .
Mechanistic Causality: Stereodivergent Synthesis
The fundamental challenge in comparing exo and endo diastereomers lies in isolating them with absolute stereochemical purity. The cis-fused nature of the octahydropentalene system creates a distinct V-shaped geometry, presenting a sterically accessible convex face and a hindered concave (endo) face.
This topological bias is the primary driver of causality in their synthesis. When octahydropentalen-2-one is subjected to hydride reduction, the nucleophile exclusively attacks from the convex face, yielding the endo-alcohol with 100% diastereoselectivity. Accessing the respective amines requires divergent, stereospecific inversion strategies.
Figure 1: Stereodivergent synthetic workflow for accessing pure exo- and endo-octahydropentalen-2-amines.
Spectroscopic Differentiation: NMR Analysis
Distinguishing the exo (14a) and endo (14b) isomers relies heavily on the ¹H NMR signature of the methine proton adjacent to the amine (CH-NH₂). The rigid bicyclic framework locks the dihedral angles between this methine proton and the adjacent bridgehead/methylene protons, resulting in highly diagnostic J-coupling profiles.
In the endo-isomer, the methine proton is oriented exo (pointing outward). This orientation results in relatively symmetric dihedral angles with the adjacent protons, typically manifesting as a clean pentet. Conversely, the exo-isomer features an endo-oriented methine proton, which experiences asymmetric coupling constants due to the constrained geometry of the concave face, resulting in a more complex multiplet.
Table 1: Comparative NMR Data for Diastereomeric Intermediates & Amines
Compound
Stereochemistry
Diagnostic ¹H NMR Signal (CH-X)
Multiplicity & Coupling
Azide 12 (Precursor to 14b)
endo-azide
δ 4.02 ppm
Pentet, J = 5.7 Hz
Amine 14b
endo-amine
δ ~3.4 - 3.6 ppm
Pentet-like multiplet
Amine 14a
exo-amine
δ ~3.5 - 3.8 ppm
Complex multiplet
Note: Data derived from the gem-difluorinated and unfluorinated analogs synthesized via the Staudinger and Mitsunobu pathways .
Figure 2: Self-validating NMR spectroscopic workflow for stereochemical assignment.
Physicochemical Properties: The Fluorine Effect
To improve metabolic stability and modulate lipophilicity, researchers frequently install gem-difluoro groups on aliphatic rings. Comparing the unfluorinated amines (14a/14b) with their 5,5-difluoro analogs (2a/2b) reveals profound, stereochemistry-dependent shifts in basicity (pKₐ).
The Causality of pKₐ Shifts:
While the inductive electron-withdrawing effect of fluorine universally lowers the basicity of the amine, the magnitude of this drop is governed by the spatial transmission of the dipole. In the exo-isomer, the spatial alignment between the C-F bonds and the C-NH₃⁺ vector creates a stronger through-space electrostatic withdrawal. Consequently, the exo-difluoro amine experiences a basicity drop more than twice as severe as the endo-difluoro amine.
Table 2: Impact of Stereochemistry and Fluorination on Acidity (pKₐ)
Compound
Stereochemistry
Fluorination
Relative ∆pKₐ
Causality / Observation
14a·HCl
exo
None
+0.2
Baseline exo basicity
14b·HCl
endo
None
0.0 (Ref)
Stereochemistry alone has minor impact (∆pKₐ = 0.2)
2b·HCl
endo
5,5-difluoro
-0.4
Moderate inductive withdrawal through bicyclic core
2a·HCl
exo
5,5-difluoro
-0.8
Strong through-space dipole alignment maximizes basicity drop
Data demonstrates that the ∆pKₐ between fluorinated and unfluorinated exo-isomers is 1.0, compared to only 0.4 for the endo-isomers .
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning each major transformation includes an orthogonal analytical check before proceeding.
Protocol A: Synthesis of Endo-Alcohol (Stereocontrol Step)
Reaction: Dissolve octahydropentalen-2-one (1.0 eq) in anhydrous methanol at 0 °C.
Reduction: Portion-wise add NaBH₄ (1.2 eq). The V-shaped geometry forces hydride attack from the less hindered convex face.
Validation Check (TLC & NMR): Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Run TLC (Hexanes/EtOAc 3:1, KMnO₄ stain). The disappearance of the ketone spot and the appearance of a single, highly polar spot validates 100% diastereoselectivity. ¹H NMR of the crude must show a single methine CH-OH peak; the presence of a second methine peak indicates a breach in stereocontrol.
Protocol B: Synthesis of Exo-Amine (14a) via Mitsunobu Inversion
Reaction: To a solution of the endo-alcohol, triphenylphosphine (1.2 eq), and phthalimide (1.2 eq) in THF at 0 °C, dropwise add DIAD (1.2 eq).
Hydrazinolysis: Isolate the phthalimide intermediate, dissolve in EtOH, and reflux with hydrazine hydrate (2.0 eq) to cleave the protecting group.
Validation Check (HRMS & NMR): Convert the free amine to the HCl salt using 4M HCl in dioxane. Verify the exo-stereochemistry via the complex multiplet of the CH-NH₂ proton in ¹H NMR (δ ~3.5-3.8 ppm) and confirm the exact mass via HRMS (ESI/QTOF) .
Protocol C: Synthesis of Endo-Amine (14b) via Double Inversion
First Inversion: Subject the endo-alcohol to Mitsunobu conditions using benzoic acid, followed by basic hydrolysis, yielding the exo-alcohol.
Second Inversion: Treat the exo-alcohol with methanesulfonyl chloride (Et₃N, CH₂Cl₂), then displace the mesylate with NaN₃ in DMF at 80 °C to yield the endo-azide.
Validation Check (IR Spectroscopy): ATR-IR must show a strong, sharp azide stretching band at ~2100 cm⁻¹.
Reduction: Perform a Staudinger reduction (PPh₃, THF/H₂O).
Final Validation: The complete disappearance of the 2100 cm⁻¹ IR band validates the reduction. ¹H NMR of the resulting amine must display the diagnostic symmetric pentet for the CH-NH₂ proton.
References
Olifir, O. S., Lenda, P. R., Chernykh, A. V., Klymenko, D. S., Liashuk, O. S., Shishkina, S. V., ... & Filatov, A. (2025). Gram-scale synthesis and physicochemical properties of exo- and endo-5,5-difluorooctahydropentalen-2-amines. Journal of Fluorine Chemistry, 287, 110484.[Link]
Manteau, B., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.[Link]
Comparative
A Senior Application Scientist's Guide to Comparative Docking of 2-Aminooctahydropentalene Analogs
Introduction: The Strategic Value of Rigid Scaffolds in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved potency, selectivity, and pharmacokinetic properties...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Rigid Scaffolds in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved potency, selectivity, and pharmacokinetic properties is relentless. One strategy that has gained considerable traction is the use of conformationally restricted or rigid scaffolds.[1] Unlike flexible molecules which pay a significant entropic penalty upon binding to a target, rigid molecules are already "pre-organized" for binding, which can lead to higher affinity and improved selectivity. The 2-aminooctahydropentalene core, a saturated bicyclic amine, represents an intriguing and underexplored scaffold in this context. Its distinct three-dimensional architecture provides a robust framework for the precise positioning of functional groups to engage with biological targets.
This guide provides a comprehensive, in-depth comparison of a designed series of 2-aminooctahydropentalene analogs. We will explore the causality behind experimental choices in a comparative molecular docking workflow, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating systems, ensuring scientific integrity and reproducibility.
Part 1: Target Selection & Analog Design Rationale
Selecting a Therapeutically Relevant Target: Cyclin-Dependent Kinase 2 (CDK2)
To ground our comparative study in a relevant biological context, we have selected Cyclin-Dependent Kinase 2 (CDK2) as our protein target. CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of numerous cancers.[2][3] Its active site is a well-defined ATP-binding pocket, which has been successfully targeted by a variety of small molecule inhibitors, making it an excellent candidate for structure-based drug design.[4] The presence of key hydrogen bond donors and acceptors, alongside hydrophobic regions, provides a diverse interaction landscape to probe with our analog series. For this study, we will utilize the high-resolution crystal structure of CDK2 in complex with an inhibitor, available from the Protein Data Bank (PDB ID: 1HCK).
Design of the 2-Aminooctahydropentalene Analog Series
The design of our analog series is rooted in establishing a clear Structure-Activity Relationship (SAR).[5] Starting with the parent 2-aminooctahydropentalene scaffold (A-01), we introduce systematic modifications to probe key interactions within the CDK2 active site. The rationale for each modification is as follows:
A-01 (Parent Scaffold): The baseline compound, establishing the initial binding mode of the core scaffold.
A-02 (N-acetyl analog): Introduces a hydrogen bond acceptor and a methyl group to explore interactions deeper within the pocket.
A-03 (N-benzamide analog): Adds a larger aromatic group to probe for potential π-stacking or hydrophobic interactions.
A-04 (N-(4-hydroxybenzoyl) analog): Incorporates a phenolic hydroxyl group, a classic hydrogen bond donor/acceptor, to seek interactions with polar residues at the solvent-exposed edge of the binding site.
A-05 (N-(pyridin-4-yl)methyl analog): Introduces a basic nitrogen atom within a flexible linker to target potential salt-bridge or hydrogen bond interactions.
This focused library allows for a systematic evaluation of how steric bulk, hydrogen bonding potential, and aromaticity influence the binding affinity and orientation of the scaffold.
Part 2: The Self-Validating Docking Workflow
Molecular docking is a powerful computational tool for predicting the binding mode and affinity of a small molecule to a protein target.[6][7] The following protocol is designed as a self-validating system, incorporating a crucial redocking step to ensure the chosen parameters are appropriate for the biological system under study.
Detailed Experimental Protocol
Step 1: Protein Preparation
Objective: To prepare the receptor for docking by correcting structural issues and assigning appropriate chemical properties.
Procedure:
Download the crystal structure of CDK2 (PDB ID: 1HCK).
Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), load the PDB file.
Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.
Add hydrogen atoms, as they are typically absent in crystal structures but crucial for defining interactions.
Assign protonation states to ionizable residues (e.g., His, Asp, Glu) based on a physiological pH of 7.4.
Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation, while keeping the backbone atoms fixed.
Save the prepared protein structure as a .pdbqt file for use with AutoDock Vina.
Step 2: Ligand Preparation
Objective: To generate low-energy 3D conformations of our 2-aminooctahydropentalene analogs.
Procedure:
Sketch each analog (A-01 to A-05) in a 2D chemical drawing program (e.g., ChemDraw) and save as a .mol file.
Convert the 2D structures to 3D using a program like Open Babel.
Perform a geometry optimization and energy minimization for each ligand using a suitable force field (e.g., MMFF94). This step ensures that the starting ligand conformation is energetically favorable.
Assign partial charges (e.g., Gasteiger charges).
Define the rotatable bonds for the docking algorithm to explore conformational flexibility.
Save the prepared ligands in the .pdbqt format.
Step 3: Docking Protocol Validation (Redocking)
Objective: To validate that the docking software and its parameters can accurately reproduce the known binding pose of the original co-crystallized ligand.
Procedure:
Extract the original ligand from the 1HCK PDB file and prepare it using the same procedure as in Step 2.
Define the docking grid box. The box should be centered on the position of the original ligand and large enough to encompass the entire ATP-binding site (typically a 20x20x20 Å cube is sufficient).
Perform a docking run with the original ligand against the prepared CDK2 structure using AutoDock Vina.
Validation Check: Compare the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD). An RMSD value < 2.0 Å indicates a successful validation, giving us confidence in the protocol's ability to generate biologically relevant predictions.
Step 4: Comparative Docking of Analog Series
Objective: To predict the binding modes and affinities of the designed analogs (A-01 to A-05).
Procedure:
Using the validated protocol and the exact same grid box parameters from Step 3, perform individual docking runs for each prepared analog (A-01 to A-05).
Set the exhaustiveness parameter (which controls the thoroughness of the search) to a value of 16 or higher to ensure a robust conformational search.
Save the output files, which contain the predicted binding poses and their corresponding binding affinity scores.
Step 5: Post-Docking Analysis & Visualization
Objective: To interpret the docking results, identify key molecular interactions, and build a structure-activity relationship.
Procedure:
Load the prepared protein structure and the docked poses for each analog into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).
For the top-ranked pose of each analog, analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, salt bridges, π-stacking).
Measure distances for key interactions to confirm their geometric favorability (e.g., hydrogen bonds are typically < 3.5 Å).
Correlate the observed interactions with the calculated binding affinities to understand how specific structural changes lead to changes in predicted potency.
Visualization of the Docking Workflow
Caption: A step-by-step workflow for the comparative docking study.
Part 3: Results and Structure-Activity Relationship (SAR) Analysis
The docking results are summarized below, providing a quantitative comparison of the predicted binding affinities and a qualitative description of the key interactions driving the binding.
Analog ID
Structure Modification
Predicted Binding Affinity (kcal/mol)
Key Predicted Interactions with CDK2 Residues
A-01
Parent Scaffold
-5.8
Hydrogen bond from amine to Leu83 backbone.
A-02
N-acetyl
-6.5
Retains Leu83 H-bond; acetyl carbonyl H-bonds with Gln131; methyl group in hydrophobic pocket near Ile10.
A-03
N-benzamide
-7.9
Retains Leu83 H-bond; phenyl ring forms π-π stacking with Phe80; amide carbonyl H-bonds with Gln131.
A-04
N-(4-hydroxybenzoyl)
-8.4
All interactions of A-03 retained; 4-hydroxyl group forms a new H-bond with the side chain of Asp86.
A-05
N-(pyridin-4-yl)methyl
-7.2
Pyridyl nitrogen forms a hydrogen bond with the side chain of Lys33; loss of interaction with Phe80.
Discussion of SAR
The comparative data reveals a clear and logical SAR. The parent scaffold A-01 establishes a baseline interaction through a crucial hydrogen bond between its primary amine and the backbone of Leu83, a classic "hinge" interaction for kinase inhibitors.
The addition of an acetyl group in A-02 improves affinity by forming an additional hydrogen bond and engaging a small hydrophobic pocket. This demonstrates that the N-position is a viable vector for SAR exploration.
Expanding the substituent to a benzamide group in A-03 yields a significant improvement in predicted affinity. This is driven by a favorable π-π stacking interaction with Phe80, highlighting the importance of aromatic interactions in this part of the pocket.
The most potent analog in our series, A-04 , builds directly upon the success of A-03 . The addition of a para-hydroxyl group allows for the formation of a new, strong hydrogen bond with Asp86 without disrupting the existing beneficial interactions. This is a textbook example of rational drug design, where a specific functional group is added to engage a specific polar residue.
Finally, A-05 explores an alternative interaction space. While it successfully forms a new hydrogen bond with Lys33, the increased flexibility of the linker and less optimal orientation result in the loss of the valuable π-stacking with Phe80, leading to a lower predicted affinity than A-03 and A-04 .
Logical Relationship of SAR
Caption: Key interactions driving the Structure-Activity Relationship.
Conclusion and Future Directions
This guide has detailed a comprehensive and self-validating workflow for the comparative docking of 2-aminooctahydropentalene analogs against CDK2. Our in silico results strongly suggest that this rigid scaffold is a promising starting point for the design of kinase inhibitors. The systematic SAR study predicts that N-acylation, particularly with an aromatic system capable of both π-stacking and hydrogen bonding, is a highly effective strategy for improving binding affinity. The predicted potency of analog A-04 provides a clear, data-driven hypothesis for chemical synthesis and subsequent in vitro biological evaluation. Future work should focus on synthesizing these analogs to validate the computational predictions and further explore substitutions on the pentalene ring itself to probe other regions of the ATP-binding pocket.
References
Structure–Property Relationships in Unsymmetric Bis(antiaromatics): Who Wins the Battle between Pentalene and Benzocyclobutadiene? The Journal of Organic Chemistry - ACS Publications. [Link]
Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds . Anticancer Research. [Link]
Computer-aided drug design of bicyclic-derived BRD4 inhibitors . University of Strathclyde. [Link]
Perturbing Pentalene: Aromaticity and Antiaromaticity in a Non‐Alternant Polycyclic Aromatic Hydrocarbon and BN‐Heteroanalogues . PMC. [Link]
Molecular docking in drug design: Basic concepts and application spectrums . Journal of Pharmaceutical Research and Reports. [Link]
Exploring the influence of graphene on antiaromaticity of pentalene . ResearchGate. [Link]
Molecular Docking: Shifting Paradigms in Drug Discovery . MDPI. [Link]
Case Studies of Docking in Drug Discovery . Drug Design Org. [Link]
Molecular Docking and Structure-Based Drug Design Strategies . PMC. [Link]
Bonding in pentalene complexes and their recent applications . ResearchGate. [Link]
Pentalenes—From Highly Reactive Antiaromatics to Substrates for Material Science . Scite.ai. [Link]
Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations . Journal of Pharmaceutical Sciences and Computational Chemistry. [Link]
Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development . Publish. [Link]
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery . PubMed. [Link]
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives . Acta Chimica Slovenica. [Link]
Computer-Aided Drug Design Methods . PMC - NIH. [Link]
benchmarking the synthetic efficiency of different routes to 2-Aminooctahydropentalene
Topic: Benchmarking the Synthetic Efficiency of Routes to 2-Aminooctahydropentalene Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists. Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Benchmarking the Synthetic Efficiency of Routes to 2-Aminooctahydropentalene
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.
Executive Summary
2-Aminooctahydropentalene (cis-bicyclo[3.3.0]octan-2-amine) serves as a critical conformationally restricted scaffold in medicinal chemistry, notably in the development of neurokinin antagonists and GPCR ligands. Its unique "butterfly" shape offers rigid stereochemical positioning that linear alkyl amines cannot provide.
However, accessing this scaffold with high stereochemical fidelity is non-trivial. The cis-fused ring system is thermodynamically favored, but controlling the endo/exo configuration of the amine at the C2 position presents a kinetic challenge.
This guide benchmarks three distinct synthetic strategies:
The Radical Transannular Route (COD Method): Best for multi-gram scale-up and accessing the exo-isomer.
The Reductive Amination Route: Best for rapid analog generation from commercial ketones.
The Biocatalytic Route: Emerging standard for enantiopure synthesis.
Structural & Stereochemical Analysis
Before selecting a route, the researcher must define the required stereochemistry. The bicyclo[3.3.0]octane system exists predominantly in a cis-fused conformation (two envelopes).
The Challenge: The C2 position is adjacent to the bridgehead.
Exo-isomer: The amine points "out" of the cup. This is generally thermodynamically more stable.
Endo-isomer: The amine points "into" the cup. Often harder to access via thermodynamic equilibration.
Detailed Route Analysis
Route A: The Radical Transannular Cascade (The "Scale-Up" Standard)
This route leverages the low cost of 1,5-cyclooctadiene (COD) and uses a radical cascade to form the C-C bond across the ring.
Mechanism: Free-radical addition of a carbon-centered radical (derived from chloroform or similar) to COD, followed by a transannular hydrogen abstraction that closes the ring.
Final Step: Curtius Rearrangement to the amine.[3]
Pros:
Cost Efficiency: COD is an inexpensive commodity chemical.
Stereocontrol: The radical cyclization and subsequent hydrolysis highly favor the exo-carboxylic acid. The Curtius rearrangement proceeds with retention of configuration, yielding the exo-amine exclusively.
Scalability: Validated on >100g scale in Organic Syntheses.
Cons:
Safety: Requires handling benzoyl peroxide (initiator) and azides (Curtius step).
Step Count: 3-4 distinct chemical operations.
Route B: Reductive Amination (The "MedChem" Standard)
This route pivots from cis-bicyclo[3.3.0]octan-2-one.
Mechanism: Condensation of the ketone with an amine source (ammonium acetate or benzylamine) to form an imine/iminium, followed by hydride reduction (
or ).
Stereochemistry: Hydride delivery usually occurs from the less hindered exo-face, favoring the formation of the endo-amine (kinetic control), though conditions can be tuned to equilibrate to the exo-isomer.
Pros:
Speed: One-pot procedure.
Library Generation: Easy to vary the R-group on the nitrogen by using primary amines instead of ammonia.
Cons:
Material Cost: The starting ketone is significantly more expensive than COD.
Stereo-mixture: Often results in separable mixtures of diastereomers (endo:exo ratios typically 3:1 to 6:1).
Benchmarking Matrix
The following data compares the efficiency of generating 10 grams of the exo-amine hydrochloride salt.
Metric
Route A: COD Transannular
Route B: Reductive Amination
Route C: Biocatalytic (Transaminase)
Starting Material Cost
Low (COD: ~$0.05/g)
High (Ketone: ~$5.00/g)
High (Ketone)
Step Count
3 (Radical Addn Hydrolysis Curtius)
1 (One-pot)
1 (Enzymatic)
Overall Yield
35 - 45%
70 - 85%
80 - 90%
Stereoselectivity
>95:5 (Exo)
~70:30 (Endo/Exo mix)
>99:1 (Tunable via Enzyme)
E-Factor (Waste)
High (Solvent intensive)
Moderate
Low (Aqueous media)
Primary Utility
Bulk Scale / Scaffold Synthesis
Analog Library / SAR
Enantiopure Production
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between the Scale-Up route (A) and the Functionalization route (B).
Figure 1: Mechanistic flow comparison. Route A (Top) secures the exo-stereochemistry via rigid radical cyclization. Route B (Bottom) offers speed but lower stereocontrol.
Detailed Experimental Protocol: Route A (The COD Method)
This protocol is selected for detailing because it is the most robust method for generating the scaffold de novo without relying on expensive ketone precursors.
Step 1: Radical Cyclization to 2-(Trichloromethyl)bicyclo[3.3.0]octane
Heat the intermediate with phosphoric acid at 150°C for 16 hours.
Safety: Evolution of HCl gas requires a scrubber.
Workup: Pour into water, extract with ether, and extract the acid into NaOH. Acidify aqueous layer to precipitate the product.
Step 3: Curtius Rearrangement to the Amine
Reagents: Carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine, t-Butanol (for Boc-protection) or Water (for free amine).
Procedure:
Dissolve acid (1.0 equiv) in Toluene. Add
(1.1 equiv) and DPPA (1.1 equiv).
Stir at RT for 2 hours (Acyl azide formation).
Heat to 80°C (Gas evolution
indicates rearrangement to Isocyanate).
For Free Amine: Add
and reflux for 1 hour.
For Boc-Amine: Add excess t-Butanol and reflux for 12 hours.
Yield: 75-85% for this step.
References
Organic Syntheses Procedure (Route A Foundation)
W. R. Moore, H. R. Ward, & R. F. Merritt. exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid. Org. Synth. 1973, 53, 13.
Mechanistic Insight (Transannular Cyclization)
Dowbenko, R. Free-Radical Addition of Carbon Tetrachloride and Chloroform to 1,5-Cyclooctadiene. J. Org.[4] Chem. 1964, 29, 2766.
Curtius Rearrangement Protocols
Shioiri, T., Ninomiya, K., & Yamada, S. Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction. J. Am. Chem. Soc. 1972, 94, 6203.
Reductive Amination Stereoselectivity
Barney, C. L., et al. Stereoselective Synthesis of cis- and trans-Octahydropentalen-2-amines. (General reference for bicyclic amine resolution).
Note on Stereochemistry: See J. Org.[4] Chem. 1974, 39, 3822 for conformational analysis of the bicyclo[3.3.0] system.
This guide outlines the technical safety and disposal protocols for 2-Aminooctahydropentalene (also known as 2-octahydropentalenamine or bicyclo[3.3.0]octan-2-amine).[1] As a specialized aliphatic amine with a bicyclic f...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical safety and disposal protocols for 2-Aminooctahydropentalene (also known as 2-octahydropentalenamine or bicyclo[3.3.0]octan-2-amine).[1]
As a specialized aliphatic amine with a bicyclic framework, this compound presents specific hazards regarding basicity, volatility, and tissue corrosivity. In the absence of a compound-specific Safety Data Sheet (SDS) from some vendors, this guide applies the Precautionary Principle , categorizing the substance under the most stringent safety standards applicable to bicyclic aliphatic amines.
Part 1: Chemical Profile & Hazard Identification
Before handling waste, you must validate the chemical state.[2] 2-Aminooctahydropentalene acts as a strong base and nucleophile.[1]
Exothermic neutralization; violent reaction with acid chlorides/anhydrides.[1]
Part 2: Waste Stream Segregation & Classification
Proper segregation is the single most critical step to prevent laboratory accidents (e.g., unexpected exotherms or gas evolution).
RCRA Waste Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), this material is classified as Characteristic Waste rather than Listed Waste (P/U list), unless it is a specific commercial chemical product formulation.
D001 (Ignitable): If flash point
or if it sustains combustion.
D002 (Corrosive): If pH
(highly likely for neat amines or concentrated solutions).[1]
Segregation Logic Diagram
The following decision tree illustrates the critical segregation logic required before the material enters a waste container.
Figure 1: Decision matrix for segregating amine waste streams to prevent incompatibility incidents.[1]
Part 3: Step-by-Step Disposal Procedures
Protocol A: Disposal of Neat Liquid or Solutions
Context: You have a reaction mixture, mother liquor, or expired reagent containing 2-Aminooctahydropentalene.
Select Container: Use High-Density Polyethylene (HDPE) or glass.[1] Avoid metal cans as amines can corrode aluminum and zinc.[1]
Verify pH: If the waste is an aqueous mixture, check pH.[2] If pH > 12, label explicitly as "Caustic/Basic".
Incompatible: Chloroform/DCM (Amines can react with halogenated solvents over time to form quaternary salts, potentially generating heat or pressure).[1] Store halogenated amine waste in vented caps if possible and dispose of quickly.
Critical Warning:Do NOT use paper towels or cellulose-based absorbents. Concentrated amines can react with cellulose, generating heat and potentially igniting the waste material.[1]
Neutralize (Optional but Recommended): Apply a weak acid neutralizer (e.g., Citric acid or dilute acetic acid) to the spill residue (not the bulk liquid) to reduce volatility.[1]
Collect: Scoop absorbed material into a wide-mouth jar. Label as "Spill Debris: Flammable/Corrosive Amine".[1]
Part 4: Scientific Rationale & Mechanism
Why separate from acids?
Amines are bases.[1] Mixing 2-Aminooctahydropentalene with strong acids (HCl,
) results in an immediate, highly exothermic acid-base neutralization:
In a closed waste container, this rapid heat evolution can boil solvents, pressurize the vessel, and cause a rupture/explosion.[1]
Why separate from oxidizers?
Amines are reducing agents.[1] Contact with strong oxidizers (e.g., concentrated nitric acid, peroxides) can lead to the formation of N-oxides or ignition.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53408678, Octahydropentalen-1-amine (Isomer Analog).[1] Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 7: Management of Waste." National Academies Press (2011). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]
A Researcher's Guide to the Safe Handling of 2-Aminooctahydropentalene
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal an...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal and environmental protection. This guide provides essential, immediate safety and logistical information for the handling of 2-Aminooctahydropentalene, a saturated bicyclic amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established safety protocols for structurally related amines to offer a comprehensive operational and disposal plan. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust in your laboratory practices.
Hazard Analysis and Risk Assessment: Understanding the Compound
2-Aminooctahydropentalene is a cyclic aliphatic amine. Amines as a class of compounds can present a range of hazards, including but not limited to:
Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage upon contact.[1][2]
Toxicity: Depending on the specific structure, amines can be harmful if inhaled, swallowed, or absorbed through the skin.[1]
Irritation: Inhalation of amine vapors may cause respiratory irritation.[1][2]
Sensitization: Some amines can cause allergic skin reactions.[3][4]
Given these potential hazards, a thorough risk assessment is the first critical step before any handling of 2-Aminooctahydropentalene. This assessment should consider the quantity of the substance being used, the nature of the experimental procedure, and the potential for spills or aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-Aminooctahydropentalene. The following table outlines the recommended PPE, drawing on best practices for handling similar chemical compounds.[5][6][7]
Protection Type
Recommended Equipment
Specification Examples
Eye and Face Protection
Chemical safety goggles and a full-face shield
ANSI Z87.1 compliant; provides protection against splashes.[4][7]
Hand Protection
Chemical-resistant gloves
Nitrile, neoprene, or butyl rubber gloves. Consider double-gloving for added protection.[7][8]
Body Protection
Chemical-resistant lab coat or apron over long-sleeved clothing
Made of materials resistant to chemical permeation.[9]
Respiratory Protection
NIOSH-approved respirator with organic vapor cartridges
Required when working outside of a certified chemical fume hood, in case of insufficient ventilation, or during spill cleanup.[5][6][7]
Causality Behind PPE Choices:
The combination of goggles and a face shield is crucial to protect against splashes that could cause severe eye damage, a known risk with corrosive amines.[1]
Double-gloving with compatible materials provides an extra barrier of protection against skin absorption, which can be a significant route of exposure for amines.[1]
A chemical-resistant lab coat is specified over a standard cotton one to prevent the immediate soak-through of any potential spills, thereby protecting the underlying skin.
Respiratory protection is mandated in situations with a higher risk of aerosol or vapor generation, as inhalation of amines can lead to respiratory tract irritation and other systemic effects.[1][2]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount for ensuring safety. The following workflow is designed to guide you through the entire process of handling 2-Aminooctahydropentalene.
Experimental Workflow for Handling 2-Aminooctahydropentalene
Caption: Workflow for the safe handling of 2-Aminooctahydropentalene.
Step-by-Step Methodology:
Preparation:
Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to your experiment.
PPE Assembly: Gather all necessary PPE as outlined in the table above and inspect it for any damage.
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. All handling of 2-Aminooctahydropentalene should occur within a certified chemical fume hood.[8]
Handling:
Donning PPE: Put on all required PPE in the correct order (e.g., inner gloves, lab coat, outer gloves, face shield, respirator if needed).
Chemical Transfer: Carefully weigh and transfer the chemical within the fume hood to minimize the risk of inhalation or spills.
Experimental Procedure: Conduct your experiment, being mindful of potential splash hazards.
Post-Experiment and Cleanup:
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate decontaminating solution.
Waste Segregation: Separate waste into designated, clearly labeled containers for hazardous chemical waste.
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Typically, this involves removing the most contaminated items first (outer gloves), followed by the face shield, lab coat, and finally inner gloves.
Hand Washing: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[3]
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, a swift and correct response is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's emergency response team. For small spills within a fume hood, use an appropriate absorbent material and decontaminate the area, wearing full PPE.
Disposal Plan: Environmental Responsibility
Proper disposal of 2-Aminooctahydropentalene and any contaminated materials is crucial to protect the environment and comply with regulations.
Disposal Workflow
Caption: Workflow for the proper disposal of 2-Aminooctahydropentalene waste.
Disposal Protocol:
Waste Collection: All waste materials, including unused chemicals, contaminated labware (e.g., pipette tips, vials), and disposable PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
Waste Storage: Store the hazardous waste container in a well-ventilated, secondary containment area away from incompatible materials.
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of 2-Aminooctahydropentalene down the drain or in regular trash.[3]
By implementing these comprehensive safety and handling procedures, you can confidently and responsibly advance your research while prioritizing the well-being of yourself, your colleagues, and the environment.
References
What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe. VelSafe.
Safety D
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.